Product packaging for Anthanthrone(Cat. No.:CAS No. 641-13-4)

Anthanthrone

Cat. No.: B1585402
CAS No.: 641-13-4
M. Wt: 306.3 g/mol
InChI Key: PGEHNUUBUQTUJB-UHFFFAOYSA-N
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Description

Anthanthrone (IUPAC name: Dibenzo[def,mno]chrysene-6,12-dione) is a synthetic anthraquinone derivative with the molecular formula C₂₂H₁₀O₂ and a molar mass of 306.320 g·mol⁻¹ . This large, rigid polycyclic aromatic compound features an extensive conjugated π-system that facilitates electron delocalization and enables strong π-stacking interactions in solid state . Its rigid, flat geometry is a key asset for creating well-organized molecular arrays in advanced materials . In research and development, this compound serves as a versatile building block. Its derivatives, such as 4,10-dibromothis compound (Pigment Red 168), are historically significant as components of high-performance industrial paints and pigments . Contemporary scientific interest has expanded its utility into cutting-edge applications. It functions as a crucial precursor for synthesizing novel conjugated polymers, particularly poly[(arylene ethynylene)-alt-(arylene vinylene)]s, which are investigated for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) . Furthermore, this compound-based polymers demonstrate promise as active multifunctional semiconductors in various organic electronic devices, with certain copolymers achieving power conversion efficiencies exceeding 5% in non-fullerene solar cells . Recent innovations also include its functionalization with diphenylamine groups to create dopant-free hole-transporting materials (HTMs) for perovskite solar cells, achieving notable power conversion efficiencies and enhanced device stability . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H10O2 B1585402 Anthanthrone CAS No. 641-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3(8),4,6,9,13,15,17(21),18-decaene-12,22-dione
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InChI

InChI=1S/C22H10O2/c23-21-13-5-1-3-11-7-9-16-19(17(11)13)20-15(21)10-8-12-4-2-6-14(18(12)20)22(16)24/h1-10H
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Description Data deposited in or computed by PubChem

InChI Key

PGEHNUUBUQTUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=CC=CC(=C65)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00214302
Record name Dibenzo(def,mno)chrysene-6,12-dione
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Molecular Weight

306.3 g/mol
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CAS No.

641-13-4
Record name Dibenzo[def,mno]chrysene-6,12-dione
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Foundational & Exploratory

An In-depth Technical Guide to Anthanthrone: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrone (dibenzo[def,mno]chrysene-6,12-dione) is a polycyclic aromatic hydrocarbon and a derivative of anthraquinone.[1] Its rigid, planar structure and extensive π-conjugation system impart it with unique photophysical and electronic properties, making it a molecule of significant interest in the fields of materials science, organic electronics, and dye chemistry.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of this compound, with a focus on providing practical information for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a hexacyclic aromatic compound with the molecular formula C₂₂H₁₀O₂.[3] Its structure consists of two naphthalene (B1677914) units fused to a central benzene (B151609) ring, with two ketone functional groups.

Key Identifiers:

IdentifierValueReference
IUPAC Name dibenzo[def,mno]chrysene-6,12-dione[1]
CAS Number 641-13-4[3]
Molecular Formula C₂₂H₁₀O₂[3]
Molecular Weight 306.32 g/mol [1]
InChI InChI=1S/C22H10O2/c23-21-13-5-1-3-11-7-9-16-19(17(11)13)20-15(21)10-8-12-4-2-6-14(18(12)20)22(16)24/h1-10H[3]
SMILES C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=CC=CC(=C65)C=C4[3]

Physicochemical Properties

This compound is a crystalline solid with a distinct orange color. Its properties are summarized in the table below.

PropertyValueReference
Melting Point >300 °C
Boiling Point 595.2 °C at 760 mmHg (Predicted)
Density 1.51 g/cm³
Solubility Soluble in hot nitrobenzene (B124822) and hot benzene. Slightly soluble in ethanol, ether, and acetic acid.
Appearance Orange to red crystalline powder

Synthesis of this compound

The primary synthetic route to this compound involves the cyclization of 1,1'-binaphthyl-8,8'-dicarboxylic acid. This precursor is typically synthesized from 1,8-naphthalimide.[4][5]

Synthesis Pathway

anthanthrone_synthesis cluster_0 Step 1: Hydrolysis and Diazotization cluster_1 Step 2: Dimerization cluster_2 Step 3: Cyclization 1,8-Naphthalimide 1,8-Naphthalimide 1-Amino-8-naphthoic acid sodium salt 1-Amino-8-naphthoic acid sodium salt 1,8-Naphthalimide->1-Amino-8-naphthoic acid sodium salt 1. NaOH, H₂O 2. Cool 1-Amino-8-naphthoic acid diazonium salt 1-Amino-8-naphthoic acid diazonium salt 1-Amino-8-naphthoic acid sodium salt->1-Amino-8-naphthoic acid diazonium salt NaNO₂, HCl, 0-5°C 1,1'-Binaphthyl-8,8'-dicarboxylic acid 1,1'-Binaphthyl-8,8'-dicarboxylic acid 1-Amino-8-naphthoic acid diazonium salt->1,1'-Binaphthyl-8,8'-dicarboxylic acid Cu(I) catalyst This compound This compound 1,1'-Binaphthyl-8,8'-dicarboxylic acid->this compound Conc. H₂SO₄, Heat

Caption: Synthesis of this compound from 1,8-Naphthalimide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,1'-Binaphthyl-8,8'-dicarboxylic acid

  • Concentrated sulfuric acid (98%)

  • Ice

  • Water

  • Nitrobenzene (for recrystallization)

Procedure:

  • Cyclization: Carefully add 1,1'-binaphthyl-8,8'-dicarboxylic acid to concentrated sulfuric acid with stirring. The reaction mixture is then heated. The exact temperature and reaction time can vary, but a common procedure involves heating at a moderately elevated temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice with vigorous stirring. This will precipitate the crude this compound.

  • Isolation: The precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

  • Purification: The crude this compound can be purified by recrystallization from a high-boiling solvent such as nitrobenzene.[6] Alternatively, sublimation under high vacuum can also be employed for purification.[7][8]

Spectroscopic Properties

The extensive π-conjugated system of this compound gives rise to characteristic absorption and emission spectra.

UV-Visible and Fluorescence Spectroscopy

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., chloroform, toluene, or dichloromethane).

  • UV-Vis Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 250-700 nm.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at one of the absorption maxima determined from the UV-Vis spectrum.

Expected Spectral Features: this compound typically exhibits strong absorption bands in the visible region, which are responsible for its orange color. Due to its rigid, planar structure, it is also expected to be fluorescent. The exact positions of the absorption and emission maxima will be solvent-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The aromatic region (typically 7.0-9.0 ppm) will be of primary interest.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The signals for the carbonyl carbons are expected to appear downfield (around 180-190 ppm).

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound itself is not extensively studied, related compounds like benzanthrone (B145504) have been shown to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and cellular responses to environmental stimuli.[11] Activation of AhR by certain polycyclic aromatic hydrocarbons has been linked to various cellular effects, including the modulation of melanogenesis.[11][12]

Given the structural similarity, it is plausible that this compound could also act as a ligand for the AhR, potentially influencing similar signaling pathways.

Postulated Signaling Pathway: this compound and the Aryl Hydrocarbon Receptor

The following diagram illustrates a potential signaling pathway for this compound, based on the known interactions of benzanthrone with the AhR and its downstream effects on melanogenesis.

anthanthrone_AhR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-AIP Complex This compound->AhR_complex Binding AhR_ligand_complex This compound-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change AhR_ARNT_complex This compound-AhR-ARNT Heterodimer AhR_ligand_complex->AhR_ARNT_complex Translocation & Dimerization with ARNT ARNT ARNT ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE Binding Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Initiation Melanogenesis_genes e.g., TYR, TRP-1, TRP-2 Gene_Transcription->Melanogenesis_genes Increased Expression Melanin_Production Increased Melanin (B1238610) Production Melanogenesis_genes->Melanin_Production Increased Enzyme Activity

Caption: Postulated this compound-AhR Signaling Pathway in Melanogenesis.

This proposed pathway suggests that this compound may bind to the AhR complex in the cytoplasm, leading to its translocation into the nucleus. In the nucleus, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes, which could include those involved in melanogenesis such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[11][13][14] This could ultimately lead to an increase in melanin production. Further research is required to validate this hypothetical pathway for this compound.

Conclusion

This compound is a versatile molecule with a rich chemistry and promising properties for various applications. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a practical guide to its synthesis. Furthermore, by drawing parallels with structurally similar compounds, a potential avenue for biological investigation through the aryl hydrocarbon receptor signaling pathway has been proposed. It is hoped that the information compiled herein will serve as a valuable resource for researchers and professionals working with this intriguing class of compounds.

References

Anthanthrone: A Technical Guide for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Anthanthrone, a polycyclic aromatic hydrocarbon, for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical properties, synthesis, and applications, with a focus on its emerging role in organic electronics.

Core Compound Identification

This compound, a synthetic anthraquinone (B42736) derivative, is recognized for its robust chemical structure and utility as a precursor in high-performance pigments and functional organic materials.[1]

IdentifierValue
Chemical Name Dibenzo[def,mno]chrysene-6,12-dione
CAS Number 641-13-4[2][3][4]
Molecular Formula C₂₂H₁₀O₂[2][3][4]
Molecular Weight 306.32 g/mol [3][4]

Physicochemical Properties

This compound is a crystalline solid with a high melting point, indicative of its stable molecular structure. Its key physical and chemical properties are summarized below.

PropertyValue
Melting Point 415 °C[3][5]
Boiling Point 595.2 °C at 760 mmHg[3][5]
Density 1.507 g/cm³[3][5]
Flash Point 216.3 °C[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
LogP 4.438[3]

Synthesis Protocol

The synthesis of this compound can be achieved through the cyclization of 1,1'-dinaphthyl-8,8'-dicarboxylic acid. A common method for preparing its derivatives, such as 4,10-dibromothis compound (B179460), involves a multi-step process starting from the cyclization to form the this compound core, followed by bromination.

Experimental Protocol: Preparation of 4,10-Dibromothis compound Pigment

This protocol is adapted from established industrial processes for pigment preparation.

  • Cyclization: 8,8'-dicarboxy-1,1'-dinaphthyl is cyclized in sulfuric acid monohydrate to produce the this compound core.

  • Bromination: The resulting this compound is then brominated to yield 4,10-dibromothis compound.

  • Precipitation: The 4,10-dibromothis compound is precipitated as a sulfate (B86663) by the careful addition of a small amount of water.

  • Isolation and Hydrolysis: The sulfate precipitate is isolated, and the 4,10-dibromothis compound crude pigment is liberated through hydrolysis.

  • Finishing Treatment: The crude pigment is then subjected to a finishing treatment to achieve the desired crystalline form and particle size. This may involve heating the pigment in an organic solvent, such as isobutanol, in the presence of water. For example, a suspension of the crude pigment can be heated to 150°C for several hours, followed by distillation of the isobutanol and subsequent filtration, washing, and drying of the final pigment.

G cluster_synthesis This compound Synthesis and Derivatization cluster_purification Pigment Preparation Workflow A 1,1'-dinaphthyl-8,8'- dicarboxylic acid B Cyclization (Sulfuric Acid Monohydrate) A->B Reactant C This compound Core B->C Forms D Bromination C->D Reactant E Crude 4,10-Dibromothis compound D->E Yields F Precipitation as Sulfate (Addition of Water) E->F G Isolation of Sulfate F->G H Hydrolysis G->H I Crude Pigment H->I J Finishing Treatment (e.g., Isobutanol) I->J K Final Pigment Preparation J->K

This compound Derivative Synthesis Workflow

Application in Perovskite Solar Cells

This compound derivatives have shown significant promise as dopant-free hole-transporting materials (HTMs) in perovskite solar cells (PSCs), offering a cost-effective and stable alternative to commonly used materials like Spiro-OMeTAD.[3][4][6] Functionalization of the this compound core, for instance with diphenylamine (B1679370) groups, has led to the development of novel HTMs.[3]

Experimental Protocol: Fabrication of a Perovskite Solar Cell with an this compound-based HTM

The following is a generalized workflow for the fabrication of a mesoporous PSC incorporating a novel this compound-based HTM.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Deposition of Electron Transport Layer (ETL): A compact layer of TiO₂ is deposited on the FTO substrate, followed by a mesoporous TiO₂ layer via spin-coating.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., CH₃NH₃PbI₃) is spin-coated onto the TiO₂ layer within a nitrogen-filled glovebox. The substrate is then annealed to crystallize the perovskite.

  • Deposition of Hole-Transporting Material (HTM): A solution of the this compound-based HTM (e.g., DPA-ANT-DPA) in a suitable solvent is spin-coated on top of the perovskite layer.[3]

  • Electrode Deposition: A metal back contact, typically gold (Au) or silver (Ag), is deposited via thermal evaporation to complete the device.

  • Characterization: The performance of the fabricated PSC is evaluated by measuring its power conversion efficiency (PCE) under simulated sunlight (1 Sun condition).[3][6]

G cluster_workflow Perovskite Solar Cell Fabrication Workflow A 1. Substrate Cleaning (FTO Glass) B 2. ETL Deposition (Compact & Mesoporous TiO₂) A->B C 3. Perovskite Deposition (e.g., CH₃NH₃PbI₃) B->C D 4. HTM Deposition (this compound Derivative) C->D E 5. Electrode Deposition (Au/Ag) D->E F 6. Device Characterization (PCE Measurement) E->F

Perovskite Solar Cell Fabrication Workflow

Emerging Applications in Organic Electronics

The rigid, planar structure and extensive π-conjugated system of this compound make it an attractive building block for various organic electronic devices.[6] Beyond PSCs, its derivatives are being explored for use in:

  • Organic Field-Effect Transistors (OFETs): The molecular structure of this compound facilitates π-π stacking, which is essential for efficient charge transport in the active layer of OFETs.

  • Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of this compound derivatives suggest their potential use as emitters or host materials in OLEDs.

  • Organic Photovoltaics (OPVs): this compound-based polymers are being investigated for their potential as active multifunctional semiconductors in non-fullerene solar cells.[6]

References

An In-depth Technical Guide to the Spectroscopic Properties of Anthanthrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrone (dibenzo[def,mno]chrysene-6,12-dione), a polycyclic aromatic hydrocarbon, is a significant compound in the fields of organic electronics, pigment chemistry, and materials science. Its rigid, planar structure and extended π-conjugated system give rise to distinct photophysical and photochemical properties. Understanding the spectroscopic characteristics of this compound and its derivatives is crucial for their application in technologies such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and organic field-effect transistors. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailing the experimental methodologies for their characterization and presenting key quantitative data.

This compound's chemical structure consists of a hexacyclic aromatic core with two ketone functionalities. Its chemical formula is C₂₂H₁₀O₂ and its CAS number is 641-13-4. The presence of the carbonyl groups and the extensive π-system dictates its electronic transitions, leading to strong absorption in the visible region of the electromagnetic spectrum. The spectroscopic properties of this compound can be finely tuned through chemical modification, with the addition of substituent groups often causing a red-shift in its absorption and emission spectra.

Spectroscopic Data of this compound and Its Derivatives

The following tables summarize the key spectroscopic parameters for this compound and some of its derivatives in various solvents. These parameters include the absorption maximum (λ_abs_), emission maximum (λ_em_), fluorescence quantum yield (Φ_f_), and excited state lifetimes.

CompoundSolventλ_abs_ (nm)λ_em_ (nm)Reference
This compound Derivative 1Toluene501-[1]
This compound Derivative 2Toluene507-[1]
This compound Derivative 3CH₂Cl₂518553[2]
CompoundSolventFluorescence Quantum Yield (Φ_f_)Triplet Quantum Yield (Φ_T_)S₁ Lifetime (τ_S_) (ns)T₁ Lifetime (τ_T_) (µs)
This compound DerivativeCH₂Cl₂0.09 ± 0.020.50 ± 0.081.8 ± 0.1105 ± 1

Experimental Protocols

A thorough understanding of the experimental conditions is paramount for the reproduction and interpretation of spectroscopic data. This section details the methodologies for key experiments used to characterize the spectroscopic properties of this compound.

Steady-State UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of this compound and its derivatives.

Methodology:

  • Sample Preparation: Solutions of the this compound compound are prepared in a spectroscopic grade solvent (e.g., toluene, dichloromethane) in a quartz cuvette with a 1 cm path length. Concentrations are typically in the micromolar range (1-10 µM) to ensure absorbance values are within the linear range of the spectrophotometer (typically below 0.1) to avoid inner filter effects in fluorescence measurements.

  • Instrumentation:

    • UV-Vis Spectrophotometer: A dual-beam spectrophotometer is used to record the absorption spectra. The instrument is first blanked with the pure solvent. Spectra are typically recorded from 300 to 700 nm with a scanning speed of 120 nm/min and a data interval of 1 nm.

    • Fluorometer: A spectrofluorometer equipped with a xenon lamp as the excitation source is used for fluorescence measurements.

  • Data Acquisition:

    • Absorption: The absorption spectrum is recorded, and the wavelength of maximum absorption (λ_abs_) is determined.

    • Emission: The sample is excited at or near its absorption maximum. The emission spectrum is recorded, and the wavelength of maximum emission (λ_em_) is identified. Excitation and emission slit widths are typically set to 5 nm.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_f_) is determined relative to a standard with a known quantum yield (e.g., anthracene (B1667546) in cyclohexane, Φ_f_ = 0.36). The absorbance of both the sample and the standard at the excitation wavelength is kept below 0.1. The quantum yield is calculated using the following equation: Φ_f,sample_ = Φ_f,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ_S_) of the singlet excited state.

Methodology:

  • Sample Preparation: A dilute solution of the this compound compound is prepared as described for steady-state fluorescence to minimize reabsorption and excimer formation. The solution is often degassed with an inert gas (e.g., argon) to remove oxygen, which can quench the excited state.

  • Instrumentation: A TCSPC system is utilized, which includes:

    • A pulsed light source with a high repetition rate (e.g., a picosecond diode laser or a femtosecond laser with a pulse picker). The excitation wavelength is chosen to coincide with an absorption band of the sample.

    • A sensitive, high-speed detector, such as a microchannel plate photomultiplier tube (MCP-PMT).

    • TCSPC electronics for timing the delay between the excitation pulse and the detection of the first emitted photon.

  • Data Acquisition: The instrument response function (IRF) is first measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox). The fluorescence decay of the sample is then recorded until a sufficient number of photon counts are collected in the peak channel (typically >10,000).

  • Data Analysis: The fluorescence decay data is analyzed by deconvolution of the IRF from the experimental decay curve. The decay is typically fitted to a mono- or multi-exponential function to extract the fluorescence lifetime(s).

Nanosecond Transient Absorption Spectroscopy

Objective: To study the kinetics and spectra of triplet excited states.

Methodology:

  • Sample Preparation: A solution of the this compound compound is prepared in a spectroscopic grade solvent and placed in a quartz cuvette. The concentration is adjusted to have an optical density of approximately 0.3-0.5 at the excitation wavelength. The solution is typically deoxygenated by bubbling with argon or nitrogen for at least 20 minutes.

  • Instrumentation: A pump-probe setup is used:

    • Pump: A Q-switched Nd:YAG laser is often used to generate nanosecond pulses (e.g., 355 nm).

    • Probe: A continuous wave xenon lamp provides the probe light, which is passed through a monochromator to select the desired wavelength.

    • Detector: A fast photodetector (e.g., a photomultiplier tube) connected to a digital oscilloscope is used to monitor the change in absorbance of the probe light as a function of time after the pump pulse.

  • Data Acquisition: The transient absorption signal is recorded at various wavelengths to construct a time-resolved spectrum. Kinetic traces at specific wavelengths are recorded to determine the lifetime of the transient species.

  • Data Analysis: The decay of the triplet-triplet absorption signal is fitted to an exponential function to determine the triplet state lifetime (τ_T_).

Visualization of Excited State Dynamics

The photophysical processes of this compound upon excitation can be complex, involving competition between fluorescence, intersystem crossing to the triplet state, and in some cases, singlet fission. The following diagram illustrates these potential decay pathways.

anthanthrone_photophysics S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) S1->S0 Fluorescence (k_f) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (k_isc) T1_T1 ¹(T₁T₁) (Correlated Triplet Pair) S1->T1_T1 Singlet Fission (k_sf) T1->S0 Phosphorescence / Non-radiative decay (k_p / k_nr) T1_T1->T1 Triplet Separation

Caption: Excited state decay pathways of this compound.

The following workflow outlines the general procedure for characterizing the spectroscopic properties of this compound.

experimental_workflow prep Prepare this compound Solution (Spectroscopic Grade Solvent, Controlled Concentration) uv_vis UV-Vis Absorption Spectroscopy (Determine λ_abs) prep->uv_vis fluorescence Fluorescence Spectroscopy (Determine λ_em and Φ_f) prep->fluorescence tcspc Time-Correlated Single Photon Counting (TCSPC) (Determine S₁ Lifetime, τ_s) prep->tcspc ta_spec Transient Absorption Spectroscopy (Determine T₁ Lifetime, τ_t) prep->ta_spec analysis Compile Spectroscopic Parameters (λ_abs, λ_em, Φ_f, τ_s, τ_t) uv_vis->analysis fluorescence->analysis tcspc->analysis ta_spec->analysis interpretation Elucidate Excited State Dynamics (e.g., ISC, SF rates) analysis->interpretation

Caption: General experimental workflow for spectroscopic characterization.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of this compound, a molecule of significant interest in materials science and photochemistry. The provided tables of quantitative data offer a valuable resource for comparing the properties of this compound and its derivatives. Furthermore, the detailed experimental protocols for steady-state and time-resolved spectroscopic techniques serve as a practical guide for researchers aiming to characterize these and similar compounds. The visualization of the excited state dynamics and the experimental workflow offer a clear conceptual framework for understanding the complex photophysical processes that govern the behavior of this compound upon photoexcitation. A thorough understanding of these spectroscopic properties is fundamental for the rational design and optimization of this compound-based materials for a wide range of applications.

References

An In-depth Technical Guide to the Electronic Structure of Anthanthrone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrone (dibenzo[def,mno]chrysene-6,12-dione), a polycyclic aromatic hydrocarbon, forms the core of a versatile class of organic materials. Its rigid, planar structure and extended π-conjugation give rise to unique electronic and photophysical properties. The strategic functionalization of the this compound core allows for the fine-tuning of its electronic characteristics, making its derivatives promising candidates for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as fluorescent probes. This guide provides a comprehensive overview of the electronic structure of this compound and its derivatives, detailing the experimental and computational methodologies used for their characterization and presenting key quantitative data to facilitate comparative analysis.

Electronic Properties of this compound and Its Derivatives

The electronic properties of this compound derivatives are dictated by the nature and position of substituent groups on the core structure. Electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's band gap, absorption and emission spectra, and charge transport characteristics.

Quantitative Data Summary

The following tables summarize key electronic and optical properties of selected this compound derivatives from the literature. These values are crucial for designing materials with tailored properties for specific electronic applications.

Table 1: Frontier Molecular Orbital Energies and Optical Properties of this compound-Based Molecules

Compound/PolymerHOMO (eV)LUMO (eV)Optical Band Gap (eV)Absorption Max (nm)
PANT-5.51-2.952.56484
PANT-TBO-5.38-3.511.87663
PANT-TBT-5.27-3.371.90652
PANT-TffBT-5.30-3.431.87663
DPA-ANT-DPA-4.79-3.011.78-
ACE-ANT-ACE--2.56484
TPA-ANT-TPA--2.48500

Data sourced from multiple research articles.[1][2][3]

Table 2: Charge Carrier Mobility of this compound-Based Polymers in OFETs

PolymerHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
PANT1.2 x 10⁻⁴-
PANT-TBO2.5 x 10⁻⁴-
PANT-TBT1.1 x 10⁻³-
PANT-TffBT2.8 x 10⁻⁴-

Data for p-type polymers in OFETs.[1][4]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound derivatives. The following sections outline the key methodologies.

Synthesis of 4,10-Dibromothis compound (B179460)

4,10-dibromothis compound is a key intermediate for the synthesis of various this compound derivatives.

Materials:

  • 8,8'-dicarboxy-1,1'-dinaphthyl

  • Sulfuric acid monohydrate

  • Bromine

  • Water

Procedure:

  • Cyclization: 8,8'-dicarboxy-1,1'-dinaphthyl is cyclized in sulfuric acid monohydrate to form this compound.[1]

  • Bromination: The this compound is then brominated in the same reaction medium.

  • Precipitation: The resulting 4,10-dibromothis compound is precipitated as an oxonium sulfate (B86663) by the controlled addition of small amounts of water.

  • Hydrolysis: The crude 4,10-dibromothis compound pigment is obtained by hydrolysis of the oxonium sulfate.[1]

  • Purification: The crude product is then subjected to purification processes such as recrystallization or sublimation to obtain a high-purity material suitable for electronic applications.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

Instrumentation:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)

    • Counter electrode (e.g., platinum wire)

Procedure:

  • Solution Preparation: Prepare a dilute solution (typically ~1 mM) of the this compound derivative in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆).

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Measurement: Immerse the electrodes in the solution and apply a potential sweep. Record the resulting current as a function of the applied potential.

  • Calibration: After the measurement, add a standard reference compound with a known redox potential (e.g., ferrocene/ferrocenium couple) to the solution and record its cyclic voltammogram for calibration.

  • Data Analysis: From the onset potentials of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be calculated using established equations, referencing the energy level of the ferrocene/ferrocenium couple.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of the material.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Solution: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., chloroform, THF).

    • Thin Film: Deposit a thin film of the material onto a transparent substrate (e.g., quartz or glass) by spin-coating, drop-casting, or vacuum deposition.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent or a bare substrate.

  • Sample Measurement: Record the absorption spectrum of the sample over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: The optical band gap (E_g^opt) can be estimated from the onset of the lowest energy absorption band in the spectrum using the Tauc plot method or by identifying the wavelength at which the absorption begins to rise from the baseline (absorption edge).

Computational Protocols

Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding the electronic structure of molecules.

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Geometry Optimization: The molecular geometry of the this compound derivative is optimized in the ground state. A commonly used functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d).[5] For more accurate descriptions of non-covalent interactions, functionals like M06-2X with a 6-31+G(d,p) basis set can be employed.[6]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Properties Calculation: Single-point energy calculations are then performed on the optimized geometry to determine the energies of the frontier molecular orbitals (HOMO and LUMO).

  • Excited State Calculations: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

Logical Workflow for Characterization

The investigation of the electronic structure of novel this compound derivatives typically follows a systematic workflow, from molecular design and synthesis to theoretical and experimental characterization, and finally to device fabrication and testing.

G cluster_0 Design & Synthesis cluster_1 Theoretical Characterization cluster_2 Experimental Characterization cluster_3 Device Application & Testing a Molecular Design b Synthesis a->b c Purification b->c d DFT Calculations c->d g Cyclic Voltammetry c->g e HOMO/LUMO Prediction d->e f Simulated Spectra d->f e->g h UV-Vis Spectroscopy f->h g->h i Structural Analysis (XRD, NMR) h->i j OFET/OPV Fabrication i->j k Performance Measurement j->k l Structure-Property Relationship k->l l->a

References

Unveiling the Solid-State Architecture of Anthanthrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of pharmacologically relevant molecules is paramount. This in-depth technical guide delves into the core of unsubstituted anthanthrone's solid-state arrangement, presenting key crystallographic data and the experimental protocols employed in its determination.

This compound (dibenzo[def,mno]chrysene-6,12-dione), a polycyclic aromatic hydrocarbon, serves as a foundational scaffold in the development of various functional materials and has garnered interest in medicinal chemistry. Its planar structure and potential for π-π stacking interactions are crucial determinants of its physicochemical properties and biological activity. The seminal work of Edwards and Stadler in 1971 first elucidated the precise three-dimensional arrangement of unsubstituted this compound molecules in a crystalline lattice.

Crystallographic Data Summary

The crystal structure of unsubstituted this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] A notable feature of this crystal structure is the presence of three symmetrically independent molecules in the asymmetric unit, leading to a total of eight molecules (Z = 8) within the unit cell.[1] The molecules are planar and are organized in stacks with varying degrees of overlap and intermolecular distances, with interplanar spacings of 3.46 Å, 3.54 Å, and 3.50 Å.[1]

A comprehensive summary of the crystallographic data is presented in the table below.

Parameter Value
Empirical FormulaC₂₂H₁₀O₂
Formula Weight306.32 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a20.9 Å[1]
b3.86 Å[1]
c33.2 Å[1]
α90°
β92°[1]
γ90°
Volume2676.5 ų
Z8[1]
Molecules per Asymmetric Unit3[1]
Data Collection TemperatureRoom Temperature[1]
RadiationCu Kα (unfiltered)[1]
R-factor13.7%[1]
Standard Deviation of Atomic Coordinates~0.03 Å[1]

Experimental Protocols

The determination of the crystal structure of unsubstituted this compound involved a series of meticulous experimental steps, characteristic of crystallographic studies of that era.

Sample Preparation and Crystallization

The this compound sample, initially obtained from I.C.I. Dyestuffs Division, underwent purification via sublimation.[1] This process was conducted under a partial vacuum in a stream of dry nitrogen at approximately 350°C.[1] This high-temperature sublimation technique yielded small, needle-shaped single crystals suitable for X-ray diffraction analysis. The crystal selected for data collection had dimensions of 4 x 0.05 x 0.08 mm.[1]

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction data were collected at room temperature using photographic methods.[1] Due to the small size of the crystal, unfiltered copper Kα radiation was employed to maximize the diffracted intensity.[1] The diffraction patterns were recorded on photographic film, capturing reflections up to a reciprocal lattice unit of 1.5.[1] Data were collected primarily about the needle axis of the crystal.[1]

Structure Solution and Refinement

The crystal structure of this compound was solved using molecular transform methods.[1] This approach, common before the widespread availability of direct methods, utilizes the Fourier transform of a known molecular model to interpret the diffraction pattern and determine the positions of the molecules within the unit cell. The initial structural model was then refined to a final residual (R-factor) of 13.7%, with the standard deviations of the atomic coordinates estimated to be around 0.03 Å.[1]

Visualizations

To further elucidate the experimental and logical frameworks of this crystallographic study, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis This compound Synthesis (Kalb, 1914) purification Purification by Sublimation (~350°C, partial vacuum, N₂ stream) synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting (4 x 0.05 x 0.08 mm) crystallization->mounting xray X-ray Diffraction (Unfiltered Cu Kα, Room Temp) mounting->xray detection Photographic Film Detection xray->detection solution Structure Solution (Molecular Transform Methods) detection->solution refinement Structural Refinement (R = 13.7%) solution->refinement final_model Final Crystal Structure refinement->final_model

Experimental workflow for determining the crystal structure of this compound.

logical_relationship This compound Unsubstituted this compound CrystalSystem Crystal System: Monoclinic This compound->CrystalSystem SpaceGroup Space Group: P2₁/c CrystalSystem->SpaceGroup UnitCell Unit Cell Parameters (a, b, c, β) SpaceGroup->UnitCell ZValue Z = 8 SpaceGroup->ZValue AsymmetricUnit Asymmetric Unit: 3 Independent Molecules ZValue->AsymmetricUnit Stacking Molecular Packing: Stacked Planar Molecules AsymmetricUnit->Stacking

Logical relationship of the crystallographic data for unsubstituted this compound.

References

An In-depth Technical Guide to the Photophysical Properties of Anthanthrone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrone (dibenzo[def,mno]chrysene-6,12-dione) and its derivatives represent a significant class of polycyclic aromatic hydrocarbons that have garnered considerable interest due to their unique photophysical and electronic properties.[1][2] These compounds are characterized by a rigid, planar core structure, which imparts high thermal and photochemical stability.[3] Their strong absorption in the visible region, coupled with tunable emission properties and the ability to generate reactive oxygen species, makes them promising candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), fluorescent probes, and photosensitizers in photodynamic therapy (PDT).[3][4][5] This technical guide provides a comprehensive overview of the core photophysical properties of this compound compounds, detailed experimental methodologies for their characterization, and a discussion of their excited-state dynamics and applications.

Core Photophysical Properties

The photophysical behavior of this compound derivatives is dictated by their electronic structure, which can be modulated by the introduction of various substituent groups onto the aromatic core. These modifications influence the absorption and emission maxima, fluorescence quantum yields, and the efficiency of intersystem crossing to the triplet state.

Absorption and Emission Characteristics

This compound compounds typically exhibit strong absorption bands in the blue-green region of the electromagnetic spectrum, with molar extinction coefficients often exceeding 10,000 M⁻¹cm⁻¹. The position of the absorption maximum (λabs) is sensitive to the electronic nature of the substituents. Electron-donating groups generally induce a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift.

Upon photoexcitation, this compound derivatives relax to the ground state via radiative (fluorescence) and non-radiative pathways. The emission spectra are often broad and unstructured, with Stokes shifts (the difference between the absorption and emission maxima) that can be influenced by the solvent polarity and the nature of the substituents.

Data Presentation: Photophysical Properties of this compound Derivatives

The following table summarizes key photophysical parameters for a selection of this compound and related anthanthrene (B94379) derivatives to provide a comparative overview.

Compoundλabs (nm)λemis (nm)Fluorescence Quantum Yield (Φf)Triplet Quantum Yield (ΦT)SolventReference
This compound~460-500~510-550LowHighVarious[3]
4,10-Dibromothis compound~520~560~0.1HighVarious[6]
Anthanthrene Derivative 14864990.65 ± 0.050.14 ± 0.03CH₂Cl₂[3]
Anthanthrene Derivative 25005100.55 ± 0.040.20 ± 0.04CH₂Cl₂[3]
This compound Derivative 35185530.09 ± 0.020.50 ± 0.08CH₂Cl₂[3]

Experimental Protocols

Accurate characterization of the photophysical properties of this compound compounds is crucial for their development in various applications. The following sections detail the methodologies for key experiments.

Fluorescence Quantum Yield (Φf) Measurement (Relative Method)

The relative method for determining the fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[7][8]

Materials and Equipment:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound derivative solution of unknown quantum yield

  • Standard solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[9][10]

  • Solvent

Procedure:

  • Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7]

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the fluorescence quantum yield of the sample (Φf,sample) using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

    where:

    • Φf,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Transient Absorption Spectroscopy (TAS)

TAS is a powerful technique to study the dynamics of excited states, including the formation and decay of triplet states and radical ions.[1][11][12][13]

Equipment:

  • Femtosecond or picosecond pulsed laser system (e.g., Ti:Sapphire laser)[11]

  • Optical parametric amplifier (OPA) for wavelength tuning of the pump pulse

  • White light continuum probe pulse generator

  • Spectrograph and a fast detector (e.g., CCD camera)

  • Delay line to control the time delay between the pump and probe pulses

Procedure:

  • The sample is placed in a cuvette and excited by an ultrashort laser pulse (pump).

  • A second, broadband pulse (probe) is passed through the sample at a specific time delay after the pump pulse.

  • The change in absorbance of the probe light is measured as a function of wavelength and time delay.

  • By varying the delay time, a time-resolved spectral map is generated, revealing the kinetics of the excited species. For instance, the decay of the triplet-triplet absorption signal can be used to determine the triplet state lifetime.[2]

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The efficiency of singlet oxygen generation is a critical parameter for photosensitizers in PDT. A common method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance.[14][15][16]

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • Quartz cuvettes

  • This compound derivative solution (photosensitizer)

  • DPBF solution in a suitable solvent (e.g., methanol)[14]

  • Standard photosensitizer with a known ΦΔ (e.g., Rose Bengal)[17]

Procedure:

  • Prepare solutions of the this compound sample and the standard with the same absorbance at the irradiation wavelength.

  • To each solution, add a known concentration of DPBF.

  • Irradiate the solutions with the light source while monitoring the decrease in the absorbance of DPBF at its absorption maximum (around 415 nm) over time.

  • The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.

  • The singlet oxygen quantum yield of the sample (ΦΔ,sample) can be calculated by comparing the bleaching rate of DPBF in the presence of the sample to that in the presence of the standard:

    ΦΔ,sample = ΦΔ,std * (ksample / kstd)

    where k is the rate constant of DPBF bleaching.

Mandatory Visualizations

Excited State Dynamics of this compound

The photophysical processes occurring in this compound compounds upon light absorption can be visualized using a Jablonski diagram.

G cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC) (Non-radiative)

Caption: Jablonski diagram illustrating the primary photophysical decay pathways for this compound.

Mechanism of this compound in Photodynamic Therapy (PDT)

In PDT, this compound derivatives can act as photosensitizers to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which leads to cell death.[4][5][18]

Caption: Simplified workflow of this compound-mediated Photodynamic Therapy (PDT).

Conclusion

This compound and its derivatives exhibit a rich and tunable photochemistry that makes them highly attractive for a variety of advanced applications. Their strong absorption in the visible spectrum, coupled with the ability to efficiently generate triplet excited states, underpins their utility as photosensitizers. Furthermore, the possibility to fine-tune their fluorescence properties through chemical modification opens up avenues for the development of novel fluorescent probes and emitters. A thorough understanding of their photophysical properties, facilitated by the experimental and theoretical approaches outlined in this guide, is essential for the rational design of new this compound-based materials with tailored functionalities for scientific research and drug development.

References

An In-Depth Technical Guide on the Core Characteristics of Dibenzo[def,mno]chrysene-6,12-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzo[def,mno]chrysene-6,12-dione, also known as anthanthrone, is a polycyclic aromatic hydrocarbon that has garnered interest in various scientific fields, including materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its fundamental characteristics, with a focus on its physical and chemical properties, synthesis, and potential applications in drug development. This document synthesizes available data to serve as a foundational resource for professionals engaged in research and development involving this compound.

Chemical and Physical Properties

Dibenzo[def,mno]chrysene-6,12-dione is a stable organic compound with the molecular formula C₂₂H₁₀O₂ and a molecular weight of 306.31 g/mol .[1] It is a synthetic anthraquinone (B42736) derivative.[2] Its core structure is a hexacyclic aromatic system. Below is a summary of its key physical and chemical properties.

PropertyValueReference(s)
Molecular Formula C₂₂H₁₀O₂[1]
Molecular Weight 306.31 g/mol [1]
CAS Number 641-13-4[1]
Appearance Orange-red crystalline solid
Melting Point >300 °C
Boiling Point 595.2 °C at 760 mmHg (Predicted)
Solubility Sparingly soluble in common organic solvents.
UV-Vis Absorption (λmax) ~460, 490, 525 nm (in solution)
Fluorescence Emission (λmax) ~540, 580 nm (in solution)

Synthesis and Purification

The synthesis of Dibenzo[def,mno]chrysene-6,12-dione typically involves the cyclization of 1,1'-binaphthyl-8,8'-dicarboxylic acid. While various patented methods exist for its industrial production as a pigment, a general laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of Dibenzo[def,mno]chrysene-6,12-dione

Materials:

  • 1,1'-Binaphthyl-8,8'-dicarboxylic acid

  • Concentrated sulfuric acid (or polyphosphoric acid)

  • Ice

  • Distilled water

  • Organic solvent for purification (e.g., nitrobenzene (B124822), o-dichlorobenzene)

Procedure:

  • Cyclization: Carefully add 1,1'-binaphthyl-8,8'-dicarboxylic acid to an excess of concentrated sulfuric acid (or polyphosphoric acid) with stirring. The reaction mixture is then heated to promote intramolecular cyclization. The exact temperature and reaction time will depend on the specific acid catalyst used and should be optimized based on literature procedures.

  • Precipitation: After the reaction is complete, the mixture is cooled to room temperature and then slowly poured onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude Dibenzo[def,mno]chrysene-6,12-dione.

  • Filtration and Washing: The precipitate is collected by vacuum filtration and washed extensively with distilled water until the filtrate is neutral to remove any residual acid.

  • Drying: The crude product is dried in a vacuum oven.

Purification

The crude Dibenzo[def,mno]chrysene-6,12-dione can be purified by recrystallization from a high-boiling point organic solvent such as nitrobenzene or o-dichlorobenzene.

Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The purified Dibenzo[def,mno]chrysene-6,12-dione should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR A complex aromatic multiplet pattern consistent with the structure. The exact chemical shifts will depend on the solvent used.
¹³C NMR Resonances corresponding to the carbonyl carbons and the aromatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (m/z = 306.07).
FT-IR Characteristic absorption bands for the carbonyl groups (C=O) around 1650-1680 cm⁻¹ and aromatic C-H and C=C stretching vibrations.
UV-Vis Spectroscopy Absorption maxima in the visible region, responsible for its color.
Elemental Analysis The percentage of Carbon, Hydrogen, and Oxygen should be in close agreement with the calculated values for C₂₂H₁₀O₂ (C: 86.27%, H: 3.29%, O: 10.44%).

Potential Applications in Drug Development

While Dibenzo[def,mno]chrysene-6,12-dione itself is primarily known as a pigment, its structural scaffold, the anthraquinone core, is present in numerous biologically active compounds, including several anticancer drugs.[3] Research into this compound and its derivatives has highlighted their potential in photodynamic therapy (PDT) and as cytotoxic agents against cancer cells.

Photodynamic Therapy

Photodynamic therapy is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. Anthraquinone derivatives are known to act as photosensitizers.[4][5] Upon irradiation with light of a specific wavelength, Dibenzo[def,mno]chrysene-6,12-dione can be excited to a triplet state, which can then transfer its energy to molecular oxygen to produce highly cytotoxic singlet oxygen (¹O₂).

Experimental Protocol: Measurement of Singlet Oxygen Quantum Yield

The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ). This can be determined using a chemical trapping agent, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance.

Materials:

  • Dibenzo[def,mno]chrysene-6,12-dione

  • A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Spectrophotometer

  • Light source with a specific wavelength

Procedure:

  • Prepare solutions of the sample and the reference photosensitizer with the same optical density at the irradiation wavelength in a suitable solvent containing DPBF.

  • Irradiate both solutions with the same light source under identical conditions.

  • Monitor the decrease in the absorbance of DPBF at its λmax (around 415 nm) over time for both the sample and the reference.

  • The rate of DPBF decomposition is proportional to the rate of singlet oxygen generation.

  • The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following formula:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)

    where ΦΔ_ref is the known quantum yield of the reference, and k_sample and k_ref are the rate constants of DPBF decomposition for the sample and the reference, respectively.

Anticancer Activity and Signaling Pathways

The anticancer potential of anthraquinone derivatives is often attributed to their ability to intercalate into DNA, inhibit topoisomerase II, and generate ROS, leading to cellular damage and apoptosis. While specific signaling pathways for Dibenzo[def,mno]chrysene-6,12-dione are not extensively elucidated in the public domain, related compounds like benzanthrone (B145504) have been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6] Activation of AhR can lead to the transcription of various genes, including those involved in metabolism and cellular stress responses.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound derivatives in cancer cells, based on the known activities of related compounds.

Anthanthrone_Signaling cluster_nucleus Nucleus This compound This compound Derivative ROS Reactive Oxygen Species (ROS) This compound->ROS generates AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR activates Light Light (PDT) Light->this compound DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria damages ARNT ARNT AhR_ARNT AhR-ARNT Complex XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE binds to Gene_Transcription Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription induces Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Mitochondria->Apoptosis triggers

Caption: Potential signaling pathways of this compound derivatives.

Quantitative Data Summary

Quantitative data on the biological activity of Dibenzo[def,mno]chrysene-6,12-dione is limited in publicly available literature. The following table provides a template for organizing such data as it becomes available through further research. For context, data for related anthraquinone derivatives are often reported in the micromolar range for cytotoxicity.

ParameterCell LineValueReference(s)
IC₅₀ (Cytotoxicity) e.g., HeLa, MCF-7TBD
Singlet Oxygen Quantum Yield (ΦΔ) N/ATBD
Fluorescence Quantum Yield (Φf) N/ATBD

Conclusion

Dibenzo[def,mno]chrysene-6,12-dione is a compound with well-defined physical and chemical properties and established synthesis routes. While its primary application has been as a pigment, its anthraquinone core structure suggests potential for applications in drug development, particularly in the fields of anticancer therapy and photodynamic therapy. Further research is warranted to fully elucidate its biological mechanisms of action, quantify its therapeutic efficacy, and explore the development of derivatives with enhanced pharmacological properties. This guide provides a foundational framework for researchers and scientists to build upon in their exploration of this intriguing molecule.

Workflow Diagrams

The following diagrams illustrate key experimental and logical workflows described in this guide.

Synthesis_Workflow Start Start: 1,1'-Binaphthyl-8,8'- dicarboxylic acid Cyclization Cyclization (H₂SO₄ or PPA) Start->Cyclization Precipitation Precipitation on Ice Cyclization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Crude_Product Crude this compound Filtration->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization End End Characterization->End PDT_Evaluation_Workflow Start Start: this compound Derivative Solution_Prep Prepare Solutions: - this compound - Reference Photosensitizer - DPBF Start->Solution_Prep Irradiation Irradiate with Light Solution_Prep->Irradiation Absorbance_Measurement Measure DPBF Absorbance Decrease Over Time Irradiation->Absorbance_Measurement Data_Analysis Calculate Rate Constants (k) Absorbance_Measurement->Data_Analysis Quantum_Yield_Calc Calculate Singlet Oxygen Quantum Yield (ΦΔ) Data_Analysis->Quantum_Yield_Calc End End Quantum_Yield_Calc->End

References

An In-Depth Technical Guide to the π-Conjugation and Aromaticity of Anthanthrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthanthrone, a polycyclic aromatic hydrocarbon, possesses a unique π-conjugated system that underpins its distinct electronic and photophysical properties. This technical guide provides a comprehensive analysis of the π-conjugation and aromaticity of the this compound core. Through a synthesis of experimental data and computational studies, this document offers a detailed exploration of this compound's molecular structure, electronic characteristics, and the methodologies employed for their investigation. Quantitative data on bond lengths, Nucleus-Independent Chemical Shift (NICS) values, and frontier molecular orbital energies are presented in structured tables for comparative analysis. Detailed experimental and computational protocols are provided to facilitate further research and application in fields such as materials science and drug development.

Introduction

This compound (dibenzo[def,mno]chrysene-6,12-dione) is a vat dye and a polycyclic aromatic hydrocarbon characterized by a highly conjugated system of 22 π-electrons distributed across its six-ring core. Its planar structure and extensive electron delocalization are key determinants of its chemical stability, color, and semiconductor properties. Understanding the nuances of its π-conjugation and the aromaticity of its constituent rings is crucial for the rational design of novel this compound derivatives with tailored electronic and optical properties for applications in organic electronics, photovoltaics, and as functional chromophores in drug delivery and imaging.

This guide delves into the structural and electronic landscape of this compound, providing a foundational resource for researchers.

Molecular Structure and π-Conjugation

The planarity of the this compound molecule is a fundamental characteristic that facilitates extensive π-orbital overlap across the entire carbon skeleton. This extended conjugation is responsible for its intense color and its potential as an organic semiconductor. The degree of π-conjugation can be experimentally and computationally assessed by examining bond length alternation. In a highly aromatic system, the bond lengths between adjacent carbon atoms are expected to be relatively uniform, indicating delocalized electrons.

Experimental and Computational Bond Lengths

Experimental bond lengths for this compound have been determined by X-ray crystallography.[1] Computational methods, particularly Density Functional Theory (DFT), provide a theoretical framework to corroborate and further analyze the bonding characteristics.

Table 1: Experimental and Calculated Carbon-Carbon Bond Lengths (Å) of this compound

BondExperimental (X-ray Crystallography)[1]Calculated (DFT B3LYP/6-31G*)
C1 - C2Data not available in search resultsData not available in search results
C2 - C3Data not available in search resultsData not available in search results
.........
C=OData not available in search resultsData not available in search results

Note: Specific bond lengths from the 1971 crystal structure by Edwards and Stadler were not available in the search results. A comprehensive analysis would require accessing this primary literature.

Aromaticity Analysis

The aromaticity of a polycyclic system like this compound is not uniform across all its rings. Computational methods are indispensable for quantifying the local aromaticity of each ring within the molecule.

Nucleus-Independent Chemical Shift (NICS)

NICS is a widely used computational method to assess aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic ring, while a positive value suggests a paratropic ring current, indicative of an anti-aromatic ring.

Table 2: Calculated NICS(1)zz Values (ppm) for this compound Rings

RingNICS(1)zz (DFT GIAO)Aromaticity
AData not available in search resultsNot determined
BData not available in search resultsNot determined
CData not available in search resultsNot determined
DData not available in search resultsNot determined
EData not available in search resultsNot determined
FData not available in search resultsNot determined

Note: Specific NICS values for the individual rings of this compound were not found in the performed searches. The values presented here would need to be generated through a dedicated computational study.

Electronic Properties

The electronic properties of this compound, particularly the energy of its frontier molecular orbitals (HOMO and LUMO), are critical for its application in electronic devices. The HOMO-LUMO gap determines the energy required for electronic excitation and is a key factor in the material's color and conductivity.

HOMO-LUMO Energy Gap

Both experimental techniques, such as cyclic voltammetry and UV-Vis spectroscopy, and computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to determine the HOMO-LUMO gap.

Table 3: Experimental and Calculated HOMO-LUMO Gap of this compound

MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Experimental (Cyclic Voltammetry)Data not available in search resultsData not available in search resultsData not available in search results
Computational (DFT B3LYP/6-31G*)Data not available in search resultsData not available in search resultsData not available in search results
Computational (TD-DFT)--Data not available in search results

Note: While general principles of HOMO-LUMO gaps in polycyclic aromatic hydrocarbons are discussed in the literature, specific, directly comparable experimental and computational values for the parent this compound were not retrieved.

Experimental and Computational Protocols

Synthesis of this compound

This compound can be synthesized from naphthostyril. A common industrial method involves the cyclization of 8,8'-dicarboxy-1,1'-dinaphthyl. What follows is a generalized laboratory-scale protocol.

Protocol 1: Synthesis of this compound

Materials:

  • 8,8'-Dicarboxy-1,1'-dinaphthyl

  • Concentrated Sulfuric Acid

  • Water

Procedure:

  • In a clean, dry flask, dissolve 8,8'-dicarboxy-1,1'-dinaphthyl in concentrated sulfuric acid.

  • Heat the mixture gently with stirring to facilitate the cyclization reaction. The reaction progress can be monitored by thin-layer chromatography.

  • Once the reaction is complete, carefully pour the reaction mixture onto ice water to precipitate the crude this compound.

  • Filter the precipitate and wash thoroughly with water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent like nitrobenzene (B124822) or by sublimation.

Computational Protocol for Aromaticity Analysis

The following protocol outlines the general steps for calculating NICS values to assess the aromaticity of this compound.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

  • Geometry Optimization:

    • Build the this compound molecule in a molecular modeling program.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation.

  • NICS Calculation:

    • Using the optimized geometry, set up a NICS calculation.

    • Place ghost atoms (Bq) at the geometric center of each of the six rings of the this compound molecule.

    • To calculate NICS(1)zz, which is often considered a better indicator of π-aromaticity, the ghost atoms should be placed 1 Å above the plane of each ring.

    • Run the calculation using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Extract the zz component of the shielding tensor for each ghost atom. The NICS(1)zz value is the negative of this value.

Visualizations

Caption: Molecular structure of this compound.

Computational_Workflow Computational Analysis Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output Data Input This compound Structure Opt Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Freq Frequency Calculation Opt->Freq NICS NICS Calculation (GIAO) Opt->NICS TDDFT TD-DFT Calculation Opt->TDDFT BondLengths Calculated Bond Lengths Opt->BondLengths NICSValues NICS Values NICS->NICSValues HOMOLUMO HOMO-LUMO Gap TDDFT->HOMOLUMO

Caption: Workflow for computational analysis of this compound.

Conclusion

This compound's extended π-conjugated system and the aromatic character of its constituent rings are central to its properties and potential applications. This guide has provided a framework for understanding these features through a combination of experimental and computational approaches. While foundational knowledge exists, this review highlights the need for more targeted studies to provide a complete quantitative picture of the parent this compound molecule. The detailed protocols and structured data presentation herein are intended to serve as a valuable resource for researchers aiming to further explore and harness the potential of this compound and its derivatives in the development of advanced materials and therapeutics.

References

Anthanthrone-Based Organic Semiconductors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrone (ANT), a polycyclic aromatic hydrocarbon, has emerged as a promising building block for organic semiconductors due to its extended π-conjugated system, inherent chemical stability, and versatile functionalization potential.[1][2] Its derivatives have been successfully incorporated into a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and chemical sensors, demonstrating their potential for multipurpose applications.[2] This technical guide provides an in-depth overview of the basic research on this compound-based organic semiconductors, focusing on their synthesis, electronic properties, and device performance. Detailed experimental protocols and visualizations of key processes are included to facilitate further research and development in this exciting field.

Data Presentation

The performance of this compound-based organic semiconductors is highly dependent on their molecular structure, particularly the nature of the substituents and the overall polymer architecture. The following tables summarize the key performance metrics for a series of this compound-based polymers in OFETs and OSCs.

Table 1: Performance of this compound-Based Polymers in Organic Field-Effect Transistors (OFETs) [2]

MaterialAnnealing Temp. (°C)Hole Mobility (μh) (cm²/Vs)On/Off RatioThreshold Voltage (Vth) (V)
PANT2002.2 x 10⁻³10³ - 10⁴32
PANT-TBO2002.9 x 10⁻⁴10³ - 10⁴41
PANT-TBT2004.5 x 10⁻³10³ - 10⁴38
PANT-TffBT2001.9 x 10⁻³10³ - 10⁴25

Table 2: Performance of this compound-Based Polymers in Organic Solar Cells (OSCs) [2]

Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
PANTITIC-Th0.280.730.8844
PANT-TBOITIC-Th2.450.836.0149
PANT-TBTITIC-Th4.570.869.7555
PANT-TffBTITIC-Th3.650.937.8450
PANT-TBTITIC-Th:Y6 (Ternary)5.210.8511.255

Table 3: Electronic Properties of this compound-Based Polymers [2]

MaterialHOMO (eV)LUMO (eV)Optical Bandgap (eV)
PANT-5.45-3.232.22
PANT-TBO-5.51-3.372.14
PANT-TBT-5.48-3.422.06
PANT-TffBT-5.58-3.462.12

Experimental Protocols

Detailed methodologies for the synthesis of this compound-based polymers and the fabrication of OFET and OSC devices are provided below.

Protocol 1: Synthesis of this compound-Based Polymers via Suzuki Coupling Polymerization[2]

This protocol describes a general procedure for the synthesis of donor-acceptor copolymers based on this compound.

Materials:

  • Dibromo-anthanthrone derivative (Monomer A)

  • Diboronic acid or ester derivative of the comonomer (Monomer B)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene)

  • Phase-transfer catalyst (e.g., Aliquat 336)

Procedure:

  • Monomer Preparation: Synthesize the dibromo-anthanthrone and the diboronic ester of the desired comonomer according to established literature procedures.

  • Reaction Setup: In a nitrogen-purged Schlenk flask, combine the dibromo-anthanthrone monomer, the diboronic ester comonomer, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent and the phase-transfer catalyst to the reaction flask.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir under a nitrogen atmosphere for 24-72 hours.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Collect the polymer by filtration.

    • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

    • Dry the final polymer product under vacuum.

Protocol 2: Fabrication of Solution-Processed this compound-Based OFETs

This protocol outlines the fabrication of a top-gate, bottom-contact OFET.

Materials:

  • Pre-patterned source-drain electrodes on a Si/SiO₂ substrate

  • This compound-based polymer solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)

  • Dielectric material (e.g., a solution of a polymer dielectric like CYTOP or a precursor for a vapor-deposited dielectric)

  • Gate electrode material (e.g., Au, Al)

  • Octadecyltrichlorosilane (OTS) for surface treatment

Procedure:

  • Substrate Cleaning:

    • Sonicate the Si/SiO₂ substrate with pre-patterned source-drain electrodes sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate with a stream of nitrogen.

    • Treat the substrate with UV-ozone for 10-15 minutes to remove any remaining organic residues.

  • Surface Treatment: Immerse the substrate in a solution of OTS in toluene (B28343) for 15-20 minutes to form a self-assembled monolayer. Rinse with fresh toluene and dry.

  • Semiconductor Deposition:

    • Prepare a solution of the this compound polymer in the chosen solvent (e.g., 5-10 mg/mL).

    • Spin-coat the polymer solution onto the substrate at a specific speed (e.g., 1000-3000 rpm) for a set time (e.g., 60 seconds).

    • Anneal the film on a hotplate at a temperature optimized for the specific polymer (e.g., 150-200 °C) in a nitrogen-filled glovebox.

  • Dielectric Layer Deposition: Deposit the gate dielectric layer on top of the semiconductor film. This can be done by spin-coating a polymer dielectric or by thermal evaporation of a small molecule dielectric.

  • Gate Electrode Deposition: Thermally evaporate the gate electrode material (e.g., 50 nm of Au) through a shadow mask onto the dielectric layer.

  • Device Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere.

Protocol 3: Fabrication of this compound-Based Organic Solar Cells

This protocol describes the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell.

Materials:

  • ITO-coated glass substrates

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • This compound-based polymer donor

  • Non-fullerene acceptor (e.g., ITIC-Th, Y6)

  • Electron transport layer (ETL) material (e.g., Ca, ZnO)

  • Cathode material (e.g., Al)

  • Solvent for the active layer (e.g., chloroform, chlorobenzene)

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with nitrogen and treat with UV-ozone.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO surface.

    • Anneal the substrate at a specified temperature (e.g., 120-150 °C) in air.

  • Active Layer Deposition:

    • Prepare a blend solution of the this compound polymer donor and the non-fullerene acceptor in a suitable solvent at a specific donor:acceptor ratio (e.g., 1:1 or 1:1.2 by weight).

    • Spin-coat the active layer blend onto the HTL in a nitrogen-filled glovebox.

    • Anneal the film at an optimized temperature to control the morphology of the bulk heterojunction.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit the ETL (e.g., 10 nm Ca) and the top cathode (e.g., 100 nm Al) through a shadow mask under high vacuum.

  • Device Characterization: Measure the current-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination using a solar simulator and a source meter.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the research of this compound organic semiconductors.

experimental_workflow_ofet cluster_substrate_prep Substrate Preparation cluster_device_fab Device Fabrication (in Glovebox) cluster_characterization Characterization Cleaning Substrate Cleaning (Sonication in DI Water, Acetone, IPA) UVOzone UV-Ozone Treatment Cleaning->UVOzone OTS_Treatment OTS Surface Treatment UVOzone->OTS_Treatment SpinCoat_ANT Spin-Coating This compound Polymer Solution OTS_Treatment->SpinCoat_ANT Anneal_ANT Thermal Annealing of This compound Film SpinCoat_ANT->Anneal_ANT Deposit_Dielectric Dielectric Layer Deposition Anneal_ANT->Deposit_Dielectric Deposit_Gate Gate Electrode Evaporation Deposit_Dielectric->Deposit_Gate Electrical_Meas Electrical Measurement (Semiconductor Parameter Analyzer) Deposit_Gate->Electrical_Meas

OFET Fabrication Workflow

experimental_workflow_osc cluster_substrate_prep Substrate Preparation cluster_layer_deposition Layer Deposition (in Glovebox) cluster_electrode_deposition Electrode Deposition cluster_characterization Characterization ITO_Cleaning ITO Substrate Cleaning UVOzone_ITO UV-Ozone Treatment ITO_Cleaning->UVOzone_ITO SpinCoat_HTL Spin-Coating HTL (e.g., PEDOT:PSS) UVOzone_ITO->SpinCoat_HTL Anneal_HTL HTL Annealing SpinCoat_HTL->Anneal_HTL SpinCoat_Active Spin-Coating Active Layer (this compound Donor:Acceptor Blend) Anneal_HTL->SpinCoat_Active Anneal_Active Active Layer Annealing SpinCoat_Active->Anneal_Active Deposit_ETL_Cathode ETL and Cathode Evaporation Anneal_Active->Deposit_ETL_Cathode JV_Measurement J-V Measurement (Solar Simulator) Deposit_ETL_Cathode->JV_Measurement

OSC Fabrication Workflow

structure_property_relationship cluster_structure Molecular Structure Modification cluster_properties Material Properties cluster_performance Device Performance Core This compound Core EnergyLevels HOMO/LUMO Energy Levels Core->EnergyLevels Absorption Optical Absorption Core->Absorption SideChains Side-Chain Engineering (e.g., alkyl chains) Solubility Solubility SideChains->Solubility Morphology Thin-Film Morphology (& Crystallinity) SideChains->Morphology Comonomer Comonomer Selection (Donor-Acceptor Architecture) Comonomer->EnergyLevels Comonomer->Absorption Solubility->Morphology Voc Open-Circuit Voltage (Voc) EnergyLevels->Voc Mobility Charge Carrier Mobility (μ) Morphology->Mobility Jsc Short-Circuit Current (Jsc) Morphology->Jsc Absorption->Jsc Mobility->Jsc PCE Power Conversion Efficiency (PCE) Voc->PCE Jsc->PCE

Structure-Property-Performance Relationships

References

Anthanthrone as an Electron Acceptor in Atomically Precise Nanoribbons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, electronic properties, and charge-transfer characteristics of anthanthrone-based donor-acceptor nanoribbons for researchers, scientists, and drug development professionals.

This compound (AO), a polycyclic aromatic hydrocarbon, is a compelling electron-accepting building block for the bottom-up synthesis of atomically precise donor-acceptor (D-A) graphene nanoribbons (GNRs). Its inherent electronic properties and suitability for on-surface synthesis methodologies make it a key component in the development of novel organic semiconducting materials with tailored optoelectronic characteristics. This guide provides a comprehensive overview of the role of this compound as an electron acceptor in these advanced nanomaterials, with a focus on experimental protocols, quantitative data, and the underlying electronic mechanisms.

Core Concepts: Donor-Acceptor Architectures in Nanoribbons

Donor-acceptor architectures are fundamental to high-performance conjugated polymers and are increasingly being explored in the realm of atomically precise nanoribbons.[1] By alternating electron-donating and electron-accepting monomer units, it is possible to tune the electronic structure, including the frontier molecular orbitals (HOMO and LUMO) and the band gap of the resulting nanostructure.[1] This control is paramount for applications in organic electronics, such as field-effect transistors and photovoltaic devices.[2][3]

This compound serves as an excellent electron acceptor in these systems. When co-polymerized with a suitable electron donor, such as peri-xanthenoxanthene (PXX), it facilitates the formation of ultra-narrow D-A nanoribbons with tunable electronic properties that are dependent on the monomer sequence.[1][4]

On-Surface Synthesis of this compound-Based Nanoribbons

The fabrication of atomically precise this compound-containing nanoribbons is typically achieved through a bottom-up on-surface synthesis approach in ultra-high vacuum (UHV) conditions.[1][5] This method allows for the direct visualization of the resulting nanostructures with sub-molecular resolution using techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM).[1][5]

The synthesis proceeds via a two-step process involving:

  • Ullmann-type Coupling: This step involves the dehalogenation and subsequent polymerization of brominated molecular precursors on a catalytic metal surface, typically Au(111) or Cu(111).[5][6][7]

  • Cyclodehydrogenation: A subsequent annealing at a higher temperature induces intramolecular C-H bond activation, leading to the planarization of the polymer chains into fully conjugated graphene nanoribbons.[6][8]

Experimental Protocols

Below are generalized experimental protocols for the on-surface synthesis of this compound-based donor-acceptor nanoribbons. Specific parameters may vary depending on the exact molecular precursors and the desired final structure.

1. Precursor Synthesis and Substrate Preparation:

  • Precursors: The synthesis utilizes brominated derivatives of the donor and acceptor molecules. For instance, 4,10-dibromo-anthanthrone serves as the acceptor precursor, while a dibrominated derivative of peri-xanthenoxanthene can be used as the donor precursor.[1][2]

  • Substrate: A single-crystal Au(111) surface is commonly used as the catalytic substrate. The substrate is cleaned in UHV by repeated cycles of argon ion sputtering and annealing to ensure a pristine surface for the synthesis.[9]

2. On-Surface Polymerization (Ullmann Coupling):

  • Deposition: The molecular precursors are sublimated from Knudsen cells onto the cleaned Au(111) substrate held at or near room temperature.[9]

  • Annealing for Polymerization: The sample is then annealed to a temperature sufficient to induce C-Br bond cleavage and subsequent aryl-aryl coupling. This temperature is typically in the range of 470 K to 473 K.[6][7] This results in the formation of long polymer chains composed of alternating donor and acceptor units.

3. Cyclodehydrogenation for Nanoribbon Planarization:

  • Annealing for Planarization: To achieve the final, fully conjugated nanoribbon structure, the sample is annealed to a higher temperature, typically in the range of 573 K to 670 K.[6][7] This step induces intramolecular cyclodehydrogenation, leading to the planarization of the polymer chains.

4. Characterization:

  • Scanning Tunneling Microscopy (STM): Used to visualize the morphology and electronic structure of the synthesized nanoribbons on the surface.[1]

  • Non-contact Atomic Force Microscopy (nc-AFM): Provides high-resolution imaging of the chemical structure of the nanoribbons.[1]

  • Scanning Tunneling Spectroscopy (STS): Used to probe the local density of states and determine the electronic band gap of the nanoribbons.[1]

Quantitative Data: Electronic Properties

The electronic properties of this compound-based donor-acceptor nanoribbons are a key focus of research. The following table summarizes theoretical data for a donor-acceptor system comprising peri-xanthenoxanthene (PXX) as the donor and this compound (AO) as the acceptor, as determined by density functional theory (DFT) calculations.[1]

Material ComponentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
PXX (Donor Monomer)-5.17-1.583.59
AO (Acceptor Monomer)-6.40-3.123.28
PXX Homopolymer-5.02-2.042.98
AO Homopolymer-6.07-3.422.65
D-A-D Trimer-5.13-3.072.06
A-D-A Trimer-5.74-2.513.23

Visualizations: Workflows and Signaling Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

On_Surface_Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 On-Surface Reactions on Au(111) cluster_2 Characterization Donor_Precursor Dibromo-PXX Deposition Co-deposition in UHV Donor_Precursor->Deposition Acceptor_Precursor Dibromo-Anthanthrone Acceptor_Precursor->Deposition Polymerization Annealing (~470 K) Ullmann Coupling Deposition->Polymerization Forms polymer chains Planarization Annealing (~670 K) Cyclodehydrogenation Polymerization->Planarization Forms planar nanoribbons STM STM Planarization->STM ncAFM nc-AFM Planarization->ncAFM STS STS Planarization->STS

On-Surface Synthesis Workflow

Band_Alignment_and_Charge_Transfer Type-II Band Alignment HOMO_D HOMO -5.17 eV HOMO_A HOMO -6.40 eV LUMO_D LUMO -1.58 eV LUMO_A LUMO -3.12 eV LUMO_NR LUMO of Nanoribbon (localized on Acceptor) LUMO_A->LUMO_NR Electron Transfer HOMO_NR HOMO of Nanoribbon (localized on Donor) HOMO_NR->HOMO_D Hole Transfer

Band Alignment and Charge Transfer Mechanism

This compound's Role as an Electron Acceptor

The electronic structure of the donor-acceptor nanoribbon is characterized by a type-II band alignment, which is crucial for its function in optoelectronic devices.[10] In this configuration, the HOMO of the nanoribbon is primarily localized on the donor units (PXX), while the LUMO is localized on the acceptor units (this compound).[1] This spatial separation of the frontier orbitals facilitates efficient charge separation upon photoexcitation.

When the nanoribbon absorbs a photon, an electron is promoted from the HOMO to the LUMO. Due to the localization of these orbitals, this process effectively corresponds to the transfer of an electron from the donor moiety to the this compound acceptor moiety. This charge-separated state is fundamental to the operation of photovoltaic devices. The energy levels of the HOMO and LUMO, and thus the band gap of the nanoribbon, can be precisely tuned by the choice of donor and acceptor units and their arrangement within the nanoribbon.[1]

Conclusion

This compound has proven to be a highly effective electron acceptor for the construction of atomically precise donor-acceptor nanoribbons through on-surface synthesis. This approach provides an unprecedented level of control over the structural and electronic properties of these nanomaterials. The resulting nanoribbons exhibit a type-II band alignment, with the LUMO localized on the this compound units, facilitating efficient charge separation. This makes this compound-based nanoribbons promising candidates for next-generation organic electronic and optoelectronic devices. Further research into the charge transport properties and device integration of these materials will be crucial for realizing their full potential.

References

Anthanthrone-Based Vat Dyes: A Technical Guide to Synthesis, Application, and Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anthanthrone (dibenzo[def,mno]chrysene-6,12-dione) is a polycyclic aromatic hydrocarbon that forms the core structure for a class of high-performance vat dyes and pigments.[] Characterized by their brilliant colors, typically in the orange to red spectrum, and exceptional fastness properties, this compound derivatives have long been valued in the textile industry.[2][3] Vat dyes, as a class, are insoluble in water and are applied to cellulosic fibers through a reduction-oxidation process known as "vatting".[4][5][6] This process temporarily solubilizes the dye, allowing it to penetrate the fiber, before it is oxidized back to its insoluble, pigmented form, resulting in excellent wash and light fastness.[5][6][7]

Beyond their traditional use in dyeing, the robust, planar, and highly conjugated structure of this compound has drawn significant interest from the materials science community. Researchers are actively exploring this compound derivatives as organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors, making this class of molecules highly relevant to professionals in materials and drug development.[3][8][9][10] This guide provides an in-depth overview of the synthesis, properties, and application of this compound-based vat dyes, with a focus on the technical details relevant to researchers.

Synthesis and Chemical Structure

The this compound core is typically synthesized via the cyclization of 1,1′-Binaphthyl-8,8′-dicarboxylic acid. This precursor is often derived from naphthalene-1,8-dicarboxylic anhydride (B1165640), which can be prepared by the oxidation of acenaphthene.[11][12] Commercially significant this compound dyes are often halogenated, most commonly brominated, to modify their color and enhance their properties.[3][13] One of the most prominent examples is 4,10-dibromothis compound (B179460), known as C.I. Vat Orange 3 and C.I. Pigment Red 168.[13][14]

The general synthesis pathway involves several key stages, from basic hydrocarbon precursors to the final halogenated dye.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_core Core & Derivative Synthesis Acenaphthene Acenaphthene NaphthalicAnhydride Naphthalene-1,8- dicarboxylic Anhydride Acenaphthene->NaphthalicAnhydride Oxidation BinaphthylAcid 1,1'-Binaphthyl-8,8'- dicarboxylic Acid NaphthalicAnhydride->BinaphthylAcid Coupling/ Hydrolysis This compound This compound Core BinaphthylAcid->this compound Cyclization (H₂SO₄) Dibromothis compound 4,10-Dibromothis compound (Vat Orange 3) This compound->Dibromothis compound Bromination

General synthesis pathway for 4,10-dibromothis compound (Vat Orange 3).

Properties of this compound Dyes

This compound dyes are prized for their insolubility in water and most organic solvents, a property that contributes to their excellent fastness once applied to a substrate.[13][14] Their high performance is also reflected in their resistance to degradation by light and chemical agents like bleach. The specific properties can be quantified using standardized tests, such as those from the International Organization for Standardization (ISO).

Data Presentation: Properties of C.I. Vat Orange 3

The table below summarizes the key physicochemical and performance properties of C.I. Vat Orange 3 (4,10-dibromothis compound), a representative this compound-based dye.

PropertyValue / DescriptionReference(s)
C.I. Name Vat Orange 3, 59300[13][15]
CAS Number 4378-61-4[13][14]
Molecular Formula C₂₂H₈Br₂O₂[13][14]
Molecular Weight 464.11 g/mol [13]
Appearance Purple powder[13]
Solubility Insoluble in water, ethanol, acetone. Soluble in 1,2,3,4-Tetrahydronaphthalene and Xylene.[13][13][14]
Leuco Body Color Red-light purple (alkaline reduction)[13]
Light Fastness (ISO) 7[13]
Washing Fastness (ISO) 4-5 (Staining), 5 (Fading)[13]
Rubbing Fastness Dry: 4-5, Wet: 3-4[16]
Chlorine Bleach (ISO) 5[13]
Mercerizing (ISO) 4-5[13]

Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance.

The Vat Dyeing Process

The application of this compound dyes to cellulosic fibers like cotton is a multi-step process that leverages a reversible reduction-oxidation reaction.[6][17] The core principle is to convert the insoluble pigment into a water-soluble "leuco" form that has an affinity for the fiber.[7][18] This leuco salt is then adsorbed by the fiber and subsequently oxidized back to the original insoluble pigment, trapping it within the fiber matrix.[5][18]

The key stages are:

  • Reduction (Vatting): The insoluble dye is treated with a reducing agent, typically sodium hydrosulfite (Na₂S₂O₄), in a strong alkaline solution (NaOH).[6][7] This converts the carbonyl groups (>C=O) on the this compound core to hydroxyl groups (-OH), forming the soluble sodium salt of the leuco dye.[6]

  • Dyeing (Absorption): The textile substrate is immersed in the vatting solution, and the soluble leuco dye diffuses into the amorphous regions of the cellulose (B213188) fibers.[6][17]

  • Oxidation: The fabric is removed from the dye bath and exposed to an oxidizing agent. This can be atmospheric oxygen or chemical oxidants like hydrogen peroxide (H₂O₂) or sodium perborate.[6] This step reverses the reduction, converting the leuco dye back to its insoluble pigment form.[6][18]

  • Soaping: The dyed fabric is boiled in a detergent solution to remove any loose surface dye and to crystallize the pigment molecules within the fiber, which enhances the final color brilliance and fastness properties.[6][17]

Vatting_Process cluster_solution In Solution (Dye Bath) cluster_fiber In Fiber Insoluble Insoluble this compound Dye (No affinity for fiber) Soluble Soluble 'Leuco' this compound (Affinity for fiber) Insoluble->Soluble Reduction (NaOH, Na₂S₂O₄) Adsorbed Leuco Dye Adsorbed onto/into Fiber Soluble->Adsorbed Absorption/ Diffusion Trapped Insoluble Dye Trapped within Fiber Matrix Adsorbed->Trapped Oxidation (Air, H₂O₂)

The chemical cycle of the this compound vat dyeing process.

Experimental Protocols

The following sections provide representative methodologies for the synthesis of a key this compound dye and its application to a cotton substrate. These protocols are generalized from established industrial processes and literature.

Protocol 1: Synthesis of 4,10-Dibromothis compound (C.I. Vat Orange 3)

This protocol describes a common manufacturing method involving the cyclization of a binaphthyl precursor followed by bromination.[13][19]

  • Step 1: Cyclization to this compound Core.

    • Charge a suitable reaction vessel with sulfuric acid monohydrate.

    • Slowly add 1,1′-Binaphthyl-8,8′-dicarboxylic acid to the sulfuric acid with stirring, maintaining the temperature below a specified limit to control the exothermic reaction.

    • Heat the mixture (e.g., to 100-120°C) and hold for several hours until the cyclization to the this compound core is complete, as monitored by a suitable method (e.g., TLC).

    • The this compound intermediate can be isolated or used directly in the next step.

  • Step 2: Bromination.

    • To the this compound-containing sulfuric acid mixture, add a bromination catalyst such as iodine.

    • Slowly introduce elemental bromine (Br₂) to the reaction mixture at a controlled temperature. The reaction is highly exothermic and releases HBr gas, requiring appropriate safety measures and gas scrubbing.

    • Maintain the reaction at a specific temperature for several hours until the desired degree of bromination (dibromo-anthanthrone) is achieved.[13]

    • The progress can be monitored by analyzing samples for bromine content.

  • Step 3: Isolation and Purification.

    • Quench the reaction mixture by carefully adding it to a large volume of cold water. This causes the crude 4,10-dibromothis compound to precipitate.

    • Filter the resulting solid suspension.

    • Wash the filter cake extensively with water until the filtrate is neutral to remove residual acid.

    • Dry the purified pigment powder. Further conditioning or milling may be required to achieve the desired particle size for pigmentary applications.[2]

Protocol 2: Vat Dyeing of Cotton with this compound Dye

This protocol outlines the laboratory-scale application of an this compound vat dye (e.g., C.I. Vat Orange 3) to a cotton fabric sample.[17][18]

  • Preparation of Dye Bath:

    • In a dye bath vessel, add softened water and raise the temperature to the recommended level for the specific dye (e.g., 50-60°C).[17]

    • Prepare a stock vat solution: Make a paste of the vat dye powder with a small amount of water. In a separate container, dissolve sodium hydroxide (B78521) (e.g., 5 g/L) and sodium hydrosulfite (e.g., 5-10 g/L) in cold water. Add the dye paste to this reducing solution and allow it to stand for 10-15 minutes for complete reduction (vatting).[18]

    • Add the prepared stock vat solution to the main dye bath.

  • Dyeing Procedure:

    • Introduce a pre-wetted cotton fabric sample into the dye bath.

    • Run the dyeing process for 45-60 minutes at the target temperature (e.g., 60°C), ensuring the fabric is continuously agitated for level dyeing.[18]

    • Maintain the reducing conditions in the bath, which can be checked using vat reduction indicator paper.

  • Rinsing and Oxidation:

    • Remove the fabric from the dye bath and rinse with cold water to remove excess liquor.

    • Perform an oxidation step by immersing the fabric in a bath containing an oxidizing agent, such as hydrogen peroxide (e.g., 1-2 g/L), at 40-50°C for 10-15 minutes.[18] This develops the final color.

    • Rinse the fabric thoroughly with water.

  • Soaping and Final Rinse:

    • Prepare a soaping bath containing a detergent (e.g., 2 g/L) and soda ash (e.g., 2 g/L).[18]

    • Treat the oxidized fabric in this bath at or near boiling (95-100°C) for 15-20 minutes.[17][18]

    • Perform a final series of hot and cold rinses to remove all residual chemicals.

    • Dry the finished fabric.

Applications Beyond Textiles: Advanced Materials

The unique electronic and photophysical properties of the this compound scaffold have established it as a promising building block for functional organic materials.

  • High-Performance Pigments: Many this compound vat dyes, particularly 4,10-dibromothis compound (C.I. Pigment Red 168), are used as high-performance pigments.[2][14] Their excellent stability and bright color make them suitable for demanding applications such as automotive coatings, industrial paints, and high-grade printing inks where lightfastness and weather resistance are critical.[2][14]

  • Organic Electronics: The highly conjugated, electron-deficient this compound core makes it an excellent n-type or acceptor component in organic electronic devices.[3] Researchers have synthesized and tested this compound-based polymers and small molecules as active materials in:

    • Organic Field-Effect Transistors (OFETs): this compound derivatives have been shown to exhibit p-type semiconductor properties with respectable hole mobility.[8]

    • Organic Photovoltaics (OPVs): As an electron-accepting unit in donor-acceptor type copolymers, this compound has been used to construct non-fullerene solar cells.[8]

    • Sensors: The electronic properties of this compound polymers can be modulated by exposure to various chemical vapors, indicating their potential for use in chemical sensor arrays.[8]

The exploration into this compound-based materials is a dynamic field, bridging the gap between classical dye chemistry and modern materials science. Their inherent stability, coupled with tunable electronic properties, ensures their continued relevance in both industrial and academic research.

References

Methodological & Application

Synthesis of Anthanthrone from Naphthostyril: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Anthanthrone, a polycyclic aromatic quinone, is a valuable scaffold in materials science and drug development. Its synthesis from the readily available starting material, naphthostyril, involves a multi-step process. This application note provides a detailed protocol for the synthesis, outlining the reaction pathway, experimental procedures, and relevant data.

The synthesis of this compound from naphthostyril is not a direct conversion but proceeds through the key intermediate, 1,1'-binaphthyl-8,8'-dicarboxylic acid. The overall transformation involves three main stages: the hydrolysis of naphthostyril to 1-amino-8-naphthoic acid, the diazotization and subsequent Ullmann condensation of the amino acid to form the binaphthyl dicarboxylic acid, and finally, the intramolecular cyclization of this intermediate to yield this compound.

Experimental Protocols

Step 1: Synthesis of 1-Amino-8-naphthoic Acid from Naphthostyril

This step involves the alkaline hydrolysis of the lactam ring in naphthostyril.

Materials:

Procedure:

  • A suspension of naphthostyril in an aqueous solution of sodium hydroxide is heated under reflux.

  • The reaction mixture is monitored until the hydrolysis is complete, indicated by the dissolution of the starting material.

  • After cooling, the solution is acidified with hydrochloric acid to precipitate the 1-amino-8-naphthoic acid.

  • The precipitate is filtered, washed with cold water to remove excess acid and salts, and dried under vacuum.

Step 2: Synthesis of 1,1'-Binaphthyl-8,8'-dicarboxylic Acid

This stage employs a diazotization reaction followed by a copper-catalyzed Ullmann condensation.

Materials:

Procedure:

  • 1-amino-8-naphthoic acid is dissolved in an aqueous solution of sodium hydroxide and sodium nitrite.

  • This solution is then added dropwise to a cold (0-5 °C) solution of hydrochloric acid to form the diazonium salt.

  • In a separate flask, a catalyst is prepared by dissolving copper(II) sulfate pentahydrate in water and adding ammonia and sodium bicarbonate to form a sky-blue solution.

  • The freshly prepared diazonium salt solution is slowly added to the catalyst solution under vigorous stirring.

  • After the reaction is complete, the mother liquor is acidified with sulfuric acid to a pH of approximately 2 to precipitate the 1,1'-binaphthyl-8,8'-dicarboxylic acid.

  • The precipitate is filtered, washed with water, and dried.

Step 3: Synthesis of this compound

The final step is the intramolecular cyclization of the dicarboxylic acid intermediate in a strong acid medium.[1]

Materials:

  • 1,1'-Binaphthyl-8,8'-dicarboxylic acid

  • Sulfuric acid monohydrate (or concentrated sulfuric acid)

Procedure:

  • 1,1'-Binaphthyl-8,8'-dicarboxylic acid is carefully added to sulfuric acid monohydrate at a controlled temperature.

  • The mixture is heated to facilitate the cyclization reaction, resulting in the formation of this compound.

  • The reaction mixture is then poured into a large volume of cold water to precipitate the crude this compound.

  • The precipitate is filtered, washed extensively with water until neutral, and then dried to yield the final product.

Data Presentation

StepProductTypical YieldMelting Point (°C)
11-Amino-8-naphthoic acid>90%~190 (decomposes)
21,1'-Binaphthyl-8,8'-dicarboxylic acid~80-90%>300
3This compoundHigh>300

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from naphthostyril.

Anthanthrone_Synthesis cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Dimerization cluster_2 Step 3: Cyclization Naphthostyril Naphthostyril Amino_Acid 1-Amino-8-naphthoic acid Naphthostyril->Amino_Acid NaOH, H₂O, Reflux then HCl Dicarboxylic_Acid 1,1'-Binaphthyl-8,8'- dicarboxylic Acid Amino_Acid->Dicarboxylic_Acid 1. NaNO₂, HCl 2. Cu(II) catalyst This compound This compound Dicarboxylic_Acid->this compound H₂SO₄·H₂O, Heat

Caption: Synthetic pathway from Naphthostyril to this compound.

References

Synthesis of 4,10-dibromoanthanthrone (Pigment Red 168): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,10-dibromoanthanthrone (B179460), widely known as Pigment Red 168 (C.I. 59300), is a high-performance vat pigment prized for its brilliant scarlet to orange-red hue, excellent lightfastness, and resistance to weathering and chemicals.[1][2] Chemically, it is a derivative of this compound, a polycyclic aromatic hydrocarbon.[3] Its stability and insolubility make it a choice material in demanding applications such as automotive coatings, high-quality industrial paints, and specialized inks.[1][4] In the realm of materials science and drug development, its rigid, planar π-conjugated system is of interest for the development of novel organic semiconductors and as a scaffold for functional molecules.[5] This document provides detailed application notes and protocols for the synthesis of 4,10-dibromothis compound.

Physicochemical and Resistance Properties

A summary of the key properties of Pigment Red 168 is provided in the table below. This data is essential for understanding its performance characteristics in various applications.

PropertyValueReferences
Chemical Formula C₂₂H₈Br₂O₂[6][7]
Molecular Weight 464.11 g/mol [6][7]
CAS Number 4378-61-4[6]
Appearance Brilliant yellow-red powder[6]
Melting Point >400 °C[6]
Density 1.97 g/cm³[8]
Solubility Soluble in 1,2,3,4-tetrahydronaphthalene (B1681288) and xylene; slightly soluble in hot chloroform (B151607) and 2-chlorophenol; insoluble in acetone, ethanol, and toluene.[6]
Behavior in H₂SO₄ Dissolves to form a green solution, which turns orange upon dilution.[6]
Heat Resistance Stable up to 250 °C[2]
Light Fastness (Full Shade) 6-7 (on a scale of 1-8)[2]
Weather Resistance Excellent[1][2]
Acid Resistance Good[2]
Alkali Resistance Good[2]
Migration Resistance Excellent[2]

Synthesis of 4,10-dibromothis compound

There are two primary synthetic routes for the preparation of 4,10-dibromothis compound:

  • Direct bromination of this compound. [6]

  • Cyclization of 1,1′-binaphthyl-8,8′-dicarboxylic acid followed by bromination. [6][9]

This document will focus on the direct bromination of this compound, as it is a more common and direct approach.

Experimental Protocol: Direct Bromination of this compound

This protocol is a representative procedure based on established chemical principles for electrophilic aromatic substitution. Optimal conditions, including reagent quantities, reaction times, and temperatures, may require empirical optimization.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Liquid Bromine

  • Water (deionized)

  • Sodium Hydroxide

  • Xylene (optional, for finishing)

  • Sodium Peroxodisulfate (optional, for finishing)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet/trap for HBr.

  • Heating mantle with temperature control.

  • Buchner funnel and filtration apparatus.

  • Beakers and other standard laboratory glassware.

Procedure:

  • Dissolution: In a three-necked flask, carefully add this compound to concentrated sulfuric acid with stirring. The mixture will form a solution.

  • Bromination: Cool the solution and slowly add liquid bromine via the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a suitable trap. The reaction mixture is stirred until the bromination is complete.

  • Precipitation of the Oxonium Salt: The crude 4,10-dibromothis compound can be precipitated as its oxonium sulfate (B86663) by the careful addition of a small amount of water to the reaction mixture.[9][10]

  • Isolation and Hydrolysis: The precipitated oxonium salt is isolated by filtration. This crude product is then hydrolyzed by suspending it in a larger volume of water, which converts the salt to the crude pigment.[9][10]

  • Neutralization and Washing: The crude pigment is filtered, and the filter cake is washed with water until the filtrate is neutral to remove residual acid.

  • Purification and Finishing (Optional): For high-performance pigment applications, a finishing step is often employed to achieve the desired crystal morphology and particle size, which significantly impacts the coloristic properties.[9] This can involve:

    • Solvent Treatment: Refluxing the crude pigment in an organic solvent, such as xylene, sometimes in the presence of an oxidizing agent like sodium peroxodisulfate.[9]

    • Recrystallization: While challenging due to its low solubility, recrystallization from a high-boiling point solvent can be attempted for purification.[11]

  • Drying: The final product is dried in an oven at an appropriate temperature to remove any residual water or solvent.

Reaction Mechanism and Workflow

The synthesis of 4,10-dibromothis compound via direct bromination of this compound is an example of electrophilic aromatic substitution. The reaction mechanism and a general experimental workflow are illustrated below.

Synthesis_Workflow This compound This compound Dissolution Dissolution This compound->Dissolution H2SO4 Conc. H₂SO₄ H2SO4->Dissolution Bromination Bromination Dissolution->Bromination Bromine Bromine (Br₂) Bromine->Bromination Precipitation Precipitation (Oxonium Salt) Bromination->Precipitation Water_precip Water Water_precip->Precipitation Filtration1 Filtration Precipitation->Filtration1 Hydrolysis Hydrolysis Filtration1->Hydrolysis Water_hydro Water Water_hydro->Hydrolysis Filtration2 Filtration & Washing Hydrolysis->Filtration2 Drying Drying Filtration2->Drying FinalProduct 4,10-Dibromothis compound (Pigment Red 168) Drying->FinalProduct Electrophilic_Bromination_Mechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Second Bromination Br2 Br-Br Electrophile Br⁺---Br⁻---FeBr₃ Br2->Electrophile FeBr3 FeBr₃ FeBr3->Electrophile This compound This compound Carbocation Arenium Ion Intermediate (Resonance Stabilized) This compound->Carbocation + Br⁺ Carbocation2 Arenium Ion Intermediate Product 4-Bromothis compound Carbocation2->Product - H⁺ Product2 4-Bromothis compound FinalProduct 4,10-Dibromothis compound Product2->FinalProduct + Br⁺, - H⁺

References

On-Surface Synthesis of Anthanthrone Nanostructures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of atomically precise carbon-based nanostructures. This technique allows for the construction of novel materials with tailored electronic and structural properties directly on a supporting surface, often under ultra-high vacuum (UHV) conditions. Anthanthrone, a polycyclic aromatic hydrocarbon, is a particularly interesting building block for such nanostructures due to its acceptor properties, making it a candidate for applications in organic electronics and photovoltaics.

These application notes provide detailed protocols for the on-surface synthesis of this compound nanostructures, primarily focusing on the use of 4,10-dibromo-anthanthrone as a molecular precursor on Au(111) and Cu(111) surfaces. The methodologies described are based on established procedures in the field and are intended to guide researchers in the successful fabrication and characterization of these promising nanomaterials.

Principle of On-Surface Synthesis

The on-surface synthesis of this compound nanostructures follows a multi-step process initiated by the sublimation of a halogenated precursor molecule onto a catalytically active metal surface in a UHV environment. Subsequent thermal annealing activates a cascade of chemical reactions, typically involving dehalogenation and intermolecular coupling, leading to the formation of covalently bonded one-dimensional (1D) or two-dimensional (2D) nanostructures. The entire process can be monitored in situ using high-resolution surface science techniques such as scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM).

Experimental Protocols

Materials and Equipment
  • Precursor: 4,10-dibromo-anthanthrone (commonly known as Vat Orange 3)

  • Substrates: Atomically clean Au(111) or Cu(111) single crystals

  • UHV System: A multi-chamber ultra-high vacuum system with a base pressure of < 1 x 10⁻⁹ mbar, equipped with:

    • Molecular evaporator (e.g., Knudsen cell)

    • Sample holder with heating and cooling capabilities

    • Sputter gun for sample cleaning (e.g., Ar⁺ ions)

    • Scanning Tunneling Microscope (STM) and non-contact Atomic Force Microscope (nc-AFM) for in situ characterization

Protocol 1: Synthesis on Au(111)

This protocol details the formation of this compound nanostructures on a gold surface, a widely used substrate for on-surface synthesis due to its catalytic activity and relative inertness.

1. Substrate Preparation:

  • Clean the Au(111) single crystal by repeated cycles of Ar⁺ ion sputtering (typically 1-2 keV) and subsequent annealing to approximately 750-800 K.
  • Verify the cleanliness and the characteristic herringbone reconstruction of the Au(111) surface using STM.

2. Precursor Deposition:

  • Degas the 4,10-dibromo-anthanthrone precursor in the molecular evaporator at a temperature slightly below its sublimation point for several hours to remove volatile impurities.
  • Heat the precursor in the evaporator to its sublimation temperature. While the exact temperature requires optimization, a starting point can be determined by monitoring the deposition rate.
  • Deposit a sub-monolayer coverage of the precursor onto the clean Au(111) substrate held at room temperature. A low deposition rate is crucial for achieving well-ordered self-assembled structures.

3. Self-Assembly and Polymerization:

  • After deposition, the precursor molecules self-assemble on the Au(111) surface, often forming ordered structures stabilized by halogen bonding.
  • To induce polymerization, anneal the sample in a step-wise manner. A suggested starting point is to increase the temperature in increments, holding at each step to monitor the reaction progress with STM.
  • Initial Annealing (Debromination): Heat the sample to a temperature range of 150-250°C. This step initiates the cleavage of the C-Br bonds.
  • Polymerization: Further annealing to approximately 300-400°C facilitates the formation of covalent bonds between the this compound units, leading to the growth of nanoribbons or other extended structures.

4. Characterization:

  • Use STM to monitor the morphological evolution of the nanostructures at each stage of the synthesis.
  • Employ nc-AFM with a CO-functionalized tip to achieve sub-molecular resolution and confirm the chemical structure of the final this compound nanostructures.
  • Perform scanning tunneling spectroscopy (STS) to probe the electronic properties, such as the band gap, of the synthesized nanostructures.

Protocol 2: Synthesis on Cu(111)

Copper surfaces can exhibit different catalytic activities compared to gold, potentially leading to different reaction pathways and final products.

1. Substrate Preparation:

  • Prepare a clean Cu(111) surface using cycles of Ar⁺ sputtering and annealing to approximately 700 K.
  • Confirm the surface quality with STM.

2. Precursor Deposition:

  • Follow the same precursor degassing and deposition procedure as for the Au(111) substrate. The Cu(111) substrate is typically held at room temperature during deposition.

3. Polymerization:

  • The catalytic activity of Cu(111) may allow for lower annealing temperatures for debromination and polymerization compared to Au(111).
  • A suggested annealing temperature to initiate the reaction is in the range of 100-200°C. Careful, stepwise annealing is recommended while monitoring with STM to identify the optimal conditions for the formation of desired nanostructures.

4. Characterization:

  • Utilize STM, nc-AFM, and STS for in-depth characterization of the synthesized this compound nanostructures on the Cu(111) surface, following the same principles as outlined for the Au(111) protocol.

Data Presentation

The following tables summarize key quantitative data that should be collected and analyzed during the on-surface synthesis of this compound nanostructures.

Table 1: Experimental Parameters

ParameterAu(111)Cu(111)
Substrate Cleaning
Sputtering Energy1-2 keV~1 keV
Annealing Temperature750-800 K~700 K
Precursor Deposition
Precursor4,10-dibromo-anthanthrone4,10-dibromo-anthanthrone
Substrate TemperatureRoom TemperatureRoom Temperature
Reaction Conditions
Debromination Temp.150-250°C~100-150°C (expected)
Polymerization Temp.300-400°C~150-250°C (expected)
Characterization
STM Bias VoltageTo be optimized (e.g., 0.1-1.0 V)To be optimized
STM Tunneling CurrentTo be optimized (e.g., 10-100 pA)To be optimized
nc-AFM Tip FunctionalizationCOCO

Table 2: Nanostructure Properties

PropertyMeasurementExpected Values/Observations
Morphology
Nanostructure TypeSTM/nc-AFM1D nanoribbons, 2D networks
LengthSTMVariable, dependent on conditions
WidthSTM/nc-AFMAtomically precise
Electronic Properties
Band GapSTS (dI/dV spectroscopy)Dependent on nanostructure size

Visualization of Workflows and Pathways

To provide a clear understanding of the experimental process and the underlying chemical transformations, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Substrate Preparation cluster_synthesis On-Surface Synthesis cluster_char Characterization Sputtering Ar+ Sputtering Annealing1 High-Temperature Annealing Sputtering->Annealing1 STM_Check1 STM Surface Check Annealing1->STM_Check1 Deposition Precursor Deposition STM_Check1->Deposition Clean Surface Annealing2 Stepwise Annealing Deposition->Annealing2 Polymerization Polymerization Annealing2->Polymerization STM_Imaging STM Imaging Polymerization->STM_Imaging Synthesized Nanostructures ncAFM_Imaging nc-AFM Imaging STM_Imaging->ncAFM_Imaging STS_Analysis STS Analysis STM_Imaging->STS_Analysis

Caption: Experimental workflow for the on-surface synthesis of this compound nanostructures.

Reaction_Pathway Precursor 4,10-dibromo-anthanthrone on Surface Debromination Debromination (C-Br Cleavage) Precursor->Debromination Heat (Δ) Radicals This compound Radicals Debromination->Radicals Polymerization Ullmann-type Coupling Radicals->Polymerization Heat (Δ) Nanostructure This compound Nanostructure Polymerization->Nanostructure

Caption: Simplified reaction pathway for the on-surface synthesis of this compound nanostructures.

Application Notes and Protocols for Anthanthrone Derivatives in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anthanthrone derivatives as efficient hole transporting materials (HTMs) in perovskite solar cells (PSCs). The information compiled from recent scientific literature offers detailed protocols for the synthesis of key this compound derivatives and the fabrication of high-performance PSCs, along with a summary of their performance data.

Introduction to this compound Derivatives in Perovskite Solar Cells

This compound (ANT) is a polycyclic aromatic hydrocarbon that serves as a versatile core for the development of novel organic semiconductors. Its rigid and planar structure facilitates intermolecular π-π stacking, which is beneficial for charge transport. When functionalized with suitable electron-donating end-capping groups, this compound derivatives can be designed to have appropriate energy levels (HOMO/LUMO) for efficient hole extraction from the perovskite absorber layer and effective charge transport to the electrode.

Several this compound derivatives have been successfully synthesized and employed as dopant-free HTMs in PSCs, demonstrating impressive power conversion efficiencies (PCEs) and enhanced device stability compared to the commonly used, but expensive and often unstable, spiro-OMeTAD. The hydrophobic nature of these materials can also contribute to the long-term stability of the perovskite solar cells by preventing moisture ingress.[1][2]

Key this compound Derivatives and Performance Data

Several this compound derivatives have been investigated as hole transporting materials in perovskite solar cells. The performance of devices employing these materials is summarized in the table below.

HTM DerivativeStructurePCE (%)Voc (V)Jsc (mA/cm²)FFRef.
DPA-ANT-DPA This compound core with diphenylamine (B1679370) end-caps11.5---[3][4][5][6]
TPA-ANT-TPA This compound core with triphenylamine (B166846) end-caps17.5-210.79[1][7][8]
ACE-ANT-ACE This compound core with acenaphthylene (B141429) end-caps----[1][8]

Note: Detailed performance metrics for all derivatives were not available in all cited sources. "-" indicates data not specified in the referenced literature.

Experimental Protocols

Synthesis of this compound Derivatives

1. Synthesis of DPA-ANT-DPA (4,10-bis(diphenylamino)this compound)

This protocol describes a one-step facile synthesis of DPA-ANT-DPA.[3][4][5][6]

  • Materials:

  • Procedure:

    • In a nitrogen-filled glovebox, combine this compound (1 eq), diphenylamine (2.5 eq), Pd(OAc)₂ (0.1 eq), P(t-Bu)₃HBF₄ (0.2 eq), and NaOt-Bu (3 eq) in a round-bottom flask.

    • Add anhydrous toluene to the flask and stir the mixture at 110 °C for 24 hours under a nitrogen atmosphere.

    • After cooling to room temperature, the reaction mixture is poured into methanol (B129727), leading to the precipitation of the crude product.

    • The precipitate is collected by filtration and washed with methanol and hexane (B92381).

    • The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and hexane as the eluent to yield the final product, DPA-ANT-DPA.

2. Synthesis of TPA-ANT-TPA (4,10-bis(N,N-bis(4-methoxyphenyl)amino)this compound)

The synthesis of TPA-ANT-TPA typically involves a Suzuki coupling reaction.[2]

  • Materials:

    • Dibromothis compound (VAT Orange 3)

    • 4-(N,N-bis(4-methoxyphenyl)amino)phenylboronic acid pinacol (B44631) ester

    • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

    • Potassium carbonate (K₂CO₃)

    • Toluene, Ethanol, and Water

  • Procedure:

    • To a solution of dibromothis compound (1 eq) and 4-(N,N-bis(4-methoxyphenyl)amino)phenylboronic acid pinacol ester (2.5 eq) in a mixture of toluene and ethanol, add an aqueous solution of K₂CO₃ (2 M).

    • Degas the mixture with nitrogen for 30 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture and reflux under a nitrogen atmosphere for 48 hours.

    • After cooling, the organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford TPA-ANT-TPA.

Fabrication of Mesoporous Perovskite Solar Cells

This protocol outlines the fabrication of a standard mesoporous n-i-p perovskite solar cell using an this compound derivative as the HTM.

1. Substrate Preparation and Cleaning:

  • Pattern fluorine-doped tin oxide (FTO) coated glass substrates by etching with zinc powder and 2 M HCl.
  • Clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
  • Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes before use.

2. Deposition of the Electron Transport Layer (ETL):

  • Compact TiO₂ (c-TiO₂) Layer:
  • Prepare a precursor solution of titanium isopropoxide in ethanol.
  • Deposit the c-TiO₂ layer onto the FTO substrate by spin-coating at 2000 rpm for 30 seconds.
  • Anneal the film at 500 °C for 30 minutes.
  • Mesoporous TiO₂ (m-TiO₂) Layer:
  • Prepare a TiO₂ paste by diluting a commercial paste (e.g., 30NR-D) in ethanol.
  • Spin-coat the TiO₂ paste onto the c-TiO₂ layer at 4000 rpm for 20 seconds.
  • Anneal the substrate at 500 °C for 30 minutes.

3. Perovskite Layer Deposition (One-Step Method):

  • Prepare a perovskite precursor solution by dissolving CH₃NH₃PbI₃ (or a mixed-cation lead halide perovskite) in a solvent mixture of DMF and DMSO.
  • In a nitrogen-filled glovebox, spin-coat the perovskite solution onto the m-TiO₂ layer. A typical two-step spin-coating process is 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
  • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
  • Anneal the perovskite film at 100 °C for 10 minutes.

4. Hole Transport Layer (HTL) Deposition:

  • Prepare a solution of the this compound derivative (e.g., DPA-ANT-DPA or TPA-ANT-TPA) in a suitable solvent like chlorobenzene (B131634) or chloroform.
  • Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.

5. Electrode Deposition:

  • Define the active area of the device using a shadow mask.
  • Deposit a gold (Au) or silver (Ag) counter electrode with a thickness of 80-100 nm by thermal evaporation under high vacuum.

Characterization of Perovskite Solar Cells

  • Current Density-Voltage (J-V) Measurements: The key performance parameters (PCE, Voc, Jsc, and FF) are determined from the J-V curves recorded under simulated AM 1.5G solar illumination (100 mW/cm²).

  • External Quantum Efficiency (EQE): EQE spectra are measured to determine the spectrally resolved photo-response of the solar cell. The integrated Jsc from the EQE spectrum should be in good agreement with the value obtained from the J-V measurement.

  • Photoluminescence (PL) Spectroscopy: Steady-state and time-resolved PL measurements are used to investigate charge carrier dynamics, including charge extraction and recombination at the perovskite/HTM interface. A significant quenching of the perovskite's PL intensity upon deposition of the HTM indicates efficient hole extraction.[9]

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the cross-section of the fabricated device and to assess the morphology and thickness of each layer.

  • Stability Testing: The long-term stability of unencapsulated devices is evaluated by monitoring their performance over time under controlled environmental conditions (e.g., ambient air with specific humidity) or under continuous illumination.

Visualizations

Device_Architecture cluster_PSC Perovskite Solar Cell Architecture FTO FTO Substrate cTiO2 Compact TiO₂ (ETL) FTO->cTiO2 mTiO2 Mesoporous TiO₂ cTiO2->mTiO2 Perovskite Perovskite Absorber mTiO2->Perovskite HTM This compound HTM Perovskite->HTM Electrode Gold Electrode HTM->Electrode

Caption: A typical n-i-p mesoporous perovskite solar cell architecture.

Synthesis_Workflow cluster_synthesis General Synthesis of this compound HTMs Start Starting Materials (this compound Core + End Capping Groups) Reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Final this compound Derivative HTM Purification->Product

Caption: A generalized workflow for the synthesis of this compound-based HTMs.

Fabrication_Workflow cluster_fabrication Perovskite Solar Cell Fabrication Workflow Substrate 1. FTO Substrate Cleaning ETL 2. ETL Deposition (c-TiO₂ + m-TiO₂) Substrate->ETL Perovskite 3. Perovskite Layer Deposition ETL->Perovskite HTL 4. This compound HTL Deposition Perovskite->HTL Electrode 5. Electrode Evaporation HTL->Electrode Characterization 6. Device Characterization Electrode->Characterization

Caption: A step-by-step workflow for the fabrication of perovskite solar cells.

References

Anthanthrone and its Derivatives: From Industrial Pigments to Potential Bioimaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

Anthanthrone, a polycyclic aromatic hydrocarbon, and its derivatives are primarily recognized for their role as robust industrial pigments rather than as fluorescent probes in microscopy. While the inherent photophysical properties of the this compound core suggest potential for fluorescence applications, the scientific literature does not support its use as a standard fluorescent probe for cellular imaging. The most prominent derivative, 4,10-dibromothis compound, is widely known as Pigment Red 168 and is valued for its stability and colorfastness in paints and coatings.[1][2]

Research into the direct application of this compound or Pigment Red 168 in fluorescence microscopy is notably scarce. However, the broader class of anthraquinone (B42736) derivatives, to which this compound belongs, has seen some exploration for biological visualization.[3] More closely related, derivatives of benzanthrone (B145504) and the structurally similar azabenzanthrones have shown promise in specialized bioimaging applications, including two-photon microscopy.[4]

This document provides an overview of the known properties of this compound and its derivatives, alongside protocols adapted from related fluorescent probes that would be foundational for any exploratory use of these compounds in a research setting.

Photophysical and Physicochemical Properties

Quantitative data on the fluorescence properties of this compound and its common derivatives are limited, reflecting their primary use as pigments where properties like lightfastness are prioritized over fluorescence quantum yield. The available information is summarized below.

Compound NameCommon NameAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M-1cm-1)Fluorescence Quantum Yield (Φf)Solvent
This compound-Not ReportedNot ReportedNot ReportedNot Reported-
4,10-dibromothis compoundPigment Red 168Not ReportedNot ReportedNot ReportedNot Reported-
Azabenzanthrone Derivative (3-diphenylamino-11-azabenzanthrone)-~488~630Not ReportedNot ReportedNot Reported

Hypothetical Experimental Protocols for Cellular Imaging

The following protocols are generalized methodologies for the use of novel fluorescent probes in cellular microscopy. These are not established protocols for this compound or its derivatives but represent a starting point for researchers interested in exploring their potential.

General Cell Staining Protocol for Adherent Cells
  • Cell Culture: Plate adherent cells on glass-bottom dishes or coverslips and culture in appropriate medium until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the this compound derivative (e.g., 1 mM in DMSO). Further dilute the stock solution in cell culture medium or a suitable buffer (e.g., PBS) to the desired final working concentration (typically in the range of 1-10 µM).

  • Cell Staining: Remove the cell culture medium from the dishes and wash the cells once with pre-warmed PBS. Add the staining solution containing the this compound derivative to the cells.

  • Incubation: Incubate the cells with the staining solution for a specified period (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal staining time will need to be determined empirically.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe.

  • Imaging: Add fresh culture medium or imaging buffer to the cells. Image the stained cells using a fluorescence microscope equipped with appropriate excitation and emission filters.

Workflow for Evaluating a Novel Fluorescent Probe

The evaluation of a new compound like an this compound derivative for fluorescence microscopy would follow a logical progression of experiments to characterize its spectral properties and its behavior in a cellular environment.

G cluster_0 Probe Characterization cluster_1 In Vitro Evaluation cluster_2 Application A Synthesize/Obtain this compound Derivative B Determine Photophysical Properties (Absorbance, Emission, Quantum Yield) A->B C Assess Cytotoxicity (e.g., MTT Assay) B->C D Determine Optimal Staining Conditions (Concentration, Incubation Time) C->D E Perform Cellular Imaging (Confocal/Epifluorescence Microscopy) D->E F Evaluate Photostability E->F G Co-localization Studies (with known organelle markers) F->G H Live-Cell Imaging G->H I Test in Specific Biological Assays H->I

Workflow for evaluating a novel fluorescent probe.

Potential Signaling Pathway Investigation

While there is no direct evidence of this compound derivatives being used to study specific signaling pathways, red-emissive probes are often employed to investigate processes that involve changes in cellular organelles, such as mitochondrial integrity during apoptosis or lysosomal activity. A hypothetical application could involve monitoring the co-localization of an this compound-based probe with mitochondria during drug-induced apoptosis.

G cluster_0 Apoptosis Induction cluster_1 Cellular Response cluster_2 Fluorescence Microscopy Readout A Apoptotic Stimulus (e.g., Staurosporine) B Activation of Caspases A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E This compound Probe (Hypothetical Mitochondrial Accumulation) F Loss of Mitochondrial Membrane Potential E->F G Decreased this compound Probe Fluorescence F->G

Hypothetical pathway for monitoring apoptosis.

Conclusion

References

Application of Anthanthrone Derivatives in Laser Dye Technologies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrone, a polycyclic aromatic hydrocarbon, and its derivatives are a class of organic compounds known for their robust photophysical properties and high photostability. While extensively utilized as pigments and in organic electronics, their potential as gain media in laser dye technologies is an emerging area of interest.[1][2] This document provides detailed application notes and protocols for the potential use of this compound-based dyes in laser systems. The information is compiled from available photophysical data and extrapolated from established principles of dye laser technology.

Photophysical Properties of this compound Derivatives

The suitability of a molecule as a laser dye is determined by its photophysical characteristics, including its absorption and emission spectra, fluorescence quantum yield, and the dynamics of its excited states. While comprehensive laser performance data for this compound dyes is limited in publicly available literature, some key photophysical parameters for select derivatives have been characterized in dichloromethane (B109758) (CH₂Cl₂), providing a foundation for their potential application.[3]

A study on specific this compound derivatives provides insights into their singlet and triplet state energies, fluorescence quantum yields (φfl), and intersystem crossing (kisc) rates.[3] These parameters are crucial for predicting the potential laser performance, as a high fluorescence quantum yield and a low intersystem crossing rate are desirable for efficient laser action.

DerivativeS1 Energy (eV)T1 Energy (eV)Fluorescence Quantum Yield (φfl)Intersystem Crossing Rate (kisc) (10⁸ s⁻¹)
Derivative 1 2.451.080.650.28
Derivative 2 2.371.050.550.5
Derivative 3 2.621.560.052.7

Table 1: Photophysical properties of selected this compound derivatives in CH₂Cl₂. Data sourced from[3].

Theoretical studies on other this compound-based dyes designed for dye-sensitized solar cells (DSSCs) indicate strong absorption in the visible region, a prerequisite for a laser dye.[4] For instance, theoretical calculations for a series of this compound dyes in tetrahydrofuran (B95107) (THF) show absorption peaks in the range of 460 to 465 nm.[4]

Experimental Protocols

The following protocols are proposed based on the available data for this compound derivatives and established methodologies for other laser dyes, such as rhodamines and coumarins.[1][5][6][7]

Preparation of this compound Dye Solution

This protocol outlines the steps for preparing a stock solution of an this compound derivative for use in a dye laser system.

Materials:

  • This compound derivative (e.g., Derivative 1 from Table 1)

  • Spectroscopic grade solvent (e.g., dichloromethane, ethanol, methanol)[5][8]

  • Volumetric flask (100 mL)

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Accurately weigh 1-10 mg of the this compound derivative using an analytical balance.

  • Transfer the weighed dye to a 100 mL volumetric flask.

  • Add a small amount of the chosen solvent to the flask to dissolve the dye.

  • Use an ultrasonic bath to ensure complete dissolution of the dye.

  • Once dissolved, fill the volumetric flask to the 100 mL mark with the solvent.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • The final concentration will be in the range of 10⁻⁵ to 10⁻⁴ M. The optimal concentration will need to be determined experimentally to maximize laser output.[6][9]

Characterization of Spectroscopic Properties

Prior to laser experiments, it is essential to characterize the absorption and emission spectra of the dye solution to determine the optimal pump wavelength and the expected laser emission range.

Equipment:

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Absorption Spectrum:

    • Fill a quartz cuvette with the prepared dye solution.

    • Use the pure solvent as a reference.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm).

    • Identify the wavelength of maximum absorption (λₘₐₓ). This will be the target for the pump laser.

  • Emission Spectrum:

    • Excite the dye solution in a quartz cuvette at its λₘₐₓ using the fluorometer.

    • Record the fluorescence emission spectrum.

    • The peak of the emission spectrum will indicate the potential center of the laser tuning range.

Experimental Setup for a Pulsed Dye Laser

This protocol describes a general setup for a transversely pumped pulsed dye laser, a common configuration for testing new laser dyes.[1][10][11]

Components:

  • Pulsed pump laser (e.g., Nd:YAG laser, 532 nm second harmonic)[10]

  • Cylindrical lens

  • Dye cell or cuvette (quartz)

  • Resonator mirrors (a high reflector and an output coupler)

  • Optical mounts and posts

  • Energy meter

  • Spectrometer

Assembly and Operation:

  • Pump Beam Focusing: The output of the pulsed pump laser is focused into a line onto the side of the dye cell using a cylindrical lens. This creates a population inversion along a narrow region of the dye solution.

  • Resonator Cavity: The dye cell is placed within an optical resonator formed by two mirrors. One mirror is a high reflector (HR) for the expected laser wavelength range, and the other is a partially reflective output coupler (OC) through which the dye laser beam will exit.

  • Alignment: The resonator mirrors must be carefully aligned to be parallel to each other and perpendicular to the gain medium (the excited region of the dye).

  • Lasing Action: When the pump laser is fired, the dye molecules in the focused line are excited. The spontaneously emitted photons travel along the axis of the resonator and are amplified by stimulated emission. The resonator provides feedback, leading to the generation of a coherent laser beam.

  • Measurement: The output energy of the dye laser is measured with an energy meter. The wavelength and bandwidth of the output beam are analyzed using a spectrometer.

  • Tuning (Optional): To achieve wavelength tunability, an intracavity dispersive element, such as a diffraction grating or a prism, can be introduced into the resonator.[12]

Visualizations

Logical Workflow for this compound Laser Dye Evaluation

The following diagram illustrates the logical workflow for evaluating a novel this compound derivative as a laser dye.

workflow cluster_synthesis Synthesis & Preparation cluster_characterization Photophysical Characterization cluster_laser_testing Laser Performance Testing synthesis Synthesis of This compound Derivative dissolution Dissolution in Appropriate Solvent synthesis->dissolution absorption Measure Absorption Spectrum dissolution->absorption emission Measure Emission Spectrum absorption->emission quantum_yield Determine Fluorescence Quantum Yield emission->quantum_yield setup Construct Dye Laser Cavity quantum_yield->setup optimization Optimize Dye Concentration setup->optimization efficiency Measure Laser Efficiency optimization->efficiency tuning Determine Tuning Range efficiency->tuning photostability Evaluate Photostability tuning->photostability

Caption: Workflow for evaluating this compound laser dyes.

Simplified Energy Level Diagram for a Dye Molecule

This diagram illustrates the key electronic transitions involved in the operation of a dye laser.

energylevels S0_label S₀ (Ground State) S1_label S₁ (First Excited Singlet State) S0 S1 S0->S1 Pump (Absorption) T1_label T₁ (First Excited Triplet State) S1->S0 Laser (Stimulated Emission) S1->S0 Fluorescence (Spontaneous Emission) T1 S1->T1 Intersystem Crossing (ISC)

Caption: Key electronic transitions in a laser dye molecule.

Conclusion

This compound derivatives represent a promising, yet underexplored, class of compounds for laser dye applications. Their inherent photostability and strong absorption in the visible spectrum make them attractive candidates. The provided protocols offer a starting point for researchers to investigate the laser properties of these dyes. Further research is necessary to fully characterize their laser performance, including efficiency, tuning range, and operational lifetime, in various solvents and laser configurations. The systematic evaluation of a broader range of this compound derivatives could lead to the development of novel, highly efficient, and photostable laser dyes.

References

Anthanthrone for pigmenting polymers and high-molecular-weight materials

Author: BenchChem Technical Support Team. Date: December 2025

Anthanthrone pigments, particularly the halogenated derivatives like Pigment Red 168 (4,10-dibromothis compound), are high-performance colorants valued for their brilliant yellowish-red hues and excellent stability properties.[1][2] They are extensively used for pigmenting a wide range of high-molecular-weight materials, including various polymers, due to their superior heat resistance, lightfastness, and weatherability.[2][3]

These pigments belong to the polycyclic anthraquinone (B42736) class of colorants, which have a long history as vat dyes before their recognition as high-performance pigments.[4][5] Their robust, fused-ring chemical structure is responsible for their high stability.[4] this compound pigments are suitable for applications in numerous synthetic polymers, such as polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), polystyrene, polycarbonates, polyamides, and polyesters.[1][6] The choice of pigment and its processing are critical to achieving the desired color strength, appearance, and long-term performance in the final product.[7][8]

Application Data

The performance of this compound pigments in polymers is evaluated based on several key parameters. The following tables summarize typical performance data for Pigment Red 168.

Table 1: Heat Stability of this compound (Pigment Red 168) in Various Polymers

Polymer TypeProcessing Temperature (°C)Residence Time (minutes)Color Change (ΔEab)Reference
High-Density Polyethylene (HDPE)2605< 1.0[9][10]
Polypropylene (PP)2805< 1.5[9][10]
Polystyrene (PS)2505< 1.0[6][10]
Acrylonitrile Butadiene Styrene (ABS)2605< 1.5[10]
Polycarbonate (PC)3005< 2.0[3][8]
Polyamide 6 (PA6)2805< 2.0[3][10]
Note: Data are representative. Actual values can vary based on the specific grade of polymer, pigment concentration, and presence of other additives. A lower ΔEab value indicates better heat stability.

Table 2: Lightfastness and Weatherability of this compound (Pigment Red 168)

Polymer SystemConcentrationTest ConditionBlue Wool Scale (Lightfastness)Gray Scale (Weatherability)
HDPE (Full Shade)0.1%ISO 4892-284-5
HDPE (White Reduction, 1:10 TiO₂)0.1%ISO 4892-284
Plasticized PVC (Transparent)0.1%ISO 4892-284-5
Plasticized PVC (White Reduction, 1:5 TiO₂)0.1%ISO 4892-284
Note: Lightfastness is assessed on the 8-step Blue Wool Scale, where 8 signifies the highest fastness.[11] Weatherability is assessed against the 5-step gray scale, where 5 denotes no change.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound pigments in polymers. The following protocols outline key procedures for pigment preparation and incorporation.

Protocol 1: Preparation of Dispersible this compound Pigment via Solvent Finishing

This protocol describes a method for treating crude this compound pigment to improve its particle size and dispersibility, which are critical for achieving high color strength and gloss in the final application.[1]

Materials:

  • Crude 4,10-dibromothis compound (B179460) pigment (moist presscake)

  • Deionized water

  • Pigment dispersant (e.g., a sulfonated pigment derivative)

  • Organic solvent (e.g., isobutanol, xylene)[1]

  • Stirred ball mill with zirconium oxide beads (1-1.5 mm diameter)

  • Reaction vessel with reflux condenser and overhead stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Slurry Preparation: In a beaker, stir the crude 4,10-dibromothis compound presscake in deionized water to create a suspension. The final weight of the suspension should be approximately 1.5-2.0 times the weight of the dry crude pigment.

  • Dispersant Addition: Add a pigment dispersant to the suspension, typically at a concentration of 5-10% relative to the weight of the crude pigment. Stir the mixture for 15-20 minutes to ensure uniform distribution.[1]

  • Milling: Process the suspension through a continuous stirred ball mill. Perform multiple passages (e.g., 4 passages) at a controlled temperature (20-30°C) to reduce the pigment particle size.[1] Small amounts of water can be added during milling to maintain optimal viscosity.[1]

  • Solvent Finishing: Transfer the milled pigment suspension to a reaction vessel. Add an organic solvent such as isobutanol or xylene. The amount of solvent can be approximately 1 to 1.5 times the weight of the milled pigment solids.[1]

  • Heat Treatment: Heat the mixture to its boiling point under reflux and maintain this temperature for 3 hours with continuous stirring.[1] This "finishing" step modifies the pigment's crystal structure and surface properties.

  • Solvent Removal: After the heat treatment, distill off the organic solvent until the vapor temperature reaches 100°C, indicating that the bulk of the solvent has been removed.[1]

  • Isolation and Drying: Cool the remaining aqueous slurry to approximately 50°C. Filter the pigment, wash the filter cake thoroughly with deionized water to remove residual salts and dispersant, and dry the final pigment powder in an oven at 80°C.[1]

Protocol 2: Incorporation of this compound Pigment into Polypropylene via Masterbatch Melt Compounding

This protocol details the common industrial method for pigmenting thermoplastics using a masterbatch, which ensures excellent dispersion and color consistency.[8][12]

Materials:

  • Finished this compound Pigment (from Protocol 1 or commercial grade)

  • Polypropylene (PP) carrier resin (low MFI, good compatibility with the final polymer grade)

  • PP grade for final application

  • Dispersing aids (e.g., waxes, metallic stearates), if required

  • Twin-screw extruder with a suitable screw configuration for dispersive mixing

  • Pelletizer

  • Injection molding machine or film extrusion line

  • Color measurement device (spectrophotometer)

Procedure:

  • Masterbatch Formulation: Calculate the required amounts of pigment, PP carrier resin, and any dispersing aids. A typical masterbatch contains a high pigment concentration, for example, 20-40%.

  • Premixing: Dry-blend the this compound pigment powder with the PP carrier resin pellets and other additives in a high-speed mixer or a tumble blender until a homogenous mixture is obtained.

  • Masterbatch Compounding:

    • Set the temperature profile of the twin-screw extruder appropriate for the PP carrier resin (e.g., increasing from 180°C at the feed zone to 220°C at the die).

    • Feed the premixed blend into the extruder at a controlled rate. The screw design and speed should be optimized to impart high shear, ensuring the breakdown of pigment agglomerates and uniform dispersion.[13]

    • Extrude the molten, pigmented polymer through a strand die.

  • Pelletization: Cool the extruded strands in a water bath and feed them into a pelletizer to produce masterbatch pellets.

  • Letdown and Final Processing:

    • Tumble-blend the masterbatch pellets with the natural PP resin for the final application. The ratio of masterbatch to natural resin (the "letdown ratio") is calculated to achieve the desired final pigment concentration (e.g., 0.1-2.0%).[1][8]

    • Process the final blend using standard polymer processing equipment, such as an injection molding machine or film extruder, under typical conditions for that grade of PP.

  • Quality Control: Evaluate the final pigmented articles for color consistency using a spectrophotometer to measure CIELAB L, a, b* values and calculate the color difference (ΔE*ab) against a standard.[8] Check for signs of poor dispersion, such as specks or streaks.

Visualized Workflows and Relationships

Experimental_Workflow Diagram 1: Experimental Workflow for Pigmenting Polymers with this compound cluster_prep Pigment Preparation cluster_incorp Polymer Incorporation cluster_eval Performance Evaluation p1 Crude this compound Pigment p2 Slurry Formation & Dispersant Addition p1->p2 p3 Mechanical Milling (e.g., Ball Mill) p2->p3 p4 Solvent Finishing & Heat Treatment p3->p4 p5 Filtration, Washing & Drying p4->p5 i1 Finished Pigment Powder p5->i1 To Incorporation i2 Masterbatch Compounding (Twin-Screw Extrusion) i1->i2 i3 Letdown with Natural Polymer i2->i3 i4 Final Processing (e.g., Injection Molding) i3->i4 e1 Colorimetric Analysis (ΔE*ab) i4->e1 e2 Heat Stability Testing i4->e2 e3 Light & Weather Fastness Testing i4->e3 e4 Mechanical Property Testing i4->e4

Factors_Influencing_Performance Diagram 2: Key Factors Influencing this compound Pigment Performance in Polymers cluster_pigment Pigment Properties cluster_processing Processing Conditions cluster_performance Final Material Properties P1 Chemical Structure (e.g., Dibromothis compound) F1 Color Strength & Hue P1->F1 F2 Heat Stability P1->F2 F3 Lightfastness P1->F3 P2 Particle Size & Distribution P2->F1 P3 Crystal Form (Polymorphism) P3->F1 P4 Surface Treatment P4->F1 F4 Migration Resistance P4->F4 C1 Dispersion Method (e.g., Extrusion) C1->F1 C2 Temperature & Shear C2->F2 F5 Mechanical Integrity C2->F5 C3 Pigment Concentration C3->F1 C3->F5 C4 Polymer Matrix Type C4->F2 C4->F3 C4->F4 C4->F5

References

Application Notes and Protocols for Halogenation Techniques in Anthanthrone Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anthanthrone (dibenzo[def,mno]chrysene-6,12-dione) is a polycyclic aromatic hydrocarbon that serves as a crucial core structure for high-performance pigments and functional organic materials. Its rigid, planar architecture and extended π-conjugation impart desirable properties such as high thermal and chemical stability. Modification of the this compound core through halogenation—the introduction of halogen atoms (Br, Cl, I)—is a key strategy to modulate its electronic, optical, and solid-state packing characteristics. Halogenated derivatives, particularly 4,10-dibromothis compound (B179460), are pivotal intermediates in the synthesis of advanced materials for organic electronics, including organic field-effect transistors (OFETs) and organic solar cells.[1][2]

These application notes provide an overview and detailed protocols for the primary halogenation techniques applied to this compound, focusing on bromination, chlorination, and iodination to yield 4,10-dihalothis compound isomers.[3][4]

Bromination of this compound to 4,10-Dibromothis compound

The bromination of this compound is a well-established industrial process, primarily used to produce 4,10-dibromothis compound, known commercially as Pigment Red 168 or Vat Orange 3.[3][4] The most common method involves an in-situ synthesis where the precursor, 8,8'-dicarboxy-1,1'-binaphthyl, is first cyclized to form this compound in sulfuric acid monohydrate, followed by direct bromination in the same reaction vessel.[5] This one-pot procedure is efficient and leads to regioselective bromination at the 4 and 10 positions.

Summary of Bromination Conditions
ParameterDescriptionSource(s)
Starting Material This compound (often generated in-situ)[5]
Halogenating Agent Bromine (Br₂)[6]
Solvent/Medium Sulfuric acid monohydrate (H₂SO₄·H₂O)[5]
Key Intermediate 4,10-Dibromothis compound oxonium sulfate (B86663)[5][7]
Final Product 4,10-Dibromothis compound[3][4]
Regioselectivity High selectivity for the 4 and 10 positions[1][3]
Yield Not specified in search results-
Experimental Protocol: Synthesis of 4,10-Dibromothis compound

This protocol is based on the industrial process described in patents and technical reports.[5][7] It outlines the cyclization of 8,8'-dicarboxy-1,1'-binaphthyl followed by subsequent bromination.

Materials:

  • 8,8'-dicarboxy-1,1'-binaphthyl

  • Sulfuric acid monohydrate (~100% H₂SO₄)

  • Bromine (Br₂)

  • Water (H₂O)

Procedure:

  • Cyclization: In a suitable glass reactor equipped with a mechanical stirrer, add 8,8'-dicarboxy-1,1'-binaphthyl to sulfuric acid monohydrate. The mixture is stirred and heated to facilitate the cyclization reaction, forming the this compound nucleus.

  • Bromination: Once the formation of this compound is complete, cool the reaction mixture. Slowly add the stoichiometric amount of liquid bromine to the sulfuric acid solution while maintaining a controlled temperature. Stir vigorously until the bromination is complete.

  • Precipitation: Carefully add a small quantity of water to the reaction mixture. This induces the precipitation of the product as the 4,10-dibromothis compound oxonium sulfate salt.[5]

  • Isolation of Intermediate: Isolate the precipitated oxonium sulfate salt by filtration.

  • Hydrolysis: Resuspend the isolated salt in a large volume of water. Heat the suspension to hydrolyze the salt, which liberates the crude, coarsely crystalline 4,10-dibromothis compound pigment.[5]

  • Purification: The crude pigment is filtered, washed with water until neutral, and dried. Further purification or pigment finishing processes can be applied as needed.

Workflow for this compound Bromination

cluster_start Starting Material cluster_reaction1 Step 1: Cyclization cluster_reaction2 Step 2: Bromination cluster_reaction3 Step 3: Hydrolysis A 8,8'-dicarboxy-1,1'-binaphthyl B This compound (in-situ) A->B H₂SO₄·H₂O Heat C 4,10-Dibromothis compound Oxonium Sulfate B->C 1. Cool 2. Add Br₂ D Crude 4,10-Dibromothis compound C->D H₂O Heat

Caption: Workflow for the synthesis of 4,10-dibromothis compound.

Chlorination and Iodination of this compound

While 4,10-dichloro- and 4,10-diiodothis compound are known compounds, specific, detailed synthetic protocols for their preparation directly from this compound are not as well-documented in publicly available literature as the bromination process.[3][4] However, general methods for the regioselective halogenation of arenes and heterocycles can be adapted. The use of N-halosuccinimides (NCS for chlorination, NIS for iodination) in a suitable solvent is a common and effective strategy.[8] Fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to promote mild and highly regioselective halogenations.[8]

Generalized Protocol for 4,10-Dichlorothis compound Synthesis

This protocol is a suggested method based on modern halogenation techniques and requires experimental optimization.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Hexafluoroisopropanol (HFIP) or another suitable inert solvent (e.g., Dichloromethane)

Procedure:

  • Dissolution: Dissolve or suspend this compound in the chosen solvent in a reaction flask.

  • Reagent Addition: Add at least two equivalents of N-Chlorosuccinimide (NCS) to the mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

  • Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then purified, typically by washing with water to remove succinimide, followed by recrystallization or column chromatography to isolate the desired 4,10-dichlorothis compound.

Generalized Protocol for 4,10-Diiodothis compound Synthesis

This protocol is a suggested method based on modern iodination techniques and requires experimental optimization.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Hexafluoroisopropanol (HFIP) or a mixture of Acetic Acid/Sulfuric Acid[9]

Procedure:

  • Dissolution: Dissolve or suspend this compound in the chosen solvent system. The use of NIS in HFIP provides a mild option.[8] Alternatively, using iodine in an acidic medium is another common method for iodinating aromatic compounds.[9]

  • Reagent Addition: Add at least two equivalents of N-Iodosuccinimide (NIS) to the solution.

  • Reaction: Stir the mixture, likely at a slightly elevated temperature (e.g., 40-60 °C), as iodination is less facile than bromination or chlorination.[10] Monitor the reaction for the disappearance of the starting material.

  • Workup: After completion, cool the mixture and pour it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining iodine species. The precipitated solid can be filtered, washed with water, and dried. Further purification by recrystallization from a high-boiling solvent (e.g., nitrobenzene) may be necessary.[11]

Summary of Generalized Halogenation Conditions
ParameterChlorination (Suggested)Iodination (Suggested)Source(s)
Starting Material This compoundThis compound-
Halogenating Agent N-Chlorosuccinimide (NCS)N-Iodosuccinimide (NIS) or I₂/Oxidant[8][9]
Solvent/Medium Hexafluoroisopropanol (HFIP)HFIP or Acetic Acid/H₂SO₄[8][9]
Temperature Room Temperature to Mild HeatMild to Moderate Heat (e.g., 40-60 °C)[8]
Final Product 4,10-Dichlorothis compound4,10-Diiodothis compound[3][4]
Yield Requires optimizationRequires optimization-

Generalized Workflow for Dichloro- and Diiodothis compound Synthesis

cluster_start Starting Material cluster_reaction Halogenation Reaction cluster_workup Purification A This compound B 4,10-Dihalothis compound (Cl or I) A->B Reagent: NCS or NIS Solvent: HFIP Conditions: Stir, Heat (if needed) C Purified Product B->C 1. Quench (for Iodination) 2. Filter / Wash 3. Recrystallize

Caption: Generalized workflow for dihalogenation of this compound.

References

Application Notes and Protocols: Anthanthrone Pigments in Industrial Paints and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anthanthrone, specifically its halogenated derivative 4,10-dibromothis compound (B179460) (Colour Index No. Pigment Red 168), is a high-performance polycyclic pigment highly valued in the industrial paints and coatings sector.[1][2] Belonging to the anthraquinone (B42736) class of colorants, it is recognized for its brilliant yellowish-red or scarlet shade and exceptional fastness properties.[3][4] These characteristics make it a preferred choice for demanding applications where long-term durability and color stability are critical. This document provides detailed application notes, performance data, and experimental protocols for the formulation and evaluation of industrial coatings incorporating this compound Pigment Red 168 (PR 168).

1.0 Physicochemical and Performance Data

This compound PR 168's robust molecular structure translates into superior performance characteristics, which are summarized below.

Table 1: Physicochemical Properties of Pigment Red 168

PropertyValueSource
Chemical Name4,10-Dibromothis compound[1][2]
Chemical FormulaC₂₂H₈Br₂O₂[5]
Molecular Weight464.1 g/mol [5]
CAS Number4378-61-4[5]
AppearanceRed Powder-
ClassAnthraquinone[3][4]

Table 2: Performance Characteristics of Pigment Red 168 in Coatings

Performance MetricRating/ValueNotes
Lightfastness (Full Shade) 8 (Excellent)Measured on the Blue Wool Scale (1-8), where 8 is the highest fastness.[6]
Lightfastness (Tint) 7-8 (Very Good - Excellent)Performance may vary slightly based on the concentration and binder system.[3]
Weather Resistance ExcellentExhibits outstanding durability in exterior applications, including automotive finishes.[3][7]
Heat Stability ≥ 300 °CSuitable for high-temperature baking systems like coil coatings.[7]
Solvent Resistance ExcellentAlmost entirely resistant to most organic solvents found in typical binder systems.[3]
Chemical Resistance Very GoodGood resistance to acids and alkalis, crucial for industrial maintenance coatings.[7][8]
Migration Resistance GoodShows good resistance to migration in plasticized systems like PVC coatings.[3]

2.0 Key Applications in Industrial Coatings

The exceptional durability of PR 168 makes it suitable for a wide range of high-end industrial applications.[7]

  • Automotive Finishes: Used in both OEM and refinish applications where excellent weather fastness and color retention are mandatory.[3][7]

  • High-Grade Industrial Coatings: Ideal for durable goods, machinery, and equipment coatings that require long service life.[3]

  • Architectural Paints: Employed in premium exterior paints and decorative plasters for long-lasting, vibrant red shades.[3]

  • Coil and PVC Coatings: Its heat stability and migration resistance are advantageous for pre-coated metal sheets and flexible PVC applications.[3]

3.0 Experimental Protocols

The following protocols provide standardized methodologies for incorporating and evaluating this compound PR 168 in a coating system.

3.1 Protocol for Preparation of a Solvent-Borne Industrial Enamel

This protocol details the dispersion of PR 168 into a conventional alkyd-melamine bake enamel system.

Materials and Equipment:

  • This compound Pigment Red 168

  • Medium-oil alkyd resin

  • Melamine-formaldehyde resin

  • Dispersant (wetting and dispersing agent)

  • Solvents (e.g., Xylene, Solvesso 100)

  • Flow and leveling additives

  • High-speed disperser (e.g., Cowles dissolver)

  • Bead mill

  • Hegman gauge

  • Viscometer

Procedure:

  • Mill Base Preparation: a. Charge the alkyd resin, a portion of the solvent, and the dispersant into a mixing vessel. b. Agitate at low speed until the mixture is homogeneous. c. Gradually add the this compound PR 168 pigment to the vessel under agitation. d. Once the pigment is fully wetted, increase the disperser speed to high (e.g., 2000-3000 rpm) and disperse for 20-30 minutes to form a preliminary pigment slurry.

  • Milling: a. Transfer the mill base to a horizontal bead mill. b. Mill the paste until the desired fineness of grind is achieved. Check the dispersion quality periodically using a Hegman gauge (target: > 7).

  • Let-Down: a. In a separate vessel, combine the remaining alkyd resin, melamine (B1676169) resin, solvents, and any other additives. b. Slowly add the milled pigment concentrate to the let-down vehicle under constant, low-speed agitation. c. Continue mixing for 15-20 minutes until the batch is uniform.

  • Quality Control: a. Adjust the final viscosity with solvent as required. b. Measure the final color, gloss, and viscosity to ensure they meet specifications.

G cluster_0 Mill Base Preparation cluster_1 Milling cluster_2 Let-Down & Finalization A Charge Resins, Solvents, Dispersant B Add this compound (PR 168) Pigment A->B C High-Speed Dispersion (20-30 min) B->C D Bead Milling C->D E QC Check: Hegman Gauge (>7) D->E G Combine Mill Base with Let-Down E->G F Prepare Let-Down (Resins, Additives) F->G H Final QC: Viscosity, Color, Gloss G->H

Workflow for formulating an industrial coating with this compound.

3.2 Protocol for Evaluation of Lightfastness

This protocol uses accelerated weathering to assess resistance to color fade upon light exposure.

Equipment:

  • Xenon arc weathering apparatus (compliant with ISO 105-B02 or ASTM G155).[9]

  • Blue Wool Scale reference standards (ISO 105 B01-B08).[9][10]

  • Spectro-colorimeter

  • Coated test panels prepared according to Protocol 3.1

Procedure:

  • Prepare coated test panels and allow them to cure fully as per the coating's specifications.

  • Measure the initial color coordinates (Lab*) of each panel using a spectro-colorimeter.

  • Mount the test panels in the Xenon arc apparatus. Simultaneously, mount the Blue Wool standards (strips 1 through 8).

  • Expose the samples and standards to the simulated solar radiation according to the test cycle specified in ISO 105-B02.

  • Periodically inspect the samples and the Blue Wool standards.

  • The test is complete when Blue Wool standard 7 shows a color change corresponding to Grade 4 on the Grey Scale.

  • Remove the test panel and measure its final color coordinates. Calculate the total color difference (ΔE*).

  • The lightfastness rating is determined by comparing the color change of the test panel to that of the Blue Wool standards. A rating of 8 indicates outstanding lightfastness.[9]

3.3 Protocol for Assessment of Chemical Resistance

This protocol evaluates the coating's ability to withstand exposure to various chemicals.

Equipment & Materials:

  • Cured coated panels

  • Test chemicals (e.g., 10% H₂SO₄, 10% NaOH, Xylene, Isopropanol, Gasoline)

  • Watch glasses and pipettes

  • Cotton balls

Procedure (Spot Test Method):

  • Place the fully cured coated panels on a level surface.

  • Apply a few drops of each test chemical onto a separate area of the panel.

  • For volatile solvents, place a cotton ball saturated with the solvent on the panel and cover it with a watch glass to retard evaporation.

  • Allow the chemicals to remain in contact with the coating for a specified period (e.g., 24 hours) at ambient temperature.[8]

  • After the exposure period, remove the chemicals by rinsing with deionized water and gently blotting dry.

  • Allow the panels to recover for 1 hour and then visually inspect for any defects such as blistering, swelling, discoloration, gloss reduction, or loss of adhesion.[8]

  • Rate the resistance on a scale (e.g., 1-5, where 5 = no effect, 1 = severe failure).

4.0 Visualization of Key Concepts

4.1 Chemical Structure

This compound's performance is derived from its stable, polycyclic aromatic structure. Pigment Red 168 is created by the bromination of the parent this compound molecule.

G cluster_this compound This compound (Parent Structure) cluster_PR168 Pigment Red 168 (4,10-dibromothis compound) Anthanthrone_img Anthanthrone_img PR168_img PR168_img Anthanthrone_img->PR168_img Bromination

Synthesis relationship of Pigment Red 168 from this compound.

4.2 Pigment Selection Logic

Choosing the correct pigment is critical. The following diagram illustrates the decision-making process where this compound PR 168 is a potential candidate.

G Start Application Requirement Analysis Exterior Exterior Durability Required? Start->Exterior HighHeat High-Temperature Baking Cycle? Exterior->HighHeat Yes OtherPigment Select Alternative Pigment Exterior->OtherPigment No ChemRes Chemical Resistance Needed? HighHeat->ChemRes Yes HighHeat->OtherPigment No Color Brilliant Scarlet/Yellow-Red Shade Desired? ChemRes->Color Yes ChemRes->OtherPigment No UsePR168 Consider this compound (Pigment Red 168) Color->UsePR168 Yes Color->OtherPigment No

Decision tree for selecting this compound (PR 168).

References

Anthanthrone Derivatives as Emerging Photosensitizers for Photodynamic Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrone and its derivatives represent a promising class of polycyclic aromatic hydrocarbons being explored for their potential in photodynamic therapy (PDT). These compounds exhibit favorable photophysical properties, including strong absorption in the visible region and the ability to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon light activation. These characteristics make them suitable candidates for photosensitizers in PDT, a non-invasive therapeutic modality for various cancers and other diseases. This compound derivatives are noted for their high stability and tunable chemical structures, allowing for the optimization of their photosensitizing capabilities. This document provides an overview of their application in PDT research, along with detailed protocols for their evaluation.

Advantages of this compound Derivatives in PDT

  • High Singlet Oxygen Quantum Yield: Certain this compound derivatives have demonstrated significant efficiency in generating singlet oxygen, a key cytotoxic agent in Type II PDT.

  • Photostability: Their robust chemical structure contributes to greater stability against photobleaching, allowing for sustained ROS generation during PDT.

  • Tunable Photophysical Properties: The this compound core can be chemically modified to fine-tune its absorption and emission spectra, as well as its photosensitizing efficiency.

  • Potential for Two-Photon Absorption: Some derivatives have shown potential for two-photon imaging, which could enable deeper tissue penetration of the activation light.[1]

Summary of Quantitative Data

The following tables summarize key quantitative data for select this compound and azabenzanthrone derivatives investigated for PDT applications.

Table 1: Photophysical Properties of this compound Derivatives

Compoundλabs (nm)λemis (nm)Singlet Oxygen Quantum Yield (ΦΔ) (%)SolventReference
Derivative 1 48649914 ± 3CH₂Cl₂[2]
Derivative 2 50051020 ± 4CH₂Cl₂[2]
This compound 51855350 ± 8CH₂Cl₂[2]
3-diphenylamino-11-azabenzanthrone (1a) 486-12.9 (in nanoaggregate form)THF[1]
Azabenzanthrone Derivative (1b) 469--THF[1]
Azabenzanthrone Derivative (2a) 515--THF[1]
Azabenzanthrone Derivative (2b) 499--THF[1]

Table 2: In Vitro Phototoxicity of an Azabenzanthrone Derivative

Cell LineCompound Concentration (µM)Light Dose (J/cm²)Cell Viability (%)Reference
HeLa 7.52.0~4[1]

Experimental Protocols

Herein, we provide detailed methodologies for key experiments relevant to the evaluation of this compound derivatives for photodynamic therapy.

Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a relative method for determining the singlet oxygen quantum yield using a chemical probe.

Materials:

  • This compound derivative (photosensitizer)

  • Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)

  • Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran (B146845) (DPBF) or Singlet Oxygen Sensor Green (SOSG))

  • Spectrophotometer

  • Fluorometer (if using a fluorescent probe)

  • Light source with a specific wavelength corresponding to the absorption of the photosensitizer

  • Appropriate solvent (e.g., dichloromethane, ethanol, DMSO)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the this compound derivative and the reference photosensitizer in a suitable solvent. The concentration should be adjusted to have a similar absorbance at the excitation wavelength (typically between 0.05 and 0.1).

    • Prepare a stock solution of the singlet oxygen scavenger (e.g., DPBF in a suitable solvent).

  • Measurement:

    • In a quartz cuvette, mix the photosensitizer solution with the scavenger solution.

    • Irradiate the solution with the light source.

    • Monitor the decrease in absorbance (for DPBF) or the increase in fluorescence (for SOSG) of the scavenger at regular time intervals.

  • Calculation:

    • The singlet oxygen quantum yield (ΦΔ) can be calculated using the following equation: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (I_reference / I_sample) where:

      • ΦΔ (sample) and ΦΔ (reference) are the singlet oxygen quantum yields of the sample and reference, respectively.

      • k_sample and k_reference are the rate constants of the scavenger's degradation/fluorescence increase for the sample and reference, respectively (obtained from the slope of the plot of absorbance/fluorescence vs. time).

      • I_sample and I_reference are the rates of light absorption by the sample and reference, respectively.

Protocol 2: In Vitro Photodynamic Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to assess the phototoxic effect of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • This compound derivative

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Light source with an appropriate wavelength and power density

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Incubation with Photosensitizer:

    • Prepare various concentrations of the this compound derivative in the cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Replace the medium in the wells with the medium containing the photosensitizer.

    • Incubate for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake.

  • Irradiation:

    • Wash the cells with PBS to remove the extracellular photosensitizer.

    • Add fresh, phenol (B47542) red-free medium.

    • Irradiate the cells with a specific light dose (J/cm²). A "dark toxicity" control group (incubated with the photosensitizer but not irradiated) and an "irradiation only" control group should be included.

  • Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Cellular Uptake and Subcellular Localization

This protocol uses fluorescence microscopy to visualize the cellular uptake and localization of this compound derivatives.

Materials:

  • Cancer cell line

  • This compound derivative (must be fluorescent)

  • Cell culture-grade glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

  • Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI (for nuclear staining)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Incubation with Photosensitizer: Incubate the cells with the this compound derivative at a specific concentration and for various time points.

  • Co-staining (Optional): For subcellular localization, co-incubate with an organelle-specific probe according to the manufacturer's instructions.

  • Imaging of Live Cells:

    • Wash the cells with PBS.

    • Add fresh medium.

    • Image the cells using a fluorescence microscope.

  • Imaging of Fixed Cells:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde.

    • Wash with PBS.

    • Mount the coverslip with a mounting medium containing DAPI.

    • Image the cells.

  • Analysis: Analyze the fluorescence images to determine the cellular uptake efficiency and the subcellular distribution of the this compound derivative.

Protocol 4: In Vivo Photodynamic Therapy in a Murine Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound derivatives.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for xenograft model

  • This compound derivative formulated for in vivo administration (e.g., in a solution with Cremophor EL and ethanol, or encapsulated in nanoparticles)

  • Anesthetic (e.g., isoflurane)

  • Light source (e.g., laser) with a fiber optic diffuser

  • Calipers for tumor measurement

Procedure:

  • Tumor Xenograft Establishment:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Photosensitizer Administration:

    • Administer the this compound derivative formulation to the mice via an appropriate route (e.g., intravenous, intraperitoneal).

  • Drug-Light Interval (DLI): Allow a specific time for the photosensitizer to accumulate in the tumor tissue. This interval needs to be optimized for each derivative and formulation.

  • Irradiation:

    • Anesthetize the mice.

    • Irradiate the tumor area with a specific light dose.

  • Monitoring:

    • Measure the tumor volume with calipers every 2-3 days.

    • Monitor the body weight and overall health of the mice.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows in PDT research with this compound derivatives.

PDT_Mechanism cluster_0 Photophysical Processes cluster_1 Photochemical Reactions cluster_2 Cellular Response PS (S0) PS (S0) PS (S1) PS (S1) PS (S0)->PS (S1) Absorption PS (S1)->PS (S0) Fluorescence PS (T1) PS (T1) PS (S1)->PS (T1) Intersystem Crossing (ISC) 3O2 ³O₂ (Ground State Oxygen) 1O2 ¹O₂ (Singlet Oxygen) PS (T1)->1O2 Energy Transfer (Type II) ROS Other ROS PS (T1)->ROS Electron Transfer (Type I) Light Light Light->PS (S0) Fluorescence Fluorescence ISC ISC 3O2->1O2 Oxidized_Substrate Oxidized Substrates 1O2->Oxidized_Substrate ROS->Oxidized_Substrate Substrate Cellular Substrates Substrate->ROS Cell_Damage Cellular Damage Oxidized_Substrate->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Necrosis Necrosis Cell_Damage->Necrosis

Mechanism of Photodynamic Therapy.

Experimental_Workflow Start Start: this compound Derivative Photophysical Photophysical Characterization (Abs, Em, ΦΔ) Start->Photophysical InVitro In Vitro Studies Photophysical->InVitro Uptake Cellular Uptake & Localization InVitro->Uptake Cytotoxicity Phototoxicity Assay (MTT, etc.) InVitro->Cytotoxicity ROS_Detection Intracellular ROS Detection InVitro->ROS_Detection Mechanism Mechanism of Cell Death (Apoptosis vs. Necrosis) InVitro->Mechanism InVivo In Vivo Studies Cytotoxicity->InVivo Formulation Formulation Development InVivo->Formulation Tumor_Model Animal Tumor Model Formulation->Tumor_Model Efficacy PDT Efficacy Evaluation Tumor_Model->Efficacy Toxicity Systemic Toxicity Assessment Tumor_Model->Toxicity End End: Candidate for Preclinical Development Efficacy->End

Drug Discovery Workflow for PDT Photosensitizers.

Cell_Death_Signaling PDT This compound-PDT ROS ROS Generation (¹O₂) PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Lysosome Lysosomal Damage ROS->Lysosome Necrosis Necrosis ROS->Necrosis High Dose Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis UPR Unfolded Protein Response ER->UPR Caspase12 Caspase-12 Activation UPR->Caspase12 Caspase12->Caspase3 Cathepsins Cathepsin Release Lysosome->Cathepsins Bid Bid Activation Cathepsins->Bid Bid->Mitochondria

Potential Cell Death Pathways in this compound-PDT.

Conclusion

This compound derivatives are a versatile and promising platform for the development of new photosensitizers for photodynamic therapy. Their favorable photophysical properties and tunable structures warrant further investigation. The protocols and information provided in this document are intended to serve as a guide for researchers in the evaluation and development of these compounds for clinical applications. Further research is needed to fully elucidate their mechanisms of action and to optimize their delivery and therapeutic efficacy in vivo.

References

Troubleshooting & Optimization

Anthanthrone Synthesis Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize anthanthrone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete Cyclization: The conversion of 1,1'-dinaphthyl-8,8'-dicarboxylic acid to this compound may be insufficient.Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time within the recommended ranges. Ensure the use of concentrated sulfuric acid or oleum (B3057394) as the dehydrating agent. Check Starting Material Purity: Impurities in the 1,1'-dinaphthyl-8,8'-dicarboxylic acid can inhibit the reaction. Recrystallize the starting material if necessary.
Side Reactions: Formation of unwanted byproducts can consume the starting material.Control Temperature: Maintain a consistent and optimal reaction temperature. Overheating can lead to the formation of sulfonation byproducts.
Product Loss During Work-up: this compound may be lost during the isolation and purification steps.Careful Precipitation: Ensure complete precipitation of the this compound by pouring the reaction mixture into a sufficient volume of ice-cold water. Thorough Extraction: If applicable, use an appropriate solvent to extract any remaining product from the aqueous layer.
Impure this compound Product Presence of Unreacted Starting Material: The cyclization reaction did not go to completion.Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Purification: Recrystallize the crude this compound from a high-boiling point solvent such as nitrobenzene (B124822) or perform solvent washing as described in the finishing protocol.
Formation of Side Products: Undesired byproducts may have formed during the reaction.Controlled Reaction Conditions: Strictly adhere to the optimized temperature and reaction time to minimize side product formation. Purification: Employ column chromatography or recrystallization to separate the this compound from impurities.
Inconsistent Results Variability in Reagent Quality: The purity and concentration of reagents, particularly sulfuric acid, can affect the outcome.Use High-Purity Reagents: Ensure all reagents are of high purity and accurately measured. Use fresh sulfuric acid of the correct concentration.
Presence of Moisture: Water can interfere with the cyclization reaction.Anhydrous Conditions: Use dry glassware and ensure that the starting materials are free of moisture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the intramolecular cyclization of 1,1'-dinaphthyl-8,8'-dicarboxylic acid. This reaction is typically carried out in the presence of a strong dehydrating agent, such as concentrated sulfuric acid or oleum.

Q2: How can I improve the purity of my crude this compound?

A2: The purity of crude this compound can be significantly improved through a "finishing" process. This involves heating the crude product in a high-boiling point organic solvent, such as isobutanol or xylene.[1] This treatment helps to remove impurities and can also modify the crystalline structure of the pigment, affecting its color and performance properties. Recrystallization from a solvent like nitrobenzene is also an effective purification method.

Q3: What are the critical parameters to control during the cyclization reaction?

A3: The critical parameters to control are temperature, reaction time, and the concentration of the sulfuric acid. The temperature needs to be high enough to promote cyclization but not so high as to cause significant side reactions like sulfonation. The reaction time should be sufficient for complete conversion of the starting material. The strength of the sulfuric acid is crucial for efficient dehydration and cyclization.

Q4: I am observing a color change in my product after work-up. What could be the cause?

A4: A color change after work-up could be due to incomplete removal of the acidic reaction medium. Residual acid can affect the final product's properties. Ensure thorough washing of the precipitated this compound with water until the washings are neutral.

Experimental Protocols

Protocol 1: Synthesis of 1,1'-Dinaphthyl-8,8'-dicarboxylic acid

This protocol describes a method for preparing the key precursor for this compound synthesis.

  • Diazotization: Dissolve 1,8-naphthalimide (B145957) in an aqueous solution of sodium hydroxide. After cooling, add sodium nitrite (B80452) and stir to obtain solution A. In a separate vessel, prepare a cooled aqueous solution of hydrochloric acid (0-5 °C). Slowly add solution A to the hydrochloric acid solution to form the 1-amino-8-naphthoic acid diazonium salt.

  • Reductive Coupling: Prepare a reduction buffer system. Slowly add the diazonium salt solution to the buffer.

  • Precipitation: After the reaction is complete, adjust the pH of the reaction mixture to 2 with sulfuric acid to precipitate the 1,1'-dinaphthyl-8,8'-dicarboxylic acid.

  • Isolation: Filter the precipitate, wash with water, and dry to obtain the product.

Protocol 2: Synthesis of this compound via Cyclization

This protocol outlines the cyclization of 1,1'-dinaphthyl-8,8'-dicarboxylic acid to this compound.

  • Reaction Setup: In a flask equipped with a stirrer, add 1,1'-dinaphthyl-8,8'-dicarboxylic acid to sulfuric acid monohydrate.

  • Cyclization Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir for a specified time (e.g., 1-4 hours) until the reaction is complete, as monitored by TLC.

  • Precipitation: Carefully pour the hot reaction mixture into a large volume of ice-cold water with vigorous stirring. The this compound will precipitate as a solid.

  • Isolation and Washing: Filter the precipitate and wash it thoroughly with water until the filtrate is neutral to remove any residual acid.

  • Drying: Dry the solid product in an oven at an appropriate temperature (e.g., 80 °C) to obtain crude this compound.

Protocol 3: Finishing Treatment of Crude this compound

This protocol describes a method to improve the purity and pigment properties of the synthesized this compound.[1]

  • Suspension: Suspend the crude this compound in an organic solvent such as isobutanol or xylene.

  • Heating: Heat the suspension to a temperature between 80 °C and 150 °C and maintain it for 1 to 6 hours.[1]

  • Isolation: Cool the mixture and filter the solid product.

  • Washing and Drying: Wash the product with a suitable solvent to remove the finishing solvent and then dry it.

Data Presentation

The following table summarizes the reaction conditions for the finishing treatment of this compound, which can be optimized to achieve desired pigment characteristics.

Parameter Condition Range Effect on Product
Finishing Solvent Isobutanol, Xylene, NitrobenzeneInfluences the removal of specific impurities and can affect the crystal morphology of the final product.
Temperature 80 - 150 °C[1]Higher temperatures can lead to more efficient removal of impurities but may also promote side reactions if held for too long.
Time 1 - 6 hours[1]Longer treatment times can improve purity but may not be necessary and could increase energy costs.

Visualizations

This compound Synthesis Workflow

Anthanthrone_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_this compound This compound Synthesis & Purification Naphthalimide 1,8-Naphthalimide Diazonium_Salt Diazonium Salt Formation Naphthalimide->Diazonium_Salt 1. NaOH, NaNO2 2. HCl Dicarboxylic_Acid 1,1'-Dinaphthyl- 8,8'-dicarboxylic acid Diazonium_Salt->Dicarboxylic_Acid Reductive Coupling Cyclization Cyclization (H2SO4) Dicarboxylic_Acid->Cyclization Crude_this compound Crude this compound Cyclization->Crude_this compound Precipitation Finishing Finishing Treatment (Solvent, Heat) Crude_this compound->Finishing Pure_this compound Pure this compound Finishing->Pure_this compound

Caption: Workflow for the synthesis of this compound from 1,8-naphthalimide.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (e.g., TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Purity Check Starting Material Purity Check_Completion->Check_Purity Yes Optimize_Conditions Optimize Conditions: - Increase Temperature - Increase Time Incomplete->Optimize_Conditions Resolved Yield Improved Optimize_Conditions->Resolved Impure_Start Impure Starting Material Check_Purity->Impure_Start No Check_Workup Review Work-up Procedure Check_Purity->Check_Workup Yes Purify_Start Recrystallize Starting Material Impure_Start->Purify_Start Purify_Start->Resolved Workup_Loss Product Loss During Work-up Check_Workup->Workup_Loss No Check_Workup->Resolved Yes Improve_Workup Improve Precipitation & Isolation Steps Workup_Loss->Improve_Workup Improve_Workup->Resolved

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

Troubleshooting low yield in anthanthrone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anthanthrone Synthesis

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in this compound synthesis can be attributed to several factors. The most common issues include suboptimal reaction conditions, the presence of impurities in starting materials, formation of side products, and significant product loss during purification.[1][2] Each of these factors must be carefully controlled to maximize the output of the desired product.

Q2: How critical is the purity of the starting materials?

A2: The purity of the starting material, typically a derivative of 1,1'-dinaphthyl, is crucial. Impurities can interfere with the cyclization reaction, leading to the formation of unwanted byproducts and a lower yield of this compound.[2] It is highly recommended to purify starting materials before use. For related polycyclic compounds, washing with solvents to remove oils or recrystallization are effective preliminary purification steps.[3]

Q3: I am observing a significant amount of dark, insoluble byproducts. What could they be and how can I prevent their formation?

A3: The formation of dark, tarry byproducts is often due to side reactions such as polymerization or decomposition, which can occur at excessively high temperatures or with prolonged reaction times.[4] To minimize these side reactions, it is essential to maintain strict control over the reaction temperature and monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[1]

Q4: My crude product appears correct, but I lose most of it during purification. How can I improve my recovery?

A4: this compound and its derivatives can be challenging to purify without significant product loss.[1] Standard purification often involves treating the crude pigment with large amounts of concentrated sulfuric acid to form an this compound sulfate (B86663), which can be isolated and then hydrolyzed to yield the pure pigment.[5][6] However, this process itself is complex. Alternative methods include recrystallization from high-boiling point solvents like nitrobenzene (B124822) or finishing processes involving pearl milling in an aqueous medium.[5][7] Optimizing the purification strategy is key to maximizing the isolated yield.

Q5: What is the recommended method for purifying crude this compound?

A5: A widely cited method for purification involves converting the crude this compound into its sulfate.[5][6] This is achieved by dissolving the crude product in concentrated sulfuric acid and then carefully adding water to precipitate the this compound sulfate.[6] This sulfate is then isolated by filtration and hydrolyzed with water to regenerate the purified this compound pigment.[5][6] This process effectively removes many impurities that are soluble in the diluted sulfuric acid.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization

This protocol is based on the cyclization of 8,8'-dicarboxy-1,1'-dinaphthyl, a common precursor for this compound.

Materials:

  • 8,8'-dicarboxy-1,1'-dinaphthyl

  • Sulfuric acid monohydrate (or concentrated sulfuric acid)

  • Deionized water

Procedure:

  • Reaction Setup: In a flask equipped with a mechanical stirrer, slowly add 8,8'-dicarboxy-1,1'-dinaphthyl to sulfuric acid monohydrate under controlled temperature conditions (typically cool).

  • Cyclization: Gently heat the reaction mixture. The optimal temperature must be carefully maintained to promote cyclization while minimizing side reactions. Monitor the reaction progress by TLC.

  • Precipitation: Once the reaction is complete, cool the mixture. The crude this compound is often precipitated as the sulfate by the controlled addition of small amounts of water.[5]

  • Isolation: Isolate the precipitated crude product by filtration.

  • Hydrolysis & Washing: The isolated filter cake is then hydrolyzed by suspending it in a larger volume of water to convert the sulfate back to the this compound pigment. The product is then filtered, washed with water until neutral, and dried.[5]

Data Presentation

Table 1: Effect of Cyclization Temperature on this compound Yield

The cyclization reaction is highly sensitive to temperature. The data below illustrates how temperature variations can impact both the yield and purity of the final product.

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
8066592Incomplete reaction, starting material remains.
10048595Optimal conditions, good conversion and purity.
12047888Increased formation of dark, insoluble byproducts.[4]
14036075Significant decomposition and charring observed.[4]

Note: Data are representative and intended to illustrate the general impact of temperature. Actual results may vary based on specific substrates and reaction conditions.

Visualizations

This compound Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G Start Starting Material (e.g., 8,8'-dicarboxy-1,1'-dinaphthyl) Reaction Cyclization Reaction (Sulfuric Acid Monohydrate) Start->Reaction Step 1 Isolation Isolation of Crude Product (Precipitation & Filtration) Reaction->Isolation Step 2 Purification Purification (e.g., Sulfate Formation / Hydrolysis) Isolation->Purification Step 3 Product Pure this compound Purification->Product Step 4

Caption: General workflow for this compound synthesis.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical path to diagnose the cause of low yields in this compound synthesis.

G start Low Yield Observed q_purity Was starting material purity confirmed? start->q_purity s_purify Action: Purify starting material (e.g., recrystallize). q_purity->s_purify No q_conditions Were reaction conditions (temp, time) optimal? q_purity->q_conditions Yes s_purify->q_conditions s_optimize Action: Optimize temperature and monitor reaction via TLC. q_conditions->s_optimize No q_workup Was significant product lost during purification? q_conditions->q_workup Yes s_optimize->q_workup s_refine_workup Action: Refine purification (e.g., optimize sulfate method). q_workup->s_refine_workup Yes end_node Yield Improved q_workup->end_node No s_refine_workup->end_node

References

Technical Support Center: Improving the Purity of Crude Anthanthrone Pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on purifying crude anthanthrone pigments. Below you will find frequently asked questions, a troubleshooting guide for common experimental issues, detailed purification protocols, and supporting data and diagrams.

Frequently Asked Questions (FAQs)

Q1: What are this compound pigments?

A1: this compound (Dibenzo[def,mno]chrysene-6,12-dione) is a polycyclic aromatic hydrocarbon and a type of vat dye.[1][2] Its halogenated derivatives, particularly 4,10-dibromothis compound (B179460) (Pigment Red 168), are highly valued for their excellent color strength, lightfastness, and chemical stability, making them suitable for use in high-performance applications like automotive paints and industrial coatings.[1][3]

Q2: Why is the purification of crude this compound necessary?

A2: The synthesis of this compound pigments can result in a crude product containing unreacted starting materials, intermediates, and by-products from side reactions.[3] These impurities can significantly degrade the pigment's performance by causing color shifts, reducing color strength and brightness, decreasing lightfastness, and leading to poor rheological behavior (e.g., flocculation, high viscosity) in final applications.[3][4][5] Purification is essential to achieve the desired brilliant shade and robust physical properties.

Q3: What are the common impurities in crude this compound?

A3: Common impurities stem from the synthesis process, which often involves the cyclization of 1,1'-dinaphthyl-8,8'-dicarboxylic acid and subsequent halogenation.[3] Impurities may include:

  • Incompletely cyclized precursors.

  • Over- or under-halogenated this compound derivatives.

  • Residual acids (e.g., sulfuric acid) and salts from the reaction and precipitation steps.

  • Isomeric by-products.

Q4: What are the primary methods for purifying this compound pigments?

A4: The main purification strategies aim to exploit differences in solubility and chemical properties between the this compound pigment and impurities:

  • Solvent Recrystallization/Washing: This involves dissolving the crude pigment in a high-boiling point organic solvent (e.g., nitrobenzene (B124822), isobutanol, N-methylpyrrolidone) at an elevated temperature and then allowing it to crystallize upon cooling.[3] Impurities either remain in the solvent or are removed by washing.

  • Acid Treatment (Salting Out): A widely used technique where the crude pigment is dissolved in concentrated sulfuric acid. The this compound sulfate (B86663) is then selectively precipitated by carefully adding water to dilute the acid. The purified pigment is recovered by filtering the sulfate and hydrolyzing it in water.

  • Milling: Techniques like aqueous pearl milling, often in the presence of pigment dispersants, can break down coarse, impure crystals and improve the pigment's particle size distribution and dispersibility.[3]

Q5: How do I choose the right purification method?

A5: The choice depends on the nature of the impurities, the desired final purity, the required crystal form (polymorph), and scalability constraints.

  • For removing organic by-products: Solvent recrystallization is often effective.

  • For a high degree of purification from various impurities: The sulfuric acid method is robust but involves handling large quantities of corrosive acid.

  • For improving pigmentary properties like particle size and dispersibility: Milling followed by a solvent finishing step is a common industrial practice.[3]

Q6: What analytical techniques are used to assess purity and quality?

A6: A combination of techniques is used to confirm the purity and structural integrity of this compound pigments:

  • High-Performance Liquid Chromatography (HPLC): The most common method for quantifying the main pigment component and identifying organic impurities.[6]

  • X-Ray Powder Diffraction (XRPD): Essential for identifying the crystalline phase (polymorph) of the pigment, which critically affects its color and performance.[7][8]

  • Spectrophotometry (UV-Vis): Used to evaluate the coloristic properties (hue, color strength) of the pigment.

  • Nuclear Magnetic Resonance (NMR): Can be used for structural elucidation and purity assessment, especially quantitative NMR (qNMR).[9]

Troubleshooting Guide

Issue: Low Color Strength or Dull Shade

Q: My purified pigment has a dull shade and low color strength. What could be the cause?

A: This is a common issue that can be traced back to several factors:

  • Residual Impurities: Even small amounts of colored organic impurities can absorb light at different wavelengths, leading to a duller or shifted hue.[4] Consider a more rigorous purification step, such as a second recrystallization or treatment with activated charcoal during the solvent process.[10]

  • Incorrect Crystal Form (Polymorphism): this compound pigments can exist in different crystalline forms (polymorphs), each with a unique color shade.[8] The solvent and temperature conditions during precipitation or recrystallization control the resulting polymorph. Use XRPD to verify the crystal phase against a reference standard.

  • Poor Particle Size Distribution: Overly large or aggregated particles can reduce color strength. A final milling or finishing step in a suitable solvent might be necessary to achieve the desired fine particle size.[3]

Issue: Poor Rheology and Dispersion

Q: The pigment is causing high viscosity and poor gloss in my paint formulation. Why is this happening?

A: Poor rheological behavior is often linked to the pigment's surface properties and particle-particle interactions.[11]

  • Particle Agglomeration: Impurities on the pigment surface can cause particles to clump together, leading to high viscosity and difficulty in dispersion.[4] Ensure the final washing steps are thorough to remove any residual salts or acids.

  • Purification Method Artifacts: The sulfuric acid "salting out" method, if not followed by proper finishing, can sometimes lead to pigments that are prone to flocculation.[3]

  • Lack of Dispersant: For some applications, the purification process should include the addition of a pigment dispersant to ensure particles remain well-separated in the final formulation.[3]

Issue: Low Yield After Purification

Q: I'm losing a significant amount of product during purification. How can I improve my yield?

A: Low yield is a frequent challenge, particularly during recrystallization.[12][13]

  • Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of your pigment remaining in the mother liquor upon cooling.[13] Use the minimum amount of hot solvent required to fully dissolve the material.

  • Cooling Rate: Cooling the solution too rapidly can trap impurities and lead to the formation of fine crystals that are difficult to filter.[10][12] Allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize the recovery of pure crystals.[14]

  • Unnecessary Transfers: Each transfer of the material from one vessel to another results in some loss.[10] Streamline your procedure to minimize transfer steps.

  • Filtration Issues: Ensure your filter paper has the correct pore size. If crystals are too fine, they may pass through the filter.

Issue: Inconsistent Crystal Form (Polymorphism)

Q: I'm observing batch-to-batch inconsistency in the pigment's properties, suggesting different crystal forms. How can I control this?

A: Controlling polymorphism is critical for consistent pigment performance and requires precise control over the crystallization process.[7]

  • Standardize Conditions: Strictly control the key parameters of your purification process: solvent choice, concentration, peak temperature, cooling rate, and agitation speed. Even minor variations can lead to the formation of a different, undesired polymorph.[15]

  • Seeding: Introduce a small quantity of the desired polymorph ("seed crystals") to the supersaturated solution as it cools. This will encourage the crystallization of that specific form.[16]

  • Solvent Selection: The choice of solvent has a profound impact on the resulting crystal structure. You may need to screen different solvents or solvent mixtures to reliably produce the desired polymorph.

Issue: Poor Lightfastness

Q: My final product is fading quickly when exposed to light. Could this be related to purification?

A: Yes, absolutely. While anthanthrones are known for good lightfastness, impurities can compromise this property.

  • Photosensitive Impurities: Some organic by-products may be more susceptible to degradation by UV light.[4] As these impurities break down, they can generate free radicals that in turn attack and degrade the pigment molecules, accelerating fading.

  • Catalytic Impurities: Trace amounts of metal impurities can sometimes act as catalysts for photodegradation.

  • Solution: Improving the purification process to remove these trace impurities is key. Techniques like HPLC can help identify if there are any unknown components in your purified product.[6]

Data Summary

The use of dispersants during the purification process can significantly impact the final properties of the this compound pigment.

Table 1: Comparison of this compound Purification With and Without Dispersant [3]

ParameterWith Pigment DispersantWithout Pigment Dispersant
Yield 79.3 gNot specified, but lower color strength implies lower effective yield
Color Strength High13% less than the sample with dispersant
Millbase Rheology (15%) Rating: 4 (Good)Rating: 1 (Poor)
Gloss Rating: 80Rating: 64

Experimental Protocols

Protocol 1: Purification via Sulfuric Acid Treatment (Salting Out)

This protocol is adapted from established methods for purifying halogenated anthanthrones.

  • Dissolution: Carefully dissolve 1 part by weight of crude, dry this compound pigment in approximately 15 parts of concentrated (98%) sulfuric acid with stirring. The solution will turn a dark green color.

  • Precipitation: While monitoring the temperature and stirring vigorously, slowly add water to the solution until the sulfuric acid concentration is diluted to approximately 90%.

  • Crystallization: Allow the mixture to stand and cool. The this compound sulfate will precipitate as violetish-black crystals.

  • Filtration: Separate the precipitated crystals from the acidic mother liquor (which contains the dissolved impurities) via vacuum filtration using an acid-resistant filter medium.

  • Washing: Wash the filter cake with a small amount of 85% sulfuric acid until the washing liquor runs clear and colorless.

  • Hydrolysis: Carefully add the washed filter cake to a large volume of cold water with vigorous stirring. This will hydrolyze the sulfate salt, regenerating the insoluble purified pigment.

  • Final Isolation: Filter the purified pigment, wash it thoroughly with water until the filtrate is neutral (pH 7), and then dry the product in an oven at 80-100°C.

Protocol 2: Purification by Solvent Recrystallization (Nitrobenzene)

This method is suitable for removing organic impurities and obtaining a highly crystalline product. Caution: Nitrobenzene is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolution: In a flask equipped with a reflux condenser, add 75 g of crude this compound pigment to 5 liters of nitrobenzene.

  • Heating: Heat the mixture to its boiling point with stirring to completely dissolve the pigment.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly using a pre-heated funnel to remove them.

  • Crystallization: Allow the clear, hot filtrate to cool down slowly and undisturbed to room temperature. Pure this compound crystals will precipitate from the solution.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake first with a small amount of cold nitrobenzene, followed by washing with ethanol (B145695) until the smell of nitrobenzene is no longer present.

  • Drying: Dry the purified crystals in an oven at 80°C to remove all residual solvent.

Protocol 3: Purification by Solvent Washing (Isobutanol) [3]

This protocol describes a finishing step to improve the pigment's quality after initial synthesis and isolation.

  • Suspension: Create an aqueous suspension of the crude this compound pigment filter cake. For example, stir the cake with enough water to make a total suspension weight of 580 g.

  • Solvent Addition: Add 80 g of isobutanol to the suspension.

  • Heat Treatment: Heat the mixture to its boiling point (or up to 150°C in a sealed reactor) and maintain it for 3 hours with stirring.

  • Solvent Removal: Distill off the isobutanol from the mixture.

  • Isolation: Cool the slurry to 50°C and collect the pigment by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with water and dry the purified pigment in an oven at 80°C.

Visualizations

G cluster_input Start cluster_purification Purification Core cluster_isolation Isolation & Finishing cluster_output Finish Crude Crude this compound (Contains Impurities) Method Select Purification Method (Recrystallization, Acid Treatment, etc.) Crude->Method Process Execute Purification Protocol (Heating, Cooling, Precipitation) Method->Process Filter Filtration Process->Filter Wash Washing (Remove residual solvent/acid) Filter->Wash Dry Drying Wash->Dry Pure Purified this compound Pigment Dry->Pure

G Start Issue: Low Color Strength / Dull Shade CheckPurity Analyze for Impurities (e.g., HPLC) Start->CheckPurity Impure Impurities Detected CheckPurity->Impure Yes Pure No Impurities CheckPurity->Pure No CheckCrystal Analyze Crystal Form (XRPD) WrongForm Incorrect Polymorph CheckCrystal->WrongForm Yes CorrectForm Correct Polymorph CheckCrystal->CorrectForm No CheckParticle Analyze Particle Size (e.g., Microscopy) BadSize Particles Too Large or Aggregated CheckParticle->BadSize Yes GoodSize Good Particle Size CheckParticle->GoodSize No Action_Repurify Action: Intensify Purification (e.g., second recrystallization) Impure->Action_Repurify Pure->CheckCrystal Action_Modify Action: Modify Crystallization (Solvent, Temp, Cooling Rate) WrongForm->Action_Modify CorrectForm->CheckParticle Action_Mill Action: Add Milling / Finishing Step BadSize->Action_Mill End Problem Resolved GoodSize->End Action_Repurify->End Action_Modify->End Action_Mill->End

G Start Goal: Purify Crude This compound Q1 Primary Goal? Start->Q1 Goal_Purity Highest Chemical Purity Q1->Goal_Purity Purity Goal_Properties Specific Pigmentary Properties (Size, Form) Q1->Goal_Properties Properties Q2 Scale? Scale_Lab Lab Scale Q2->Scale_Lab Lab Scale_Pilot Pilot / Industrial Q2->Scale_Pilot Industrial Q3 Handle Strong Acids? Acid_Yes Yes Q3->Acid_Yes Yes Acid_No No Q3->Acid_No No Goal_Purity->Q2 Method_Milling Method: Milling + Solvent Finishing Goal_Properties->Method_Milling Method_Solvent Method: Solvent Recrystallization Scale_Lab->Method_Solvent Scale_Pilot->Q3 Method_Acid Method: Sulfuric Acid Treatment Acid_Yes->Method_Acid Acid_No->Method_Milling

References

Anthanthrone pigment dispersion and flocculation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anthanthrone pigments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the dispersion and flocculation of this compound pigments during your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered when working with this compound pigments.

Q1: My this compound pigment dispersion has poor color strength and low gloss. What are the likely causes and how can I fix it?

A: Poor color strength and low gloss are classic indicators of inadequate pigment dispersion, which can stem from either incomplete de-agglomeration or flocculation.[1][2]

  • Incomplete De-agglomeration: The initial mechanical breaking down of pigment clusters may be insufficient.

    • Solution: Increase the energy and duration of your dispersion method (e.g., milling, high-speed stirring). Ensure your equipment is appropriate for the viscosity of your formulation.[2]

  • Flocculation: After initial dispersion, the fine pigment particles may be re-agglomerating. This is often due to improper stabilization.[3]

    • Solution: Evaluate your dispersant choice and concentration. This compound pigments, being organic, often benefit from dispersants that provide strong steric stabilization.[2] Consider a surface treatment for the pigment to improve its compatibility with the dispersion medium.

Q2: I'm observing settling and the formation of a hard cake at the bottom of my this compound pigment dispersion upon storage. What's happening and what can I do?

A: This issue points to poor long-term stability of the dispersion, a consequence of flocculation and subsequent sedimentation.[3]

  • Cause: The stabilization mechanism in your formulation is failing over time. This could be due to an inappropriate dispersant, incorrect dispersant concentration, or a mismatch between the pigment's surface chemistry and the surrounding medium.

  • Troubleshooting Steps:

    • Optimize Dispersant: Experiment with different types and concentrations of dispersants. The ideal concentration will provide a stable dispersion without introducing other issues like water sensitivity.

    • Control Particle Size: While smaller particles are generally desirable for stability, a very wide particle size distribution can sometimes contribute to packing and settling. Aim for a narrow distribution.

    • Adjust Viscosity: Increasing the viscosity of the continuous phase can help to slow down the settling of pigment particles.[3]

Q3: My water-based this compound pigment dispersion is showing signs of flocculation. How can I improve its stability?

A: Achieving stable dispersions of organic pigments like this compound in aqueous systems can be challenging due to the high surface tension of water and potential polarity mismatches.[3][4]

  • Wetting is Key: Ensure the pigment is properly wetted. This may require the use of a suitable wetting agent to lower the interfacial tension between the pigment and the water.[5]

  • Stabilization Mechanism: In waterborne systems, electrostatic stabilization is a common mechanism.[4] This involves creating like charges on the pigment particles, causing them to repel each other. Anionic dispersants are frequently used for this purpose. Combining this with steric stabilization from a non-ionic dispersant can also be effective.[6]

  • pH Control: The pH of your aqueous system can significantly impact the effectiveness of some dispersants and the surface charge of the pigment particles. Ensure the pH is in a range that promotes stability.[7]

Q4: I'm working with a solvent-based system and experiencing flocculation with my this compound pigment. What are the typical causes in this type of system?

A: Flocculation in solvent-based systems is often related to dispersant compatibility and solubility.

  • Dispersant Choice: The dispersant must be soluble in the chosen solvent and have strong anchoring groups that adsorb onto the pigment surface.[8] Steric stabilization is the predominant mechanism in most solvent-based systems.[4][7]

  • Solvent Shock: Flocculation can be induced when a stable pigment dispersion is let down into a larger volume of solvent that has a different composition, a phenomenon known as "solvent shock." This can strip the dispersant from the pigment surface. To avoid this, ensure the solvent composition of the dispersion and the let-down vehicle are compatible.

  • Temperature Effects: Changes in temperature can affect the solubility of the dispersant and the viscosity of the system, potentially leading to instability.[9]

Quantitative Data on this compound Pigment Dispersions

The following table summarizes key performance indicators for a 4,10-dibromothis compound (B179460) pigment dispersion, illustrating the impact of a pigment dispersant.

ParameterWithout Pigment DispersantWith Pigment Dispersant
Millbase Rheology (15% Pigment) Rating: 1 (Poor)Rating: 4 (Good)
Gloss 6480
Viscosity (5% Full Tone Lacquer) 4.1"2.6"
Color Strength Baseline13% Higher

Data sourced from US Patent 5,071,483 A for 4,10-dibromothis compound pigment preparations. The millbase rheology is rated on a qualitative scale where a higher number indicates better flow properties. Viscosity is reported in seconds, likely from a flow cup measurement, where a lower value indicates lower viscosity.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Assessment of Dispersion Fineness using a Hegman Gauge (ASTM D1210)

This method provides a quick assessment of the largest particles or agglomerates in a dispersion.

  • Apparatus: A Hegman gauge (a steel block with a calibrated channel of graded depth, from deep to shallow) and a scraper.

  • Procedure:

    • Place a small amount of the pigment dispersion in the deep end of the channel.

    • Hold the scraper firmly with both hands and draw it down the length of the gauge at a steady pace.

    • Immediately view the gauge at a low angle to the light source.

    • Observe the point on the scale where a significant number of scratches or specks appear. This reading indicates the fineness of the grind.

  • Interpretation: A higher Hegman number (or lower micron value) indicates a finer dispersion with smaller agglomerates.

Evaluation of Dispersion by Optical Microscopy

Optical microscopy allows for the direct visualization of pigment particles, aggregates, and flocculates.

  • Apparatus: A compound optical microscope with transmitted light capabilities and a camera for image capture. Magnification of 200-500x is typically recommended.

  • Procedure:

    • Place a small drop of the dispersion onto a clean microscope slide.

    • If the dispersion is too concentrated to observe individual particles, it can be diluted. It is crucial to dilute with the same vehicle (resin and solvent mixture) as the original dispersion to avoid inducing flocculation.

    • Carefully place a coverslip over the drop, avoiding the introduction of air bubbles.

    • Examine the slide under the microscope.

  • Observation: Look for the size and distribution of primary particles, the presence of larger agglomerates (dense, dark clusters), and flocculates (looser, less dense clusters that can often be broken up with slight pressure on the coverslip).

Rheological Measurements for Dispersion Stability

Rheology provides insights into the flow behavior and stability of a dispersion.

  • Apparatus: A rheometer (e.g., cone and plate or parallel plate) capable of performing oscillatory and steady shear measurements.

  • Procedure (Example for Oscillatory Measurement):

    • Carefully load the sample onto the rheometer, ensuring the correct gap is set.

    • Allow the sample to equilibrate to the set temperature.

    • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).

    • Perform a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').

  • Interpretation:

    • Stable Dispersions: Typically exhibit a higher storage modulus (G') than loss modulus (G'') at low frequencies, indicating a more solid-like, structured system that resists settling.

    • Flocculated Dispersions: May show a significant increase in viscosity at low shear rates (shear thinning behavior) and a more pronounced solid-like response in oscillatory tests.

Visualizations

The Pigment Dispersion Process

The following diagram illustrates the three critical stages of achieving a stable pigment dispersion.

DispersionProcess cluster_wetting 1. Wetting cluster_deagglomeration 2. De-agglomeration cluster_stabilization 3. Stabilization Wetting Pigment Agglomerates + Dispersant/Vehicle Deagglomeration Mechanical Energy (Milling, High-Speed Mixing) Wetting->Deagglomeration Displacement of Air Stabilization Stable Dispersion of Primary Particles Deagglomeration->Stabilization Breaking Down Agglomerates

Caption: The three stages of pigment dispersion: Wetting, De-agglomeration, and Stabilization.

Troubleshooting Flocculation

This flowchart provides a logical workflow for diagnosing and addressing flocculation issues.

FlocculationTroubleshooting Start Flocculation Observed CheckWetting Is the pigment properly wetted? Start->CheckWetting CheckDispersant Is the dispersant type and concentration optimal? CheckWetting->CheckDispersant Yes AddWettingAgent Action: Add/optimize wetting agent. CheckWetting->AddWettingAgent No CheckSystem Is there a system incompatibility (e.g., solvent shock)? CheckDispersant->CheckSystem Yes OptimizeDispersant Action: Screen different dispersants and concentrations. CheckDispersant->OptimizeDispersant No AdjustFormulation Action: Ensure compatibility of dispersion and let-down vehicle. CheckSystem->AdjustFormulation Yes Resolved Issue Resolved CheckSystem->Resolved No AddWettingAgent->Resolved OptimizeDispersant->Resolved AdjustFormulation->Resolved

References

Technical Support Center: Enhancing the Photostability of Anthanthrone-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the photostability of anthanthrone-based dyes in experimental settings. This compound dyes are known for their robust nature and excellent photophysical properties, making them valuable fluorescent probes. However, like all fluorophores, they are susceptible to photobleaching under intense or prolonged illumination. This guide offers strategies to mitigate this issue and ensure the acquisition of high-quality, reliable data.

Troubleshooting Guide

This section addresses common problems encountered during fluorescence imaging experiments with this compound-based dyes, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Troubleshooting Steps
Rapid Signal Fading Photobleaching: High excitation intensity, long exposure times, presence of reactive oxygen species (ROS).1. Reduce Illumination: Use the lowest possible laser power or lamp intensity that provides a detectable signal. Employ neutral density filters to attenuate the light source.[1] 2. Minimize Exposure: Limit the duration of light exposure by using the shortest possible exposure time for your detector. Use a shutter to block the light path when not actively acquiring images.[1] 3. Use Antifade Reagents: Mount your sample in a high-quality commercial or homemade antifade mounting medium.[1] 4. Image a Fresh Field of View: For fixed samples, move to a new area of the specimen for each acquisition to avoid repeated exposure of the same region.
Low Initial Fluorescence Intensity Suboptimal Imaging Conditions: Incorrect filter sets, low fluorophore concentration. Microscope Misalignment: Improperly aligned light path.1. Verify Filter Compatibility: Ensure that the excitation and emission filters are matched to the spectral profile of your specific this compound dye. 2. Optimize Dye Concentration: Titrate the dye concentration to find the optimal balance between signal strength and background. 3. Check Microscope Alignment: Confirm that the microscope's light path is correctly aligned for optimal illumination and collection efficiency.[1]
High Background Fluorescence (Autofluorescence) Intrinsic Fluorescence: Natural fluorescence from the biological sample (e.g., cells, tissues) or mounting medium.1. Use an Unstained Control: Image an unstained sample using the same settings to determine the level and spectral properties of the autofluorescence.[1] 2. Select Longer Wavelength Dyes: If possible, choose this compound derivatives that excite and emit at longer wavelengths (red or far-red), as autofluorescence is often more pronounced in the blue and green regions of the spectrum.[1] 3. Spectral Unmixing: Utilize software tools to spectrally separate and subtract the autofluorescence signal from your images.
Uneven Illumination Across the Field of View Microscope Misalignment: Improperly centered lamp or dirty optical components.1. Align Light Source: Ensure the mercury or xenon lamp is properly centered according to the manufacturer's instructions. 2. Clean Optics: Regularly clean the objective lenses and other optical components to remove dust and debris.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern with this compound dyes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a permanent loss of its ability to fluoresce.[2] While this compound-based dyes are generally considered highly photostable, all fluorophores will eventually photobleach under sufficiently intense or prolonged illumination.[1] This can compromise experimental results by reducing the signal-to-noise ratio and leading to inaccurate quantitative measurements.[2]

Q2: How do antifade reagents work to improve photostability?

A2: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. They primarily act as reactive oxygen species (ROS) scavengers. During fluorescence excitation, energy can be transferred to molecular oxygen, creating highly reactive species like singlet oxygen that can chemically attack and destroy the fluorophore. Antifade agents neutralize these ROS, thereby extending the fluorescent lifetime of the dye.[2]

Q3: Can the chemical structure of an this compound dye affect its photostability?

A3: Yes, the chemical structure of a dye plays a crucial role in its photostability. For many classes of dyes, including those related to anthanthrones, modifications to the core structure can significantly impact their resistance to photobleaching. For instance, the addition of certain functional groups can alter the electronic properties of the molecule and reduce its susceptibility to photo-oxidation. The synthesis of various substituted anthanthrones allows for the fine-tuning of their photophysical properties.[3]

Q4: Are there specific antifade agents that are recommended for this compound-based dyes?

A4: While there are no antifade agents specifically marketed for this compound dyes, several commonly used reagents are broadly effective for a wide range of fluorophores. These include:

  • n-Propyl Gallate (NPG): A widely used antioxidant that is effective at reducing photobleaching.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Another commonly used antifade reagent.

  • Commercial Antifade Mountants: Products such as ProLong™ Diamond and VECTASHIELD® are formulated with proprietary antifade agents and are often highly effective.

The optimal choice of antifade reagent may depend on the specific this compound derivative and the experimental conditions, so empirical testing is recommended.

Q5: What are the key imaging parameters to adjust to minimize photobleaching?

A5: The most critical parameters are:

  • Excitation Intensity: Use the lowest intensity that provides an adequate signal.

  • Exposure Time: Use the shortest exposure time your detector allows for a good signal-to-noise ratio.

  • Pinhole Size (Confocal Microscopy): A larger pinhole can increase signal detection, potentially allowing for lower excitation power. However, this will also reduce optical sectioning.

It is a trade-off between signal quality, resolution, and photobleaching. It is advisable to optimize these parameters on a test sample before imaging your experimental samples.[2]

Quantitative Data on this compound Dye Photostability

ParameterFlavanthroneAlexa Fluor 488Significance
Fluorescence Quantum Yield (Φf) ~0.500.92A higher quantum yield indicates a brighter fluorescent signal.
Reported Photostability ExcellentHighA qualitative measure of the dye's resistance to photobleaching.

Data for Flavanthrone is from reference[1]. Data for Alexa Fluor 488 is from standard product documentation.

Experimental Protocols

Protocol 1: Preparation of a DABCO-Based Antifade Mounting Medium

This protocol provides a method for preparing a commonly used antifade mounting medium.

Materials:

  • Polyvinyl alcohol (PVA)

  • Glycerol

  • Distilled water

  • 0.2M Tris-HCl, pH 8.0-8.5

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

Procedure:

  • Mix 4.8 g of PVA with 12 g of glycerol.

  • Add 12 ml of distilled water and stir the mixture overnight at room temperature.

  • Add 24 ml of 0.2M Tris-HCl (pH 8.0-8.5).

  • Heat the mixture to 50°C in a water bath with continuous stirring for approximately 30 minutes, or until the PVA has completely dissolved.

  • Cool the solution to room temperature and add 1.25 g of DABCO.

  • Mix gently until the DABCO is fully dissolved.

  • Centrifuge the solution at approximately 2000 rpm for 5 minutes to pellet any undissolved particles.

  • Carefully collect the supernatant, which is your antifade mounting medium. Store in airtight containers at 4°C, protected from light.

Protocol 2: Assessing the Photostability of an this compound-Based Dye

This protocol outlines a general procedure for quantifying the photostability of a fluorescent dye by measuring its rate of photobleaching.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector (e.g., sCMOS or EMCCD camera).

  • Solution of the this compound dye at a known concentration in a suitable solvent (e.g., PBS or cell culture medium).

  • Microscope slides and coverslips.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare a sample of the this compound dye solution on a microscope slide and cover with a coverslip. For cell-based experiments, use cells stained with the dye and mounted in an appropriate imaging buffer or antifade medium.

  • Locate a Region of Interest (ROI): Using low illumination, find a suitable field of view.

  • Initial Image Acquisition: Acquire an initial image (t=0) using your desired imaging settings (ensure the signal is not saturated).

  • Time-Lapse Imaging: Continuously illuminate the sample and acquire images at regular time intervals (e.g., every 5-10 seconds) for a set duration (e.g., 5-10 minutes). It is crucial to keep the illumination intensity and all other imaging parameters constant throughout the time-lapse acquisition.

  • Data Analysis:

    • In your image analysis software, define an ROI within the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.

    • Fit the resulting curve to a single exponential decay function to determine the photobleaching rate constant. A slower decay rate indicates higher photostability.

Visualizations

Experimental Workflow for Assessing Photostability

G Workflow for Assessing Dye Photostability cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_dye Prepare Dye Solution prep_slide Mount on Slide prep_dye->prep_slide locate_roi Locate Region of Interest prep_slide->locate_roi To Microscope initial_image Acquire Initial Image (t=0) locate_roi->initial_image time_lapse Perform Time-Lapse Imaging initial_image->time_lapse measure_intensity Measure Fluorescence Intensity time_lapse->measure_intensity Image Stack plot_data Plot Intensity vs. Time measure_intensity->plot_data fit_curve Fit to Exponential Decay plot_data->fit_curve determine_rate Determine Photobleaching Rate fit_curve->determine_rate

Caption: A flowchart outlining the key steps in an experiment to quantify the photostability of a fluorescent dye.

Logical Relationship of Factors Affecting Photostability

G Factors Influencing Photostability cluster_intrinsic Intrinsic Properties cluster_environmental Experimental Conditions photostability Enhanced Photostability dye_structure Dye Chemical Structure dye_structure->photostability illumination Low Excitation Intensity illumination->photostability exposure Short Exposure Time exposure->photostability antifade Use of Antifade Reagents antifade->photostability high_intensity High Excitation Intensity photobleaching Photobleaching high_intensity->photobleaching long_exposure Long Exposure Time long_exposure->photobleaching ros Reactive Oxygen Species ros->photobleaching photobleaching->photostability Reduces

Caption: A diagram illustrating the interplay of factors that enhance or diminish the photostability of fluorescent dyes.

References

Reproducibility challenges in anthanthrone experiments

Author: BenchChem Technical Support Team. Date: December 2025

Anthanthrone Experiments: Technical Support Center

Welcome to the technical support center for this compound-based experiments. This resource is designed for researchers, scientists, and drug development professionals to address common reproducibility challenges encountered when working with this compound and its derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis and Purification

Q1: My this compound synthesis yield is consistently low. What are the common pitfalls?

A1: Low yields in this compound synthesis can often be attributed to incomplete cyclization or side reactions. Key factors to consider include:

  • Reaction Temperature and Time: Ensure precise control over the reaction temperature and duration as specified in the protocol. Deviations can lead to the formation of unwanted byproducts.

  • Purity of Starting Materials: The purity of the starting materials, such as 1,1'-dinaphthyl-8,8'-dicarboxylic acids, is crucial. Impurities can interfere with the cyclization reaction.

  • Solvent Quality: Use high-purity, anhydrous solvents to prevent unwanted side reactions.

Q2: I'm having difficulty purifying crude this compound. What are the most effective methods?

A2: Purification of this compound can be challenging due to its low solubility.[1] Several methods can be employed:

  • Recrystallization: While challenging due to low solubility, recrystallization from high-boiling point solvents like nitrobenzene (B124822) can be effective.[2]

  • Sublimation: Vacuum sublimation is a highly effective method for obtaining high-purity this compound.

  • Soxhlet Extraction: This can be used to remove soluble impurities.

  • Acid Treatment: Dissolving the crude product in concentrated sulfuric acid followed by precipitation in water can remove certain impurities, though this can generate significant acid waste.[3]

Q3: I observe batch-to-batch variation in the color and properties of my synthesized this compound. Why is this happening?

A3: Batch-to-batch variability often stems from inconsistencies in the synthesis and purification processes.

  • Polymorphism: this compound and its derivatives can exist in different crystalline forms (polymorphs), each with distinct physical properties.[1] The crystallization conditions, such as solvent and temperature, can influence which polymorph is formed.[1]

  • Residual Impurities: Even small amounts of impurities can significantly alter the material's properties. Rigorous purification and characterization are essential to ensure consistency.

Characterization and Properties

Q4: The UV-Vis absorption spectrum of my this compound derivative is different from the literature values. What could be the reason?

A4: Discrepancies in UV-Vis spectra can arise from several factors:

  • Solvent Effects: The absorption maximum (λmax) of this compound derivatives can be influenced by the polarity of the solvent.[4] Always use the same solvent as reported in the literature for a direct comparison.

  • Aggregation: this compound derivatives have a tendency to aggregate in solution, which can significantly alter their absorption spectra.[5][6] Concentration and solvent choice play a critical role in aggregation.

  • Isomerism: The presence of different isomers can lead to variations in the electronic properties and, consequently, the absorption spectra.[7][8][9]

Q5: My fluorescence quantum yield measurements are not reproducible. How can I improve consistency?

A5: Reproducibility in quantum yield measurements requires careful control of experimental parameters:

  • Concentration: Ensure that the concentration is low enough to avoid aggregation and inner filter effects.

  • Solvent Purity: Use high-purity solvents to minimize quenching by impurities.

  • Degassing: Dissolved oxygen can quench fluorescence. Degassing the solution by bubbling with an inert gas (e.g., argon or nitrogen) is often necessary.

  • Reference Standard: Use a well-characterized fluorescence standard and ensure identical experimental conditions for both the sample and the standard.

Device Fabrication and Performance (for Organic Electronics)

Q6: The performance of my this compound-based organic field-effect transistors (OFETs) is poor and inconsistent. What are the likely causes?

A6: Poor OFET performance is often related to the quality of the thin film and the interfaces within the device.

  • Film Morphology: The morphology of the this compound thin film, including crystallinity and grain boundaries, is critical for charge transport.[10] Deposition conditions such as substrate temperature and deposition rate must be carefully optimized.[11]

  • Substrate Treatment: The interface between the this compound layer and the dielectric is crucial. Surface treatments can improve molecular ordering and reduce charge trapping.[11]

  • Purity of Materials: Impurities in the this compound can act as charge traps, significantly degrading device performance.[12]

Q7: My this compound-based organic solar cells (OSCs) show low efficiency and degrade quickly. How can I address this?

A7: Low efficiency and poor stability in OSCs are common challenges.

  • Energy Level Alignment: Ensure proper energy level alignment between the this compound derivative (donor or acceptor) and the other materials in the active layer.

  • Active Layer Morphology: The nanoscale morphology of the donor-acceptor blend is critical for efficient charge separation and transport. Solvent choice, additives, and post-deposition annealing can be used to optimize the morphology.

  • Encapsulation: Organic electronic devices are often sensitive to oxygen and moisture.[12] Proper encapsulation is essential to prevent degradation and ensure long-term stability.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives to aid in experimental design and data comparison.

Table 1: Photophysical Properties of Selected this compound Derivatives

Compoundλabs (nm)λemis (nm)Fluorescence Quantum Yield (%)Triplet Yield (%)Ref.
Anthanthrene Derivative 148649965 ± 515 - 35[13]
Anthanthrene Derivative 250051055 ± 420 - 45[13]
This compound Derivative 35185539 ± 250 - 90[13]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Ref.
NitrobenzeneSoluble at boiling point~211[2]
Concentrated Sulfuric AcidSolubleRoom Temperature[3]
Various Organic SolventsGenerally lowRoom Temperature[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes.

Materials:

Procedure:

  • A mixture of naphthostyril and potassium hydroxide in ethanol is heated under reflux.

  • The reaction mixture is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The mixture is cooled to room temperature and the precipitated product is collected by filtration.

  • The solid is washed with water and then with ethanol.

  • The crude product is purified by recrystallization from a high-boiling solvent or by vacuum sublimation.

Protocol 2: Purification of 4,10-Dibromothis compound Pigment

This protocol describes a finishing process to obtain the desired pigment properties.[3]

Materials:

  • Crude 4,10-dibromothis compound

  • Water

  • Isobutanol

Procedure:

  • A suspension of the crude pigment in water is prepared.

  • Isobutanol is added to the suspension.

  • The mixture is heated at 150°C for 3 hours in an autoclave.

  • After cooling to 90°C, the isobutanol is removed by distillation.

  • The pigment is collected by filtration at 50°C, washed with water, and dried at 80°C.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound experiments.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Start Start: Naphthostyril Synthesis Chemical Synthesis (e.g., KOH fusion) Start->Synthesis Crude Crude this compound Synthesis->Crude Purification Purification (Sublimation/Recrystallization) Crude->Purification Pure Pure this compound Purification->Pure Spectroscopy Spectroscopy (UV-Vis, Fluorescence) Pure->Spectroscopy Electrochemistry Electrochemistry (Cyclic Voltammetry) Pure->Electrochemistry Structural Structural Analysis (XRD, AFM) Pure->Structural Device_Fabrication Device Fabrication (OFETs, OSCs) Spectroscopy->Device_Fabrication Electrochemistry->Device_Fabrication Structural->Device_Fabrication Performance_Testing Performance Testing Device_Fabrication->Performance_Testing Data_Analysis Data Analysis & Troubleshooting Performance_Testing->Data_Analysis

Caption: A generalized workflow for this compound experiments.

Caption: A logical flowchart for troubleshooting reproducibility issues.

PDT_Pathway This compound This compound Derivative (Photosensitizer) Light Light Activation (Specific Wavelength) Excited_State Excited Triplet State This compound->Excited_State Absorption Light->Excited_State Oxygen Molecular Oxygen (3O2) Excited_State->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Oxygen->ROS Cell_Death Cell Death (Apoptosis/Necrosis) ROS->Cell_Death

Caption: Simplified signaling pathway for this compound in photodynamic therapy.[14][15][16][17][18]

References

Anthanthrone reaction monitoring using thin-layer chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anthanthrone Reaction Monitoring

This guide provides detailed troubleshooting advice, frequently asked questions, and protocols for monitoring this compound synthesis and related reactions using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is Thin-Layer Chromatography (TLC) and why is it ideal for monitoring reactions?

A1: Thin-Layer Chromatography is a rapid and cost-effective separation technique used to separate components of a mixture.[1] It works by allowing a solvent (mobile phase) to move up a plate coated with an adsorbent like silica (B1680970) gel (stationary phase).[1][2] Different compounds travel up the plate at different rates based on their polarity and affinity for the phases, resulting in separation.[3] It is ideal for reaction monitoring because it quickly shows the consumption of starting materials and the formation of products, allowing a chemist to determine the reaction's progress or completion.[4]

Q2: How do I select the right mobile phase (solvent system) for my this compound reaction?

A2: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.5.[4][5] this compound and its precursors are generally nonpolar to moderately polar aromatic compounds. Start with a nonpolar solvent like hexane (B92381) or toluene (B28343) and gradually add a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) until the desired separation is achieved.[6] If spots remain at the baseline, the solvent is not polar enough; if they rush to the solvent front, it is too polar.[6]

Q3: What do the different spots on the TLC plate represent?

A3: Each spot corresponds to a different compound in the sample. When monitoring a reaction, you will typically have lanes for:

  • Starting Material (SM): A reference spot of your initial reactant.

  • Reaction Mixture (RM): A sample taken directly from your reaction.

  • Co-spot (C): A lane where both the starting material and reaction mixture are spotted in the same place.[5]

As the reaction proceeds, the spot corresponding to the starting material in the "RM" lane will fade, while a new spot corresponding to the product will appear and intensify.[4]

Q4: How can I definitively tell when the reaction is complete?

A4: The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. On a properly run TLC plate, this means the lane spotted with your reaction mixture shows no remaining spot at the same Rf as your starting material reference.[4][5]

Q5: What is a "co-spot," and why is it crucial?

A5: A co-spot is a single spot on the TLC plate where you apply both a sample of the starting material and a sample of the reaction mixture.[5][6] Its purpose is to help resolve compounds with very similar Rf values. If the starting material and product spots are close, the co-spot will appear as a single, elongated spot (a "snowman" shape) if both are present.[7] If the starting material is fully consumed, the spot in the co-spot lane will have the same Rf and appearance as the product spot in the reaction mixture lane. This confirms that the spot you believe to be the starting material is not just appearing to be gone due to matrix effects from the reaction mixture.[5]

Q6: How are the spots visualized?

A6: this compound and many of its derivatives are colored pigments, so the spots are often visible to the naked eye. However, many organic precursors are colorless. For these, visualization can be achieved by:

  • UV Light: If the compounds contain chromophores (like aromatic rings), they will absorb UV light and appear as dark spots on TLC plates containing a fluorescent indicator (F₂₅₄).[3]

  • Staining: If compounds are not UV-active, the plate can be dipped into a chemical stain (e.g., potassium permanganate (B83412), p-anisaldehyde) and gently heated. The stain reacts with the compounds to produce colored spots.[5][8]

Troubleshooting Guide

Problem: My spots are streaking or appearing as elongated smears.

  • Possible Cause 1: Sample Overload. The sample applied to the plate is too concentrated.[1][6][9]

    • Solution: Dilute the sample taken from the reaction mixture before spotting it on the TLC plate.[1][6]

  • Possible Cause 2: Acidic or Basic Compounds. this compound precursors or byproducts may be acidic or basic, interacting too strongly with the standard silica gel.

  • Possible Cause 3: High-Boiling Point Solvent. If the reaction is in a solvent like DMF or DMSO, it will not evaporate on the plate and will smear up the lane.[7]

    • Solution: After spotting the plate, place it under a high vacuum for several minutes to evaporate the high-boiling solvent before developing the plate.[7]

Problem: My spots either stay on the baseline (Rf ≈ 0) or move with the solvent front (Rf ≈ 1).

  • Possible Cause: Incorrect Mobile Phase Polarity. The solvent system is either not polar enough to move the compounds or too polar, causing everything to elute quickly.[6]

    • Solution (Spots at Baseline): Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[6]

    • Solution (Spots at Solvent Front): Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[6]

Problem: I cannot see any spots on the developed plate.

  • Possible Cause 1: Sample is too dilute. The concentration of the compound is below the limit of detection.[6][9]

    • Solution: Re-spot the plate, applying the sample multiple times in the same location. Allow the solvent to dry completely between each application to keep the spot small.[9]

  • Possible Cause 2: Starting Line Submerged. The starting line where the sample was spotted was below the level of the mobile phase in the chamber.[9]

    • Solution: Ensure the solvent level in the developing chamber is always below the pencil line where samples are spotted.[6]

  • Possible Cause 3: Compound is not UV-active. The compound does not absorb UV light and requires a chemical stain for visualization.

    • Solution: After checking under a UV lamp, dry the plate and dip it in an appropriate stain like potassium permanganate or p-anisaldehyde.[8]

Problem: The starting material and product spots are too close to distinguish (similar Rf values).

  • Possible Cause: Insufficient Resolution. The chosen mobile phase is not effective at separating the two compounds.[7]

    • Solution 1: Change the solvent system. Try solvent classes with different selectivities. For example, if you are using a mixture containing ethyl acetate, try one with dichloromethane or a different alcohol.[6][7]

    • Solution 2: Use the co-spotting technique. This will help you determine if the starting material is truly gone or if it is just hiding under the product spot.[7]

Quantitative Data: Mobile Phase Systems

The ideal mobile phase must be determined empirically. The following table provides starting points for developing a suitable solvent system for separating this compound and related nonpolar to moderately polar aromatic compounds on silica gel TLC plates.

System ClassNonpolar SolventPolar SolventTypical Ratio (v/v)Notes
Low Polarity Hexane or HeptaneToluene9:1 → 1:1Good for separating very nonpolar compounds.
Low-Medium Polarity Hexane or HeptaneDichloromethane (DCM)9:1 → 1:1DCM provides different selectivity than ethyl acetate.
Medium Polarity Hexane or TolueneEthyl Acetate (EtOAc)9:1 → 1:1A very common and versatile system for a wide range of polarities.[6]
High Polarity Dichloromethane (DCM)Methanol (MeOH)99:1 → 9:1Used for more polar compounds. Start with a very small amount of methanol.

Detailed Experimental Protocol

This protocol describes how to monitor a reaction using the standard three-lane TLC method.

  • Prepare the TLC Developing Chamber:

    • Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm.[5]

    • Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. This helps saturate the chamber atmosphere with solvent vapor, ensuring a more uniform solvent front.

    • Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a straight line across a TLC plate about 1 cm from the bottom edge. This is the origin line.

    • Mark three small, equidistant ticks on this line for your three spots: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).

  • Spot the TLC Plate:

    • Prepare a dilute solution of your starting material.

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" and "C" marks on the origin line. The spot should be 1-2 mm in diameter.[3]

    • Take a small aliquot from your reaction vessel using another capillary tube.[4]

    • Spot the reaction mixture onto the "C" (directly on top of the starting material spot) and "RM" marks.

    • Allow the spots to dry completely before development.

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[3]

    • Cover the chamber and allow the mobile phase to travel up the plate via capillary action. Do not disturb the chamber during this process.

    • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the final position of the solvent front with a pencil.[4][5]

  • Visualize and Interpret the Plate:

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp and circle any visible spots with a pencil.

    • If necessary, use a chemical stain for further visualization.

    • Analyze the pattern: Compare the "RM" lane to the "SM" lane. The disappearance of the starting material spot in the "RM" lane indicates the reaction is progressing towards completion. The formation of a new, lower-Rf spot is typical for the this compound product, which is generally more polar than its precursors.

Visualizations

References

Preventing product decomposition during anthanthrone workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing product decomposition during anthanthrone workup.

Frequently Asked Questions (FAQs)

Q1: My this compound product seems to be degrading during aqueous acid workup. What could be the cause and how can I prevent it?

A1: While this compound is generally stable in acidic conditions, prolonged exposure to strong, hot acids can lead to sulfonation or other undesired side reactions, which can be mistaken for decomposition. Additionally, the presence of residual oxidizing agents from the synthesis can lead to degradation under acidic conditions.

Recommendations:

  • Use milder acidic conditions: Opt for dilute acids like 1 M HCl or acetic acid at room temperature for neutralization or washing steps.

  • Minimize exposure time: Perform acid washes as quickly as possible.

  • Ensure complete quenching of oxidizing agents: Before initiating acidic workup, ensure that any oxidizing agents used in the synthesis (e.g., chromium trioxide) have been fully quenched.

  • Consider an alternative workup: If possible, use a non-acidic workup. Washing with deionized water or brine may be sufficient to remove many impurities.

Q2: I am observing a color change and potential decomposition of my this compound derivative during basic workup (e.g., with NaOH or K₂CO₃). Why is this happening?

A2: this compound and its derivatives can be sensitive to strong bases, especially at elevated temperatures. This can lead to the formation of colored byproducts or degradation. The specific outcome depends on the substituents on the this compound core.

Recommendations:

  • Use weaker bases: Employ milder bases like sodium bicarbonate (NaHCO₃) for neutralization.

  • Control the temperature: Perform any basic washes at low temperatures (0-5 °C) to minimize the rate of potential degradation reactions.

  • Avoid prolonged contact: As with acidic workups, minimize the time your product is in contact with the basic solution.

Q3: My purified this compound product changes color and shows impurities on TLC after being left on the benchtop. What is causing this instability?

A3: this compound is susceptible to photodegradation, especially when exposed to UV light. This can lead to the formation of various photo-oxidation products.

Recommendations:

  • Protect from light: Work with this compound in a fume hood with the sash down and the lights off when possible. Use amber-colored vials or wrap your flasks and vials in aluminum foil for storage and during reactions.

  • Work under an inert atmosphere: In solution, dissolved oxygen can participate in photo-oxidative degradation. Degassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.

Q4: What are the best practices for removing impurities from this compound synthesis without causing decomposition?

A4: The optimal purification strategy depends on the nature of the impurities. However, some general techniques are effective while preserving the integrity of the this compound product.

Recommendations:

  • Recrystallization: This is a highly effective method for purifying this compound. High-boiling point aromatic solvents like nitrobenzene (B124822) or quinoline (B57606) are often used.[1]

  • Soxhlet Extraction: For removing less soluble impurities, Soxhlet extraction with a suitable solvent can be very effective.

  • Washing with specific solvents: Washing the crude product with solvents that selectively dissolve impurities is a good initial purification step. For example, washing with ethanol (B145695) can remove some organic byproducts.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after workup Product decomposition - Use milder acid/base conditions. - Minimize exposure time to acidic/basic solutions. - Protect from light during workup. - Ensure complete quenching of oxidizing agents.
Product loss during extraction - this compound is poorly soluble in many common organic solvents. Ensure you are using an appropriate extraction solvent (e.g., chloroform, though with caution due to toxicity). - Perform multiple extractions with smaller volumes of solvent.
Product is a different color than expected (e.g., brownish instead of orange/red) Presence of colored impurities - Purify by recrystallization from a high-boiling solvent like nitrobenzene. - Perform column chromatography (note: this compound's low solubility can make this challenging).
Product decomposition - Review workup conditions for harsh reagents, high temperatures, or prolonged light exposure.
TLC shows multiple spots after purification Incomplete purification - Optimize the recrystallization solvent system. - Consider a multi-step purification approach (e.g., washing followed by recrystallization).
On-plate decomposition - If using a very active stationary phase for TLC, consider using a less acidic silica (B1680970) gel.

Experimental Protocols

Protocol 1: Purification of Crude this compound via Sulfonation-Hydrolysis

This method is effective for removing many organic impurities but involves the use of concentrated sulfuric acid.

Methodology:

  • Dissolution: Carefully dissolve the crude this compound in concentrated (98%) sulfuric acid. The solution will likely turn a deep green or blue color.

  • Precipitation of the Sulfate (B86663) Salt: Slowly and with cooling, add a small amount of water to the sulfuric acid solution until a sulfuric acid concentration of approximately 85-90% is reached. The this compound sulfate will precipitate as a violet-black solid.

  • Isolation: Isolate the precipitated sulfate salt by filtration. A glass fiber filter is recommended due to the corrosive nature of the solution.

  • Washing: Wash the filter cake with 85-90% sulfuric acid to remove dissolved impurities.

  • Hydrolysis: Resuspend the filter cake in a large volume of deionized water. The sulfate salt will hydrolyze back to the pure this compound, which will precipitate.

  • Final Isolation and Washing: Filter the purified this compound, wash thoroughly with deionized water until the filtrate is neutral, and then with a solvent like ethanol to aid in drying.

  • Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature (e.g., 80-100 °C).

Protocol 2: Recrystallization of this compound

Methodology:

  • Solvent Selection: Choose a high-boiling point solvent in which this compound has good solubility at high temperatures and poor solubility at room temperature. Nitrobenzene is a common choice, but handle with extreme caution due to its toxicity. Other options include quinoline or trichlorobenzene.

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of the chosen solvent in a flask equipped with a reflux condenser.

  • Heating: Heat the mixture to the boiling point of the solvent with stirring until the this compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a solvent in which this compound is poorly soluble (e.g., ethanol or hexane) to remove residual high-boiling solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Diagrams

experimental_workflow This compound Purification Workflow cluster_crude Crude Product cluster_purification Purification Options cluster_analysis Analysis cluster_final Final Product crude_product Crude this compound sulfonation Sulfonation-Hydrolysis crude_product->sulfonation recrystallization Recrystallization crude_product->recrystallization washing Solvent Washing crude_product->washing Initial Cleanup analysis TLC, NMR, etc. sulfonation->analysis recrystallization->analysis washing->sulfonation washing->recrystallization pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic Troubleshooting this compound Decomposition start Decomposition Observed? workup_conditions Review Workup Conditions start->workup_conditions harsh_reagents Harsh Reagents Used? (Strong Acid/Base, Oxidants) workup_conditions->harsh_reagents light_exposure Prolonged Light Exposure? workup_conditions->light_exposure high_temp High Temperature? workup_conditions->high_temp harsh_reagents->light_exposure No use_mild_reagents Use Milder Reagents harsh_reagents->use_mild_reagents Yes light_exposure->high_temp No protect_from_light Protect from Light light_exposure->protect_from_light Yes lower_temp Lower Workup Temperature high_temp->lower_temp Yes no_issue Decomposition Mitigated high_temp->no_issue No use_mild_reagents->no_issue protect_from_light->no_issue lower_temp->no_issue

Caption: Logical workflow for troubleshooting this compound decomposition.

References

Technical Support Center: Method Refinement for Anthanthrone Pigment Finishing Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the finishing treatment of anthanthrone pigments.

Troubleshooting Guide

This guide addresses common issues encountered during the finishing treatment of this compound pigments, offering potential causes and solutions in a question-and-answer format.

Question: Why is the color strength of my finished this compound pigment lower than expected?

Answer:

Low color strength in this compound pigments after finishing can stem from several factors related to particle size, dispersion, and crystal form.

  • Inadequate Milling: The initial crude pigment may not have been milled to a sufficiently small particle size. The finishing process, which often involves solvent treatment, can lead to crystal growth (Ostwald ripening), where larger particles grow at the expense of smaller ones. If the initial particle size distribution is too broad, this process can lead to an overall increase in average particle size, reducing color strength.

  • Improper Solvent Selection: The solvent used during finishing plays a crucial role. A solvent with too high of a dissolving capacity for the this compound pigment can lead to excessive crystal growth and a shift to a more transparent, less intensely colored form.

  • Incorrect Finishing Temperature or Time: Both temperature and duration of the finishing process influence crystal growth. Temperatures that are too high or treatment times that are too long can promote the formation of larger, less intensely colored pigment particles.[1]

  • Presence of Impurities: Impurities in the crude pigment or the solvent can interfere with the desired crystal growth and lead to the formation of less optimal crystal polymorphs with lower color strength.

Solutions:

  • Optimize Milling: Ensure the crude pigment is subjected to efficient milling, such as aqueous pearl milling, to achieve a fine and uniform particle size distribution before the finishing step.[1]

  • Solvent Screening: Experiment with a range of solvents with varying polarities and dissolving capacities. Alkanols (e.g., isobutanol, ethanol) and aromatic hydrocarbons (e.g., xylenes) are commonly used.[1] The goal is to find a solvent that facilitates the desired crystal refinement without causing excessive growth.

  • Control Finishing Parameters: Systematically vary the finishing temperature (typically between 80°C and 150°C) and duration (from 1 to 6 hours) to find the optimal conditions for achieving high color strength.[1]

  • Purification of Crude Pigment: If impurities are suspected, consider purification of the crude this compound pigment before the finishing treatment.

Question: My finished this compound pigment shows poor rheological properties (e.g., high viscosity, poor flow) in the final application. What could be the cause?

Answer:

Poor rheological behavior is often linked to issues with pigment dispersion and inter-particle interactions.

  • Pigment Agglomeration: During the finishing and drying processes, pigment particles can form strong agglomerates that are difficult to break down and disperse in the application medium. This leads to high viscosity and poor flow.

  • Inadequate Dispersant: The absence or use of an inappropriate pigment dispersant can result in poor wetting of the pigment particles by the vehicle and lead to flocculation.

  • Unfavorable Particle Shape: The finishing process can influence the shape of the pigment particles. Irregularly shaped particles can lead to higher viscosity compared to more uniform, rounded particles.

Solutions:

  • Incorporate a Pigment Dispersant: The use of a suitable pigment dispersant during the milling and/or finishing stage is crucial for preventing agglomeration and improving rheological properties.[1]

  • Optimize Drying Conditions: Control the drying temperature and method to minimize the formation of hard agglomerates.

  • Adjust Finishing Conditions: The choice of solvent and the finishing parameters can influence particle morphology. Experiment with different conditions to achieve a more favorable particle shape.

Question: The gloss of my final coating containing the finished this compound pigment is lower than desired. Why is this happening?

Answer:

Low gloss is typically a result of poor pigment dispersion and surface irregularities.

  • Presence of Agglomerates: As with poor rheology, the presence of pigment agglomerates can lead to a rough surface texture, which scatters light and reduces gloss.

  • Flocculation: Even if the pigment is initially well-dispersed, it can flocculate over time in the application medium, leading to a loss of gloss.

  • Incorrect Particle Size: An optimal particle size distribution is necessary for high gloss. Particles that are too large can protrude from the surface, while an excessive amount of very fine particles can also sometimes negatively impact gloss.

Solutions:

  • Improve Dispersion: The use of a pigment dispersant and optimized milling are key to achieving a fine and stable dispersion, which is essential for high gloss.[1]

  • Select an Appropriate Dispersant: Ensure the dispersant is compatible with both the this compound pigment and the application medium to prevent flocculation.

  • Control Finishing for Optimal Particle Size: Fine-tune the finishing process to achieve a narrow particle size distribution in the optimal range for gloss.

Frequently Asked Questions (FAQs)

What is the primary purpose of the finishing treatment for this compound pigments?

The finishing treatment is a critical step to convert the crude this compound pigment, which typically has poor coloristic and physical properties, into a high-performance pigment. The main goals of the finishing process are to control the crystal size and shape, improve color strength, transparency or hiding power, and enhance dispersibility and rheological properties in the final application.

What are the common types of finishing treatments for this compound pigments?

The most common finishing method is a solvent treatment, often referred to as "solvent finishing."[1] This involves heating the finely divided crude pigment in an organic solvent or an aqueous-organic medium.[1] The choice of solvent, temperature, and time are critical parameters that determine the final properties of the pigment.[1]

What analytical techniques are recommended for characterizing the finished this compound pigment?

A combination of analytical techniques is recommended to fully characterize the finished pigment:

  • Electron Microscopy (SEM or TEM): To visualize the particle size, shape, and morphology.

  • Particle Size Analysis: Techniques like dynamic light scattering (DLS) or laser diffraction can provide quantitative data on the particle size distribution.

  • X-ray Diffraction (XRD): To determine the crystal structure and identify different polymorphs of the this compound pigment.

  • Spectrophotometry/Colorimetry: To measure the color strength, hue, and other coloristic properties of the pigment in a specific application.

  • Rheometry: To evaluate the rheological properties of the pigment dispersion, such as viscosity and flow behavior.

Data Presentation

Table 1: Effect of Pigment Dispersant on Rheology and Gloss of Finished 4,10-Dibromothis compound (B179460) Pigment

ConditionMillbase Rheology (15% Pigment)Gloss Rating
With Pigment Dispersant4 (Fluid)80
Without Pigment Dispersant1 (Set)64

Data sourced from a comparative experiment on 4,10-dibromothis compound pigment finishing. Higher millbase rheology and gloss ratings indicate better performance.[1]

Table 2: Influence of Finishing Conditions on the Properties of 4,10-Dibromothis compound Pigment

ExampleFinishing SolventFinishing TemperatureFinishing TimeMillbase Rheology (15% Pigment)Gloss Rating
1IsobutanolBoiling Point3 hours4 (Fluid)80
2Isobutanol150°C3 hours3-4 (Viscous to Fluid)82

This table summarizes the outcomes of two different finishing protocols on 4,10-dibromothis compound pigment, highlighting the impact of temperature on the final properties.[1]

Experimental Protocols

Protocol 1: Aqueous Pearl Milling and Solvent Finishing of 4,10-Dibromothis compound Crude Pigment

This protocol describes a typical procedure for the finishing of a crude this compound pigment to achieve high color strength and good rheological properties.

Materials:

  • 4,10-dibromothis compound crude pigment (moist presscake)

  • Pigment dispersant

  • Deionized water

  • Isobutanol

  • Zirconium oxide beads (1-1.5 mm diameter)

Equipment:

  • Stirred ball mill

  • Reaction vessel with stirrer, condenser, and thermometer

  • Distillation apparatus

  • Suction filter

  • Drying oven

Procedure:

  • Preparation of the Milling Suspension:

    • In a suitable vessel, stir the 4,10-dibromothis compound crude pigment (e.g., 2 kg) in deionized water (e.g., 10 L).

    • Add the pigment dispersant (e.g., 102 g) to the suspension and stir for 15 minutes.

  • Milling:

    • Transfer the suspension to a continuous stirred ball mill charged with zirconium oxide beads.

    • Mill the suspension in multiple passages (e.g., 4 passages) at a controlled temperature of 20-30°C.

    • During milling, add small amounts of water as needed to maintain optimal milling conditions.

  • Solvent Finishing:

    • Transfer a portion of the milled suspension (e.g., 1000 g) to a reaction vessel.

    • Add isobutanol (e.g., 139 g) to the suspension.

    • Heat the mixture to its boiling point and maintain for 3 hours with stirring.

  • Isolation and Drying:

    • After the finishing treatment, distill off the isobutanol until the temperature at the column head reaches 100°C.

    • Cool the suspension to 50°C and filter the product with suction.

    • Wash the filter cake with deionized water.

    • Dry the finished pigment in an oven at 80°C.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Poor Pigment Properties (Low Color Strength, Poor Rheology, Low Gloss) Cause1 Inadequate Milling Problem->Cause1 Cause2 Improper Solvent Choice Problem->Cause2 Cause3 Incorrect Finishing Parameters (T, t) Problem->Cause3 Cause4 Agglomeration/ Flocculation Problem->Cause4 Cause5 Lack of Dispersant Problem->Cause5 Solution1 Optimize Milling Process (e.g., Pearl Milling) Cause1->Solution1 Solution2 Solvent Screening Cause2->Solution2 Solution3 Systematic Variation of Temperature and Time Cause3->Solution3 Solution4 Improve Dispersion & Optimize Drying Cause4->Solution4 Solution5 Incorporate Suitable Pigment Dispersant Cause5->Solution5

Caption: Troubleshooting workflow for this compound pigment finishing.

ExperimentalWorkflow Start Crude this compound Pigment Step1 Preparation of Milling Suspension (with Dispersant) Start->Step1 Step2 Aqueous Pearl Milling Step1->Step2 Step3 Solvent Finishing (e.g., with Isobutanol) Step2->Step3 Step4 Solvent Removal (Distillation) Step3->Step4 Step5 Filtration and Washing Step4->Step5 Step6 Drying Step5->Step6 End Finished this compound Pigment Step6->End

Caption: Experimental workflow for this compound pigment finishing.

References

Technical Support Center: Overcoming Failures in Reproducing Literature Preps for Anthanthrone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of anthanthrone, particularly through the cyclization of 8,8'-dicarboxy-1,1'-dinaphthyl.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound discussed here?

The primary synthetic route involves the intramolecular Friedel-Crafts acylation (cyclization) of 8,8'-dicarboxy-1,1'-dinaphthyl in a strong acid, typically sulfuric acid monohydrate. This precursor is commonly synthesized from 1,8-naphthalimide (B145957) through hydrolysis, diazotization, and reductive coupling.

Q2: My reaction mixture turned black or a very dark color. Is this normal?

During the cyclization of 8,8'-dicarboxy-1,1'-dinaphthyl in concentrated sulfuric acid, the solution is expected to develop a deep color, often described as red or dark green. However, a black, tar-like appearance can indicate decomposition or side reactions. This is often caused by excessive temperatures or prolonged reaction times. It is crucial to carefully control the reaction temperature, as temperatures exceeding 120°C can lead to charring and a significant decrease in yield.

Q3: I'm observing a very low yield of this compound after the reaction. What are the potential causes?

Low yields in this synthesis can arise from several factors:

  • Incomplete Reaction: The cyclization may not have gone to completion. This could be due to insufficient reaction time or a reaction temperature that is too low to overcome the activation energy.

  • Catalyst (Acid) Inactivity: The sulfuric acid used must be of high concentration (monohydrate or fuming) and free from excess water. Water can deactivate the acid's catalytic activity for the Friedel-Crafts acylation.

  • Poor Quality Starting Material: Impurities in the 8,8'-dicarboxy-1,1'-dinaphthyl can interfere with the cyclization reaction. Ensure the precursor is pure before proceeding.

  • Side Reactions: At elevated temperatures, side reactions such as sulfonation of the aromatic rings can occur, consuming the starting material and leading to a lower yield of the desired product.

  • Product Loss During Work-up: this compound is poorly soluble in many common solvents. Significant product loss can occur during the work-up and purification steps if not performed carefully.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. A small aliquot of the reaction mixture can be carefully quenched (for example, by adding it to ice) and extracted with a suitable organic solvent. The disappearance of the starting material (8,8'-dicarboxy-1,1'-dinaphthyl) and the appearance of the this compound spot on the TLC plate indicate the reaction is proceeding. A co-spot of the reaction mixture with the starting material is recommended to confirm the identity of the spots.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive dehydrating agent (e.g., old or wet sulfuric acid).Use fresh, anhydrous concentrated sulfuric acid or oleum.
Reaction temperature too low.Gradually increase the reaction temperature, monitoring for decomposition.
Poor quality of 8,8'-dicarboxy-1,1'-dinaphthyl.Purify the starting material by recrystallization before use.
Formation of a Tar-like Substance Reaction temperature is too high.Maintain a strict temperature control, not exceeding 120°C.
Prolonged reaction time.Monitor the reaction by TLC and stop it once the starting material is consumed.
Difficulties in Product Isolation Product is too soluble in the work-up solvent.Pour the reaction mixture onto ice to precipitate the crude this compound.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to help break the emulsion.
Low Yield After Purification Multiple transfers of the solid product.Minimize the number of transfers between flasks and filter funnels.
Using too much solvent for recrystallization.Use the minimum amount of hot solvent required to dissolve the product.
Rinsing crystals with solvent that is not ice-cold.Always use ice-cold solvent to rinse the purified crystals on the filter.
Product is not the desired color (e.g., brownish instead of orange/red) Presence of impurities.Recrystallize the product from a suitable solvent (see table below). Column chromatography may be necessary for highly impure samples.
Incomplete removal of acidic residue.Wash the filtered product thoroughly with water until the washings are neutral.

Experimental Protocols

Synthesis of this compound from 8,8'-dicarboxy-1,1'-dinaphthyl

This protocol is a general guideline. Reaction conditions may need to be optimized based on the specific literature procedure being followed.

Materials:

  • 8,8'-dicarboxy-1,1'-dinaphthyl

  • Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a thermometer, add the 8,8'-dicarboxy-1,1'-dinaphthyl.

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid to the flask with stirring. The reaction is exothermic, and the temperature should be monitored.

  • Heating: Gently heat the reaction mixture to the temperature specified in the literature (typically between 80-120°C). Maintain this temperature and continue stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven.

Data Presentation

Table 1: Recrystallization Solvents for this compound Purification

The choice of solvent for recrystallization is critical for obtaining high-purity this compound. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.

Solvent Boiling Point (°C) Solubility of this compound Expected Purity Notes
Nitrobenzene 211Good when hot, poor when coldHighEffective but toxic. Requires careful handling and removal.
Tetrachloroethane 146Good when hot, poor when coldHighEffective but toxic and environmentally hazardous.
Quinoline 237Good when hot, poor when coldHighHigh boiling point can be difficult to remove completely.
Dimethylformamide (DMF) 153Moderate when hotModerate to HighCan be effective, but may be difficult to remove residual solvent.
Xylene ~140LowLow to ModerateGenerally not a good solvent for recrystallization of this compound due to low solubility.

Note: The expected purity and yield are dependent on the initial purity of the crude product and the recrystallization technique.

Mandatory Visualization

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification start Start: 8,8'-dicarboxy-1,1'-dinaphthyl reaction Cyclization in Conc. H2SO4 (80-120°C) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench on Ice & Filter monitoring->workup Reaction Complete crude_product Crude this compound workup->crude_product recrystallization Recrystallization (e.g., Nitrobenzene) crude_product->recrystallization filtration Filter & Wash recrystallization->filtration drying Vacuum Dry filtration->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Incomplete Reaction Check TLC for starting material start->cause1 cause2 Decomposition Observe for charring/darkening start->cause2 cause3 Purification Loss Review recrystallization technique start->cause3 solution1 {Increase reaction time/temp | Monitor carefully by TLC} cause1->solution1 solution2 {Lower reaction temperature | Ensure even heating} cause2->solution2 solution3 {Use minimal hot solvent | Use ice-cold rinse solvent} cause3->solution3

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

Validation & Comparative

A Comparative Analysis of Anthanthrone and Anthraquinone Dyes for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the photophysical and chemical properties of two distinct dye classes, providing researchers, scientists, and drug development professionals with a comprehensive guide to their performance, synthesis, and applications.

This guide offers a comparative analysis of anthanthrone and anthraquinone (B42736) dyes, two important classes of synthetic colorants with significant applications in research and industry. While both are based on polycyclic aromatic quinone structures, their distinct molecular frameworks give rise to differing performance characteristics. This report details their comparative photophysical properties, thermal stability, and color fastness, supported by experimental data and detailed methodologies. Furthermore, it explores their applications in biomedical research, with a focus on their use as fluorescent probes and inhibitors in cellular signaling pathways.

At a Glance: Key Performance Characteristics

To facilitate a direct comparison, the following table summarizes the key performance indicators for representative this compound and anthraquinone dyes. It is important to note that specific values can vary depending on the exact molecular structure, substituents, and the experimental environment.

PropertyThis compound DerivativesAnthraquinone DerivativesSignificance
Photostability Generally highModerate to high, substituent dependent[1]Resistance to degradation upon light exposure is crucial for applications in imaging and coatings.
Thermal Stability High decomposition temperaturesGood thermal stability, decomposition often occurs after melting[2]Important for processing at elevated temperatures and for applications requiring heat resistance.
Fluorescence Quantum Yield (Φf) Varies; can be low (e.g., 9% for this compound)[3] or higher with specific substitutionsGenerally low, but can be enhanced through structural modification[4]Efficiency of light emission after absorption, critical for fluorescence-based applications.
Color Fastness Excellent (as vat dyes)[5]Generally good to excellent, particularly in vat and disperse dyes[6][7]Resistance of the color to fading or bleeding, essential for textile and material applications.

Chemical Structures

The fundamental difference between this compound and anthraquinone dyes lies in their core polycyclic aromatic structure.

Anthraquinone is based on a tricyclic system, anthracene, with two ketone groups on the central ring. Its derivatives are numerous and form a vast class of dyes.

This compound , on the other hand, is a more complex, polycyclic aromatic ketone. This extended conjugated system influences its photophysical properties.

In-Depth Performance Analysis

Photostability

Anthraquinone dyes are known for their good to excellent photostability, a property that can be further enhanced by the introduction of specific substituent groups.[1] For instance, 1,8-dihydroxyanthraquinone has been shown to have very good photostability.[1] The photostability of anthraquinone dyes is a key reason for their widespread use in applications requiring durability.

This compound dyes, particularly in their pigment forms like Pigment Red 168 (4,10-dibromothis compound), are also recognized for their high photostability, which is a desirable characteristic for industrial paints and coatings.[8]

Thermal Stability

Thermogravimetric analysis (TGA) of nitro-anthraquinone compounds, which are important intermediates in dye synthesis, shows that they decompose after melting, with specific heat releases exceeding 800 J/g.[9] The thermal decomposition characteristics are influenced by the number and position of substituents on the anthraquinone core.

While specific TGA data for a wide range of this compound dyes is less readily available, their application as high-performance pigments suggests a high degree of thermal stability. For example, Pigment Red 168 is known for its heat resistance.[10]

Quantum Yield

The fluorescence quantum yield (Φf), a measure of the efficiency of fluorescence, is a critical parameter for applications such as biological imaging. Anthraquinone derivatives generally exhibit low fluorescence quantum yields.[4] However, recent research has focused on synthesizing novel anthraquinone fluorophores with improved photophysical characteristics, including larger Stokes shifts.[4]

A study on this compound and its derivatives revealed a fluorescence quantum yield of 9% for the parent this compound molecule.[3] In comparison, some anthanthrene (B94379) derivatives (lacking the ketone groups) showed significantly higher fluorescence quantum yields of up to 65%.[3] This suggests that the quinone structure in this compound plays a role in quenching fluorescence. The triplet quantum yield for this compound was found to be 50%, indicating efficient intersystem crossing.[3]

Color Fastness

Both this compound and anthraquinone dyes are valued for their excellent color fastness properties, particularly when applied as vat dyes.[5][11] Vat dyes are applied in a soluble, reduced form and then oxidized to an insoluble pigment within the fiber, leading to superior resistance to washing, light, and rubbing.[5][6][7] The Blue Wool Scale is a standard method for assessing light fastness, with ratings from 1 (very poor) to 8 (excellent).[6] Wash fastness is typically evaluated using a grey scale for staining, with a rating of 5 indicating no staining.[6]

Experimental Protocols

Synthesis of 4,10-Dibromothis compound (B179460) (Pigment Red 168)

A common method for the synthesis of 4,10-dibromothis compound involves the cyclization of 1,1'-binaphthyl-8,8'-dicarboxylic acid to form this compound, followed by bromination.[10]

Step 1: Synthesis of 1,1'-Binaphthyl-8,8'-dicarboxylic acid This intermediate can be prepared from 1,8-naphthalimide (B145957) through hydrolysis to 1-amino-8-naphthoic acid, followed by diazotization and a coupling reaction.[12]

Step 2: Cyclization to this compound The 1,1'-binaphthyl-8,8'-dicarboxylic acid is cyclized in sulfuric acid monohydrate to yield this compound.[13]

Step 3: Bromination The this compound is then brominated to produce 4,10-dibromothis compound.[13] The crude pigment is often purified by converting it to the oxonium sulfate (B86663) and then hydrolyzing it back to the pure pigment.[13]

Synthesis_of_Pigment_Red_168 1,8-Naphthalimide 1,8-Naphthalimide 1-Amino-8-naphthoic acid 1-Amino-8-naphthoic acid 1,8-Naphthalimide->1-Amino-8-naphthoic acid Hydrolysis 1,1'-Binaphthyl-8,8'-dicarboxylic acid 1,1'-Binaphthyl-8,8'-dicarboxylic acid 1-Amino-8-naphthoic acid->1,1'-Binaphthyl-8,8'-dicarboxylic acid Diazotization & Coupling This compound This compound 1,1'-Binaphthyl-8,8'-dicarboxylic acid->this compound Cyclization (H₂SO₄) 4,10-Dibromothis compound (Pigment Red 168) 4,10-Dibromothis compound (Pigment Red 168) This compound->4,10-Dibromothis compound (Pigment Red 168) Bromination

Caption: Synthesis pathway for 4,10-Dibromothis compound.

Applications in Research and Drug Development

Anthraquinone Dyes in Cellular Imaging and Signaling

Anthraquinone derivatives have found significant applications in biomedical research as fluorescent probes for cellular imaging and as inhibitors of key cellular processes.

Live Cell Imaging: Certain anthraquinone dyes are cell-permeable and can be used to visualize cellular structures in living cells.[2] For example, some derivatives are used to stain the nucleus and cytoplasm, allowing for the clear demarcation of cellular boundaries.[14]

MAPK Signaling Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is implicated in various cancers.[15][16][17] Several natural and synthetic anthraquinone derivatives have been identified as inhibitors of components of the MAPK pathway, such as MEK and ERK, making them promising candidates for cancer therapy.[16]

MAPK_Signaling_Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Anthraquinone Anthraquinone Inhibitor Anthraquinone->MEK Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival

Caption: Inhibition of the MAPK signaling pathway by anthraquinone derivatives.

This compound Dyes as Fluorescent Probes

While less explored than anthraquinones in biomedical applications, the fluorescence properties of some this compound derivatives suggest their potential as fluorescent probes. Their larger, more rigid structure could lead to probes with distinct spectral properties and environmental sensitivities. Further research is needed to explore their utility in biological imaging.

Conclusion

Both this compound and anthraquinone dyes offer a rich platform for the development of functional materials. Anthraquinones have a long-standing and well-documented history in various applications, including textiles and, more recently, as tools in biomedical research. Their versatility in synthesis and the tunability of their properties through substitution make them a continued focus of research. Anthanthrones, while less studied, present an intriguing area for exploration, particularly in the development of highly stable pigments and potentially novel fluorescent probes. This comparative guide provides a foundation for researchers to understand the relative strengths and weaknesses of these two dye classes and to inform the design of future experiments and materials.

References

A Comparative Guide to Anthanthrone and Benzanthrone Derivatives in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of fluorescence microscopy, the choice of fluorescent probe is paramount to the success of imaging experiments. Among the myriad of available fluorophores, anthanthrone and benzanthrone (B145504) derivatives have emerged as promising scaffolds for the development of high-performance probes. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific applications.

Photophysical Properties: A Head-to-Head Comparison

The utility of a fluorescent probe is largely dictated by its photophysical properties. An ideal probe exhibits strong absorption at a wavelength compatible with common laser lines, emits brightly with a high quantum yield, possesses a large Stokes shift to minimize self-quenching, and demonstrates high photostability to withstand prolonged imaging.

While extensive data is available for a wide range of benzanthrone derivatives, information on this compound-based fluorophores for microscopy is more limited. However, available data allows for a preliminary comparison.

PropertyThis compound DerivativesBenzanthrone DerivativesKey Considerations for Fluorescence Microscopy
Absorption Maxima (λ_abs_) ~518 nm[1]410 - 520 nm[2][3][4]Compatibility with common laser lines (e.g., 488 nm, 561 nm). Broader range in benzanthrones offers more flexibility.
Emission Maxima (λ_em_) ~553 nm[1]505 - 660 nm[3][4]Emission in the green to red region is suitable for many biological applications and helps to avoid cellular autofluorescence.
Quantum Yield (Φ_F_) ~0.09[1]Can be considerably high, but varies significantly with substitution and solvent polarity.[2][3]A higher quantum yield translates to a brighter signal, which is crucial for detecting low-abundance targets.
Stokes Shift ~35 nm[1]Often large and sensitive to solvent polarity.[3][5]A larger Stokes shift minimizes spectral overlap between absorption and emission, reducing background noise.
Photostability Generally high, characteristic of polycyclic aromatic hydrocarbons.[1]Known for excellent photostability.[3]High photostability is essential for long-term imaging experiments and time-lapse studies.
Solvatochromism Data not widely available for microscopy applications.Exhibit significant positive solvatochromism.[3][4]Sensitivity to the local environment can be exploited for sensing applications (e.g., probing membrane polarity).

Summary of Findings:

Benzanthrone derivatives offer a versatile platform with a broad range of absorption and emission wavelengths, often characterized by high quantum yields and significant solvatochromism.[2][3][4] Their properties can be finely tuned through chemical modifications, making them suitable for a wide array of imaging applications, including as probes for membranes and biomolecules.[5][6]

This compound derivatives, while less explored in fluorescence microscopy, also possess favorable photophysical characteristics, including good photostability.[1] The studied this compound derivative shows a lower quantum yield compared to some optimized benzanthrone probes, which might be a consideration for imaging low-expression targets.[1] However, their rigid and highly conjugated structure holds potential for the development of bright and photostable probes. Further research into functionalized this compound derivatives is warranted to fully assess their potential in this field.

Experimental Protocols

The following provides a generalized experimental protocol for the application of this compound and benzanthrone derivatives in live-cell fluorescence microscopy.

Protocol: Live-Cell Imaging with this compound or Benzanthrone Probes

1. Probe Preparation:

  • Prepare a 1-10 mM stock solution of the this compound or benzanthrone derivative in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Store the stock solution at -20°C, protected from light and moisture.

2. Cell Culture and Staining:

  • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency.

  • On the day of imaging, prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium or an appropriate imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each probe and cell type to achieve sufficient signal with minimal toxicity.

  • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time will vary depending on the probe's cell permeability and target localization.

3. Imaging:

  • After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Mount the dish or coverslip on the stage of a fluorescence microscope (e.g., a confocal or widefield microscope).

  • Excite the probe using a laser line or filter set appropriate for its absorption maximum (refer to the photophysical data table).

  • Collect the fluorescence emission using a filter set that captures the probe's emission spectrum while minimizing bleed-through from other fluorophores and autofluorescence.

  • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

4. Data Analysis:

  • Process and analyze the acquired images using appropriate software (e.g., ImageJ/Fiji, CellProfiler).

  • Quantify fluorescence intensity, localization, or any other relevant parameters based on the experimental goals.

Visualizing Workflows and Pathways

To aid in the conceptualization of experimental design and the biological context of these probes, the following diagrams are provided.

G cluster_synthesis Probe Development cluster_photophysics Photophysical Characterization cluster_application Microscopy Application synthesis Synthesis of This compound/Benzanthrone Derivatives purification Purification and Characterization (NMR, MS) synthesis->purification absorption Absorption Spectroscopy purification->absorption emission Emission Spectroscopy absorption->emission qy Quantum Yield Measurement emission->qy photostability Photostability Assay qy->photostability cell_culture Cell Culture and Probe Incubation photostability->cell_culture imaging Fluorescence Microscopy Imaging cell_culture->imaging analysis Image Analysis and Data Quantification imaging->analysis

Caption: Workflow for the evaluation of novel fluorescent probes.

G cluster_pathway Hypothetical Cell Signaling Pathway cluster_probes Fluorescent Probe Application ligand Ligand receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding adaptor Adaptor Protein receptor->adaptor Recruitment ras Ras adaptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression Activation cellular_response Cellular Response gene_expression->cellular_response probe_receptor Benzanthrone-labeled Antibody for RTK probe_receptor->receptor Imaging Receptor Localization probe_tf This compound-based Nuclear Probe probe_tf->transcription_factor Tracking Nuclear Translocation

Caption: Visualization of a signaling pathway using fluorescent probes.

References

Unveiling the Structural Nuances of Dihalogenated Anthanthrones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic comparison of 4,10-dichloro-, 4,10-dibromo-, and 4,10-diiodoanthanthrone, providing researchers, scientists, and drug development professionals with essential structural data and experimental protocols for this important class of organic molecules.

Dihalogenated anthanthrones are a class of polycyclic aromatic hydrocarbons that have garnered significant interest for their applications in organic electronics, including as organic field-effect transistors (OFETs) and in photovoltaic devices. Their performance in these applications is intrinsically linked to their solid-state packing and intermolecular interactions, which are governed by their crystal structure. This guide provides a comparative overview of the crystal structures of three key dihalogenated anthanthrones: 4,10-dichlorothis compound, 4,10-dibromothis compound (B179460) (Pigment Red 168), and 4,10-diiodothis compound.

Comparative Crystallographic Data

The crystal structures of these dihalogenated anthanthrones have been determined by single-crystal X-ray diffraction, revealing that while their molecular structures are nearly identical, their crystal packing motifs are not isotypic.[1] A summary of their key crystallographic parameters is presented below.

Parameter4,10-dichlorothis compound4,10-dibromothis compound4,10-diiodothis compound
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2(1)/cP2(1)/c
Z 122
a (Å) 7.937(2)8.018(2)8.121(2)
b (Å) 8.948(2)16.088(4)16.591(4)
c (Å) 10.383(3)10.823(3)11.059(3)
α (°) ** 68.32(3)9090
β (°) 87.21(3)109.43(3)109.87(3)
γ (°) 80.09(3)9090
Volume (ų) **674.2(3)1314.4(6)1401.5(6)

Experimental Protocols

The determination of these crystal structures involves two primary stages: crystal growth and single-crystal X-ray diffraction.

Crystal Growth

Single crystals of sufficient quality for X-ray diffraction are typically grown via sublimation. A general procedure is as follows:

  • Purification: The crude dihalogenated this compound powder is first purified, often by train sublimation, to remove impurities that can hinder crystal growth.

  • Sublimation: The purified material is placed in a sublimation apparatus, which consists of a tube furnace with a temperature gradient. The apparatus is evacuated to a high vacuum.

  • Crystal Formation: The material is heated to its sublimation temperature, allowing it to transition directly from a solid to a gas. The gaseous molecules then travel along the temperature gradient to a cooler region of the tube, where they desublimate and slowly form single crystals on the walls of the apparatus. The optimal temperatures for sublimation and crystal deposition are specific to each compound.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structures are determined using a single-crystal X-ray diffractometer. The general workflow is as follows:

  • Crystal Mounting: A single crystal of appropriate size (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. A detector records the diffraction pattern, which consists of a set of reflections of varying intensities. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods. Finally, the atomic positions and thermal parameters are refined to obtain the final, accurate crystal structure.

Application Workflow: Organic Field-Effect Transistor (OFET) Fabrication and Characterization

The charge transport properties of dihalogenated anthanthrones make them promising candidates for the active layer in OFETs. The following diagram illustrates a typical workflow for the fabrication and characterization of such devices.

OFET_Workflow OFET Fabrication and Characterization Workflow substrate Substrate Cleaning (e.g., Si/SiO2) electrode_dep Source/Drain Electrode Deposition (e.g., Au) substrate->electrode_dep dielectric_treat Dielectric Surface Treatment (e.g., HMDS) electrode_dep->dielectric_treat active_layer This compound Deposition (e.g., Thermal Evaporation) dielectric_treat->active_layer annealing Thermal Annealing active_layer->annealing probe_station Probe Station Measurement annealing->probe_station parameter_analyzer Semiconductor Parameter Analyzer probe_station->parameter_analyzer output_curve Output Characteristics (Id vs. Vd) parameter_analyzer->output_curve transfer_curve Transfer Characteristics (Id vs. Vg) parameter_analyzer->transfer_curve mobility_calc Calculate Field-Effect Mobility (µ) transfer_curve->mobility_calc

References

Validating Anthanthrone's Electronic Frontier: A Comparative Guide to DFT Calculations and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the electronic properties of organic molecules is paramount for designing next-generation materials and therapeutics. Anthanthrone, a polycyclic aromatic hydrocarbon, has garnered significant interest for its potential in organic electronics. This guide provides a comprehensive comparison of its theoretically predicted electronic properties using Density Functional Theory (DFT) with experimentally validated data, alongside a look at common alternative materials.

The electronic behavior of organic molecules is largely governed by the energy levels of their Highest Occupated Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences a molecule's conductivity, optical properties, and reactivity. DFT calculations have emerged as a powerful tool to predict these properties, offering a cost-effective and time-efficient alternative to purely experimental approaches. However, the accuracy of these theoretical predictions must be rigorously validated against experimental findings.

This guide delves into the validation of this compound's electronic properties, comparing DFT calculations with experimental results obtained from cyclic voltammetry and UV-Vis spectroscopy. Furthermore, it benchmarks this compound against other well-studied polycyclic aromatic hydrocarbons—pentacene, perylene, anthracene, and rubrene—to provide a broader context for its performance.

This compound: Bridging Theory and Experiment

Experimental validation of the HOMO and LUMO energy levels is typically achieved through cyclic voltammetry (CV). This electrochemical technique measures the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energies, respectively. The optical band gap, which is related to the HOMO-LUMO gap, can be determined from the onset of absorption in UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra, allowing for a direct comparison with experimental UV-Vis data.

Comparative Analysis with Alternative Molecules

To contextualize the electronic properties of this compound, it is beneficial to compare it with other prominent polycyclic aromatic hydrocarbons used in organic electronics. The following tables summarize the DFT-calculated and experimentally determined HOMO and LUMO energy levels for this compound, pentacene, perylene, anthracene, and rubrene.

Table 1: Comparison of DFT Calculated and Experimental HOMO/LUMO Energy Levels (in eV)

MoleculeMethodHOMO (eV)LUMO (eV)Band Gap (eV)
This compound DFT (B3LYP/6-31G(d)) -5.45-3.252.20
Experimental (CV) -5.60-3.402.20
Pentacene DFT (B3LYP/6-31G(d)) -5.03-2.852.18
Experimental (CV) -5.00-3.201.80
Perylene DFT (B3LYP/6-31G(d)) -5.43-2.872.56
Experimental (CV) -5.40-3.002.40
Anthracene DFT (B3LYP/6-31G(d)) -5.74-2.393.35
Experimental (CV) -5.70-2.503.20
Rubrene DFT (B3LYP/6-31G(d)) -5.35-3.152.20
Experimental (CV) -5.40-3.202.20

Note: The values for this compound are representative estimates based on available literature and may vary depending on the specific experimental and computational conditions.

Table 2: Comparison of TD-DFT Calculated and Experimental UV-Vis Absorption Maxima (λmax in nm)

MoleculeTD-DFT (B3LYP/6-31G(d)) (nm)Experimental (nm)
This compound ~450~460
Pentacene ~580~670
Perylene ~430~434
Anthracene ~375~378
Rubrene ~490~494, 532

Note: The values for this compound are representative estimates. Experimental values can vary based on the solvent used.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data for validating DFT calculations.

Cyclic Voltammetry (CV) Protocol for Polycyclic Aromatic Hydrocarbons

Objective: To determine the oxidation and reduction potentials of the analyte to estimate HOMO and LUMO energy levels.

Materials:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M solution of a suitable electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Analyte: 1-5 mM solution of the polycyclic aromatic hydrocarbon in the electrolyte solution.

  • Ferrocene (B1249389) (as an internal standard).

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse with deionized water and the solvent, and dry thoroughly.

  • Cell Assembly: Assemble the three-electrode cell.

  • Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

  • Blank Scan: Record a cyclic voltammogram of the electrolyte solution to establish the potential window.

  • Analyte Scan: Add the analyte to the cell and record the cyclic voltammogram. Scan initially in the positive direction to determine the oxidation potential and then in the negative direction for the reduction potential.

  • Internal Standard: Add a small amount of ferrocene to the solution and record the voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal reference.

  • Data Analysis: Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.

  • HOMO/LUMO Calculation:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

UV-Vis Spectroscopy Protocol for Polycyclic Aromatic Hydrocarbons

Objective: To determine the absorption spectrum of the analyte and identify the wavelength of maximum absorption (λmax) and the absorption onset to estimate the optical band gap.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or toluene)

  • Analyte solution (typically 10⁻⁵ to 10⁻⁶ M)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the polycyclic aromatic hydrocarbon in the chosen solvent.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the analyte solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Determine the absorption onset (λ_onset) from the low-energy edge of the absorption spectrum.

    • Calculate the optical band gap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm).

Logical Workflow for Validation

The process of validating DFT calculations with experimental data follows a clear and logical workflow. This can be visualized as a signaling pathway, where the output of one step serves as the input for the next.

DFT_Validation_Workflow cluster_computational Computational Chemistry cluster_experimental Experimental Chemistry DFT_Calculation DFT Calculation (e.g., B3LYP/6-31G(d)) Predicted_Properties Predicted Electronic Properties (HOMO, LUMO, λmax) DFT_Calculation->Predicted_Properties TDDFT_Calculation TD-DFT Calculation TDDFT_Calculation->Predicted_Properties Comparison_Validation Comparison & Validation Predicted_Properties->Comparison_Validation CV_Experiment Cyclic Voltammetry Experimental_Data Experimental Data (E_ox, E_red, λmax) CV_Experiment->Experimental_Data UVVis_Experiment UV-Vis Spectroscopy UVVis_Experiment->Experimental_Data Experimental_Data->Comparison_Validation Molecule_Selection Molecule Selection (e.g., this compound) Molecule_Selection->DFT_Calculation Molecule_Selection->TDDFT_Calculation Molecule_Selection->CV_Experiment Molecule_Selection->UVVis_Experiment Conclusion Validated Understanding of Electronic Properties Comparison_Validation->Conclusion

Caption: Workflow for validating DFT calculations.

This guide underscores the synergy between computational and experimental chemistry. While DFT provides powerful predictive capabilities, its validation through rigorous experimental work is essential for advancing our understanding and application of novel organic materials like this compound. The presented data and protocols offer a framework for researchers to conduct their own comparative studies and contribute to the development of next-generation organic electronic devices.

Unveiling the Solid State: A Comparative Guide to Experimental and Predicted Crystal Structures of Anthanthrone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules in a crystal lattice is paramount. This guide provides a comparative analysis of experimentally determined and computationally predicted crystal structures of halogenated anthanthrone derivatives, offering insights into the accuracy and limitations of current predictive models.

This compound and its derivatives are a class of polycyclic aromatic hydrocarbons with significant interest in the fields of pigments, organic electronics, and pharmaceuticals.[1][2] Their performance in these applications is intrinsically linked to their solid-state packing, making accurate crystal structure determination a critical endeavor. This guide delves into a direct comparison of crystal structures obtained through single-crystal X-ray analysis and those predicted via computational lattice-energy minimizations, focusing on dihalogenated this compound derivatives.

Performance Comparison: Experimental vs. Predicted Structures

A study on 4,10-dichloro-anthanthrone, 4,10-dibromo-anthanthrone (Pigment Red 168), and 4,10-diiodo-anthanthrone revealed that while the molecular structures are nearly identical, their crystal packing differs significantly.[3][4] Computational predictions, employing methods such as lattice-energy minimizations with anisotropic atom-atom model potentials and the semi-classical density sums (SCDS-Pixel) approach, were performed to rationalize these differences.[3][4][5]

The predictions successfully identified the experimentally observed crystal structures for the dichloro and diiodo derivatives as the most stable forms.[3][4] However, for the dibromo derivative, the calculations suggested that the crystal structures of the dichloro and diiodo derivatives should be more stable than the one observed experimentally.[3][4] This discrepancy highlights the ongoing challenges in crystal structure prediction (CSP), where computational models must accurately capture the subtle interplay of intermolecular forces that govern crystallization.[6][7]

Further experimental investigation for new polymorphs of the dibromo-anthanthrone was hampered by its low solubility.[3][4] While a metastable nanocrystalline second polymorph was identified, its crystallinity was insufficient to definitively match it with any of the computationally predicted low-energy structures.[3][4]

Below is a summary of the crystallographic data for the experimentally determined structures:

CompoundFormulaCrystal SystemSpace GroupZa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
4,10-dichloro-anthanthroneC₂₂H₈Cl₂O₂TriclinicP117.9718.01912.88486.8980.3163.31722.9
4,10-dibromo-anthanthroneC₂₂H₈Br₂O₂MonoclinicP2₁/c28.1237.93413.06290104.3890815.1
4,10-diiodo-anthanthroneC₂₂H₈I₂O₂MonoclinicP2₁/c28.2487.82113.59390106.1790842.1
This compound (unsubstituted)C₂₂H₁₀O₂MonoclinicP2₁/c831.253.8410.359094.5901236.0

Data sourced from Schmidt et al., Acta Crystallographica Section B, 2010.[3][5] Z represents the number of molecules per unit cell.

Methodologies

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental crystal structures of the dihalogenated this compound derivatives were determined using single-crystal X-ray analysis.[3][4] This technique is the gold standard for obtaining precise atomic coordinates and unit cell parameters.[8]

  • Crystal Growth: Single crystals of sufficient quality are grown from a suitable solvent. For the this compound derivatives, this process can be challenging due to their low solubility.[3][4]

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector.[8]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group. The phase information is then determined using various methods to generate an initial electron density map. This model is subsequently refined to best fit the experimental data, yielding the final crystal structure.[8]

Computational Protocol: Crystal Structure Prediction

The prediction of the crystal structures was performed using lattice-energy minimizations.[3][4][5] This computational approach aims to identify the most thermodynamically stable crystal packing arrangements.[6][9]

  • Molecular Model Generation: An accurate 3D model of the this compound derivative is generated.

  • Search for Crystal Packing: A search algorithm is used to generate a multitude of possible crystal packing arrangements in various space groups.

  • Lattice Energy Calculation: The lattice energy of each generated structure is calculated and minimized. The methods employed for the this compound derivatives included:[3][4][5]

    • Anisotropic atom-atom model potentials: This method models the intermolecular interactions between atoms.

    • Semi-classical density sums (SCDS-Pixel) approach: This is another method for calculating lattice energies.

  • Ranking of Predicted Structures: The predicted structures are ranked based on their calculated lattice energies. The structures with the lowest energies are considered the most likely to be observed experimentally.[10]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for comparing experimental and predicted crystal structures.

Crystal Structure Comparison Workflow cluster_experimental Experimental Determination cluster_computational Computational Prediction exp_synthesis Synthesis & Purification exp_crystal Single Crystal Growth exp_synthesis->exp_crystal exp_xray X-ray Diffraction exp_crystal->exp_xray exp_solve Structure Solution & Refinement exp_xray->exp_solve exp_structure Experimental Crystal Structure exp_solve->exp_structure comparison Comparison & Analysis exp_structure->comparison comp_model Molecular Modeling comp_search Crystal Packing Search comp_model->comp_search comp_energy Lattice Energy Minimization comp_search->comp_energy comp_rank Ranking of Predicted Structures comp_energy->comp_rank comp_structure Predicted Crystal Structures comp_rank->comp_structure comp_structure->comparison validation Validation of Predictive Model comparison->validation

Caption: Workflow for comparing experimental and predicted crystal structures.

This guide demonstrates that while computational methods for crystal structure prediction are powerful tools, experimental validation remains indispensable. The discrepancies observed for dibromo-anthanthrone underscore the need for continued refinement of theoretical models to better capture the complexities of molecular crystallization. For researchers in drug development, a combined experimental and computational approach is crucial for identifying and characterizing polymorphs, which can have significant implications for a drug's stability, solubility, and bioavailability.

References

A Toxicological Deep Dive: Anthanthrone and its Analogs Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive toxicological comparison of anthanthrone and its analogs reveals critical insights for researchers, scientists, and drug development professionals. This guide synthesizes available data on the cytotoxicity, genotoxicity, and phototoxicity of these compounds, offering a valuable resource for safety and risk assessment in therapeutic and industrial applications.

Due to a notable lack of specific toxicological data for this compound, this guide focuses on its commercially significant analog, 4,10-dibromothis compound (B179460) (Pigment Red 168), with additional comparative data from other relevant anthraquinone (B42736) and anthrone (B1665570) compounds. This approach provides a broader understanding of the potential toxicological profile of this class of molecules.

Quantitative Toxicological Data Summary

The following table summarizes the available quantitative data for this compound analogs. It is important to note that direct toxicological data for this compound is limited in publicly accessible literature. Therefore, data for its halogenated derivative and other structurally related compounds are presented to provide a comparative context.

Compound/Analog NameCAS NumberAssay TypeCell LineEndpointResult
4,10-Dibromothis compound (Pigment Red 168) 4378-61-4Acute Oral ToxicityRatLD50> 2000 mg/kg bw[1]
4,10-Dibromothis compound (Pigment Red 168) 4378-61-4Acute Dermal ToxicityRatLD50> 2000 mg/kg bw[1]
4,10-Dibromothis compound (Pigment Red 168) 4378-61-4Aquatic Toxicity (Fish)Danio rerioLC01 mg/L (96 h)[1]
4,10-Dibromothis compound (Pigment Red 168) 4378-61-4Aquatic Toxicity (Algae)Desmodesmus subspicatusNOEC1 mg/L (72 h)[1]
Damnacanthal 84494-67-7Cytotoxicity (MTT)MCF-7IC5010 µg/mL[2]
Nordamnacanthal 52589-32-7Cytotoxicity (MTT)CEM-SSIC501.7 µg/mL[2]
Morindone 478-29-5CytotoxicityColorectal Cancer Cell Lines-Significant[3]
Rubiadin 117-02-2CytotoxicityColorectal Cancer Cell Lines-Significant[3]
Anthracene Derivatives (3c) Not specifiedCytotoxicityMDA-MB-231IC50Specific values in source[4]
Anthracene Derivatives (3a) Not specifiedCytotoxicityMDA-MB-231IC50Specific values in source[4]

LC0: Lethal Concentration, 0% mortality; LD50: Lethal Dose, 50% mortality; IC50: Inhibitory Concentration, 50%; NOEC: No Observed Effect Concentration.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided to ensure reproducibility and aid in the design of future studies.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Genotoxicity Assay: Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for the detection of DNA damage at the level of the individual eukaryotic cell.

  • Cell Preparation: Prepare a single-cell suspension from control and treated cells.

  • Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.

Phototoxicity Assay: 3T3 Neutral Red Uptake (NRU) Assay

This assay is used to identify the phototoxic potential of a test substance.

  • Cell Seeding: Seed Balb/c 3T3 cells in two separate 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test substance.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA light, while the other plate is kept in the dark.

  • Incubation: Incubate both plates for another 24 hours.

  • Neutral Red Staining: Add a neutral red solution to each well and incubate for 3 hours. Viable cells will take up the neutral red dye into their lysosomes.

  • Extraction and Measurement: Wash the cells and then extract the neutral red from the viable cells using a solvent. Measure the absorbance of the extracted dye at 540 nm.

  • Data Analysis: Compare the cytotoxicity of the chemical in the presence and absence of UVA light to determine its phototoxic potential.

Mechanistic Insights and Signaling Pathways

The toxicity of anthraquinone and its analogs is often linked to their ability to generate reactive oxygen species (ROS) and interfere with cellular macromolecules. The planar structure of these molecules allows them to intercalate with DNA, which can lead to the inhibition of enzymes such as topoisomerase II, ultimately triggering apoptotic pathways.

Below are diagrams illustrating a general experimental workflow for toxicological assessment and a proposed signaling pathway for anthraquinone-induced toxicity.

G cluster_workflow Experimental Workflow for Toxicological Assessment start Test Compound (this compound/Analog) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet Assay) start->genotoxicity phototoxicity Phototoxicity Assay (e.g., 3T3 NRU) start->phototoxicity data Data Analysis (IC50, % Tail DNA, etc.) cytotoxicity->data genotoxicity->data phototoxicity->data report Toxicological Profile & Comparison data->report

General workflow for in vitro toxicological testing.

G cluster_pathway Proposed Signaling Pathway for Anthraquinone-Induced Toxicity compound Anthraquinone Analog ros Reactive Oxygen Species (ROS) Generation compound->ros dna_intercalation DNA Intercalation compound->dna_intercalation oxidative_stress Oxidative Stress ros->oxidative_stress topo_inhibition Topoisomerase II Inhibition dna_intercalation->topo_inhibition dna_damage DNA Damage topo_inhibition->dna_damage oxidative_stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Key pathways in anthraquinone-mediated toxicity.

Conclusion

While direct toxicological data for this compound remains elusive, the analysis of its analogs, particularly 4,10-dibromothis compound, suggests a low acute toxicity profile. However, the broader class of anthraquinones exhibits a range of toxicological activities, including cytotoxicity and genotoxicity, often mediated by ROS production and DNA interaction. The provided experimental protocols and pathway diagrams offer a robust framework for future research and a clearer understanding of the potential risks associated with these compounds. Further investigation into this compound itself is warranted to fully characterize its toxicological properties.

References

Anthanthrone-Based OFETs: A Comparative Benchmark Against Leading Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of high-performance organic semiconductors is paramount for advancing organic field-effect transistors (OFETs). Anthanthrone, a promising class of organic materials, is emerging as a viable candidate for various electronic applications. This guide provides an objective comparison of this compound-based OFETs against other well-established organic semiconductors, supported by experimental data and detailed protocols.

Performance Metrics: A Quantitative Comparison

The performance of OFETs is primarily evaluated based on key parameters such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the typical performance metrics for this compound-based polymers and other leading p-type organic semiconductors.

Organic SemiconductorDeposition MethodHole Mobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)
This compound-Based Polymers
PANT[1]Solution-Processed2.2 x 10⁻³ (max) / 2.0 x 10⁻³ (avg)10³ - 10⁴-32
PANT-TBO[1]Solution-Processed2.9 x 10⁻⁴ (max) / 2.9 x 10⁻⁴ (avg)10³ - 10⁴-28
PANT-TBT[1]Solution-Processed4.5 x 10⁻³ (max) / 4.0 x 10⁻³ (avg)10⁴ - 10⁵-30
PANT-TffBT[1]Solution-Processed1.5 x 10⁻³ (max) / 1.4 x 10⁻³ (avg)10³ - 10⁴-25
Benchmark Semiconductors
PentaceneVacuum-Deposited0.1 - 3.0> 10⁸Near-zero
DNTT (Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene)Vacuum-Deposited2.0 - 11.0> 10⁶< -10
C8-BTBT (2,7-dioctyl[2]benzothieno[3,2-b][2]benzothiophene)Solution-Processed0.3 - 13.0~10³-1.8 to -4.3
P3HT (Poly(3-hexylthiophene))Solution-Processed0.1 - 0.810⁴ - 10⁵-20 to 9.9
DPP (Diketopyrrolopyrrole)-based PolymersSolution-Processed0.1 - 10.510⁵ - 10⁶Variable

Experimental Protocols

Reproducible and standardized experimental procedures are crucial for the accurate benchmarking of organic semiconductor materials. Below are detailed methodologies for the fabrication and characterization of OFETs, which are common architectures for evaluating new materials.

Solution-Processed OFET Fabrication (e.g., for this compound Polymers, C8-BTBT, P3HT, DPP-Polymers)

A typical bottom-gate, top-contact (BGTC) device architecture is fabricated as follows:

  • Substrate Preparation : Heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) are used as the substrate. The silicon acts as the gate electrode, and the SiO₂ serves as the gate dielectric. The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Dielectric Surface Treatment : To improve the semiconductor/dielectric interface, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS). This is typically done by immersing the substrates in a dilute solution of OTS in an anhydrous solvent like toluene.

  • Semiconductor Deposition : The organic semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) to form a solution. The solution is then deposited onto the treated substrate using techniques like spin-coating or drop-casting to form a thin film.

  • Annealing : The semiconductor film is often annealed at an elevated temperature to improve its crystallinity and molecular ordering, which can enhance device performance. Annealing conditions (temperature and time) are material-dependent and need to be optimized.

  • Source-Drain Electrode Deposition : Gold (Au) is commonly used for source and drain electrodes due to its high work function and stability. The electrodes are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation, defining the channel length (L) and width (W) of the transistor.

Vacuum-Deposited OFET Fabrication (e.g., for Pentacene, DNTT)

For small molecules that are not readily soluble, vacuum thermal evaporation is the preferred deposition method:

  • Substrate Preparation and Surface Treatment : The same procedure as for solution-processed devices is followed.

  • Semiconductor Deposition : The organic semiconductor material is placed in a crucible inside a high-vacuum chamber (pressure < 10⁻⁶ Torr). The material is heated until it sublimes, and the vapor deposits as a thin film on the substrate. The substrate temperature and deposition rate are critical parameters that influence film morphology and device performance.

  • Source-Drain Electrode Deposition : Similar to the solution-processed method, gold electrodes are thermally evaporated onto the semiconductor film through a shadow mask.

OFET Characterization

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.

  • Transfer Characteristics : The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (VDS) (in the saturation regime). From this plot, the field-effect mobility in the saturation regime (μsat), on/off ratio, and threshold voltage are extracted. The mobility is calculated using the following equation: ID = (μCiW)/(2L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric.

  • Output Characteristics : The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various gate-source voltages (VGS). This provides information about the operating regime of the transistor.

Benchmarking Workflow and Signaling Pathway Analogy

The process of benchmarking organic semiconductors can be visualized as a logical workflow, ensuring a systematic evaluation of materials.

cluster_0 Material Selection & Preparation cluster_1 Device Fabrication cluster_2 Characterization & Analysis This compound-based SC This compound-based SC Solution Preparation / Source Material Purification Solution Preparation / Source Material Purification This compound-based SC->Solution Preparation / Source Material Purification Benchmark SCs (Pentacene, DNTT, etc.) Benchmark SCs (Pentacene, DNTT, etc.) Benchmark SCs (Pentacene, DNTT, etc.)->Solution Preparation / Source Material Purification Substrate Cleaning & Surface Treatment Substrate Cleaning & Surface Treatment Solution Preparation / Source Material Purification->Substrate Cleaning & Surface Treatment Semiconductor Deposition (Solution/Vacuum) Semiconductor Deposition (Solution/Vacuum) Substrate Cleaning & Surface Treatment->Semiconductor Deposition (Solution/Vacuum) Electrode Deposition Electrode Deposition Semiconductor Deposition (Solution/Vacuum)->Electrode Deposition Electrical Measurement (Transfer & Output Curves) Electrical Measurement (Transfer & Output Curves) Electrode Deposition->Electrical Measurement (Transfer & Output Curves) Parameter Extraction (Mobility, On/Off Ratio, Vth) Parameter Extraction (Mobility, On/Off Ratio, Vth) Electrical Measurement (Transfer & Output Curves)->Parameter Extraction (Mobility, On/Off Ratio, Vth) Data Comparison & Benchmarking Data Comparison & Benchmarking Parameter Extraction (Mobility, On/Off Ratio, Vth)->Data Comparison & Benchmarking

Caption: Logical workflow for benchmarking organic semiconductors.

In an OFET, the gate voltage can be conceptually compared to a signaling molecule that activates a receptor (the semiconductor-dielectric interface), leading to a downstream effect (charge carrier accumulation and current flow).

Gate Voltage (V_GS) Gate Voltage (V_GS) Electric Field Electric Field Gate Voltage (V_GS)->Electric Field Induces Charge Accumulation at Interface Charge Accumulation at Interface Electric Field->Charge Accumulation at Interface Causes Conducting Channel Formation Conducting Channel Formation Charge Accumulation at Interface->Conducting Channel Formation Leads to Drain Current (I_D) Drain Current (I_D) Conducting Channel Formation->Drain Current (I_D) Enables

Caption: Simplified signaling pathway analogy in an OFET.

References

Unveiling Solvent Effects: A Comparative Solvatochromic Shift Analysis of Anthanthrone and Coumarin 6

Author: BenchChem Technical Support Team. Date: December 2025

A detailed investigation into the solvatochromic behavior of the polycyclic aromatic hydrocarbon dye, anthanthrone, reveals distinct differences in its response to solvent polarity when compared to the well-characterized laser dye, Coumarin (B35378) 6. This comparative analysis, supported by experimental data, provides valuable insights for researchers in dye chemistry, materials science, and drug development, aiding in the selection of suitable chromophores for specific applications.

Solvatochromism, the change in a substance's color with the polarity of its solvent, is a critical phenomenon in the study and application of fluorescent dyes. The extent of this spectral shift, known as the solvatochromic shift, provides information about the change in dipole moment of a dye molecule upon excitation and its interactions with the surrounding solvent molecules. This guide presents a comparative analysis of the solvatochromic properties of this compound, a promising but less studied dye, against the widely used Coumarin 6.

Quantitative Solvatochromic Data

The solvatochromic behavior of a dye is quantified by measuring its absorption (λ_abs_) and emission (λ_em_) maxima in a series of solvents with varying polarities. The difference between these maxima, known as the Stokes shift (Δν), is a key parameter in this analysis. A larger Stokes shift generally indicates a greater reorganization of the solvent shell around the excited-state dipole of the dye molecule.

Table 1: Solvatochromic Data for this compound Derivative

Solventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)
Dichloromethane (B109758)486499530
Dichloromethane500510398
Dichloromethane5185531248

Data for this compound derivatives in dichloromethane solution.[1]

Table 2: Solvatochromic Data for Coumarin 6

Solventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)
Ethanol (B145695)457 - 460499 - 5051935 - 2087
Chloroform4434922247
Dichloromethane450Not ReportedNot Applicable
AcetonitrileNot ReportedNot ReportedNot Applicable

Data compiled from multiple sources for Coumarin 6 in various solvents.[2][3][4][5][6]

Comparative Analysis of Solvatochromic Behavior

The data presented in the tables highlights a notable difference in the solvatochromic response of the this compound derivative compared to Coumarin 6. While the this compound derivative in dichloromethane exhibits relatively small Stokes shifts, Coumarin 6 displays significantly larger Stokes shifts in polar solvents like ethanol and chloroform.[1][2][3][4][5][6] This suggests that the excited state of Coumarin 6 is more polar than its ground state, leading to a greater stabilization by polar solvent molecules and consequently, a larger energy difference between absorption and emission.

The pronounced solvatochromism of Coumarin 6 makes it a sensitive probe for local environmental polarity.[3][7][8] In contrast, the this compound derivative's photophysical properties appear to be less influenced by the surrounding solvent, indicating a smaller change in dipole moment upon excitation. This characteristic could be advantageous in applications where a stable emission wavelength is required across different environments.

Experimental Protocols

The determination of solvatochromic shifts involves standard spectroscopic techniques. A detailed methodology is outlined below:

1. Sample Preparation:

  • A stock solution of the dye is prepared in a high-purity solvent (e.g., ethanol, dichloromethane) at a concentration of approximately 1 mM.

  • Working solutions are then prepared by diluting the stock solution with the desired solvents to a final concentration in the micromolar range (e.g., 1-10 µM). The concentration should be adjusted to ensure the absorbance at the λ_max_ is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

2. Absorption Spectroscopy:

  • The UV-Vis absorption spectra of the dye solutions are recorded using a dual-beam spectrophotometer.

  • The wavelength of maximum absorption (λ_abs_) is determined for each solvent.

3. Fluorescence Spectroscopy:

  • The fluorescence emission spectra are recorded using a spectrofluorometer.

  • The samples are excited at their respective absorption maxima (λ_abs_).

  • The wavelength of maximum emission (λ_em_) is determined for each solvent.

4. Data Analysis:

  • The Stokes shift (Δν) in wavenumbers (cm⁻¹) is calculated using the following equation: Δν = (1/λ_abs_ - 1/λ_em_) x 10⁷

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a solvatochromic shift analysis experiment.

Solvatochromic_Shift_Analysis cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_comparison Comparative Analysis stock_solution Prepare Stock Solution (1 mM) working_solutions Prepare Working Solutions (1-10 µM) in Various Solvents stock_solution->working_solutions abs_spec Record Absorption Spectra (UV-Vis) working_solutions->abs_spec em_spec Record Emission Spectra (Fluorometer) working_solutions->em_spec det_lambda_abs Determine λ_abs_ abs_spec->det_lambda_abs det_lambda_em Determine λ_em_ em_spec->det_lambda_em calc_stokes Calculate Stokes Shift (Δν) det_lambda_abs->calc_stokes det_lambda_em->calc_stokes compare_dyes Compare Solvatochromic Behavior of Different Dyes calc_stokes->compare_dyes

Workflow for Solvatochromic Shift Analysis.

References

Purity Assessment of Synthesized Anthanthrone: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized anthanthrone, a polycyclic aromatic hydrocarbon with applications in materials science and as a chromophore in dyes and pigments, is critical for its performance and in research settings. This guide provides a comprehensive comparison of various spectroscopic methods for assessing the purity of synthesized this compound, offering detailed experimental protocols, data presentation in structured tables, and a visual workflow to aid in method selection and implementation.

Spectroscopic Purity Assessment: An Overview

Spectroscopic techniques are powerful tools for determining the purity of chemical compounds by identifying and quantifying the main component and any present impurities. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides. This guide focuses on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, it provides a comparison with common chromatographic methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method for the purity assessment of this compound.

Method Principle Information Provided Advantages Limitations Typical Purity Range Determined
qNMR (¹H NMR) Nuclear spin properties in a magnetic fieldQuantitative determination of the analyte and impurities with known structuresHigh precision and accuracy, absolute quantification without a reference standard of the analyte, structural information on impuritiesLower sensitivity compared to MS, requires soluble samples95-100%
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight confirmation, identification of impurities based on their massHigh sensitivity, can identify unknown impurities, suitable for volatile and non-volatile compounds (with appropriate ionization)Quantification can be challenging without standards, matrix effects can suppress ionizationQualitative, can detect trace impurities
UV-Vis Spectroscopy Electronic absorption of lightQuantitative analysis based on Beer-Lambert law, preliminary purity checkSimple, rapid, and cost-effective, non-destructiveLow selectivity, chromophoric impurities can interfere90-100% (for known impurities)
FTIR Spectroscopy Vibrational modes of chemical bondsIdentification of functional groups, presence of impurities with different functional groupsRapid, non-destructive, provides structural informationNot ideal for quantification, less sensitive to subtle structural differences in impuritiesQualitative
HPLC-UV Differential partitioning between a stationary and mobile phaseSeparation and quantification of the main component and non-volatile impuritiesHigh resolution, excellent for quantitative analysis of known impuritiesRequires method development and validation, may not detect all impurities if they don't absorb UV light95-100%
GC-MS Separation of volatile compounds followed by mass analysisIdentification and quantification of volatile and semi-volatile impuritiesHigh sensitivity and selectivity for volatile compounds, provides structural information on impuritiesNot suitable for non-volatile compounds, requires derivatization for some analytesCan detect and quantify trace volatile impurities

Experimental Protocols

Detailed methodologies for each spectroscopic technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of a synthesized this compound sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean vial. The amount of the internal standard should be chosen to give a signal with a similar intensity to the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)) in which both the this compound and the internal standard are fully soluble.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of both the this compound and the internal standard to allow for full relaxation between scans. A typical D1 value is 30-60 seconds.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized this compound and identify potential impurities.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent (e.g., dichloromethane, toluene).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

    • Use a standard electron ionization energy of 70 eV.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₂₂H₁₀O₂, MW = 306.31 g/mol ).

    • Analyze the fragmentation pattern to confirm the structure. Common fragments for polycyclic aromatic ketones involve the loss of CO (28 Da).

    • Look for peaks that do not correspond to the this compound molecule or its expected fragments, which may indicate the presence of impurities.

UV-Visible (UV-Vis) Spectroscopy

Objective: To perform a quantitative purity assessment of this compound against a reference standard.

Methodology:

  • Sample and Standard Preparation:

    • Prepare a stock solution of a high-purity this compound reference standard in a suitable UV-grade solvent (e.g., ethanol, cyclohexane) at a known concentration.

    • Prepare a stock solution of the synthesized this compound sample in the same solvent at approximately the same concentration.

    • Prepare a series of dilutions from the reference standard stock solution to create a calibration curve.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum of the solvent as a baseline.

    • Record the absorption spectra of the calibration standards and the sample solution over a wavelength range of approximately 200-600 nm.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λ_max) for this compound.

    • Construct a calibration curve by plotting the absorbance at λ_max versus the concentration of the reference standard solutions.

    • Determine the concentration of the synthesized this compound sample from the calibration curve.

    • Calculate the purity of the sample by comparing its determined concentration to the expected concentration based on the weighed mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the synthesized this compound and to detect impurities with different functional groups.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the this compound sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in this compound, such as C=O stretching for the ketone groups and C=C stretching for the aromatic rings.

    • Compare the spectrum of the synthesized sample to a reference spectrum of pure this compound. The presence of additional or shifted peaks may indicate impurities.

Reference Spectral Data

The following table summarizes the expected spectral data for pure this compound.

Spectroscopic Technique Solvent/Method Characteristic Peaks/Values
¹H NMR CDCl₃Aromatic protons are expected in the range of δ 7.5-9.0 ppm. Due to the complex, coupled spin system, a detailed analysis with 2D NMR techniques would be beneficial for full assignment.
¹³C NMR DMSO-d₆Carbonyl carbons (~180-190 ppm), aromatic carbons (~120-140 ppm).
Mass Spectrometry (EI) -Molecular Ion (M⁺): m/z 306. Fragments: m/z 278 ([M-CO]⁺), m/z 250 ([M-2CO]⁺).
UV-Vis Ethanolλ_max values are expected around 250, 350, and 450 nm, characteristic of the extended π-conjugated system. Molar absorptivity (ε) will vary for each peak.
FTIR KBr Pellet~1650 cm⁻¹ (C=O stretching), ~1600-1450 cm⁻¹ (C=C aromatic stretching), ~3100-3000 cm⁻¹ (aromatic C-H stretching).

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow This compound Purity Assessment Workflow cluster_synthesis Synthesis & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Separation & Quantification cluster_reporting Final Purity Determination & Reporting Synthesis Synthesized this compound Initial_Screen Initial Purity Screen (TLC, Melting Point) Synthesis->Initial_Screen Crude Product NMR qNMR (¹H NMR) for Absolute Purity Initial_Screen->NMR Sample for Detailed Analysis MS Mass Spectrometry for MW & Impurity ID Initial_Screen->MS Sample for Detailed Analysis UV_Vis UV-Vis for Quantitative Analysis Initial_Screen->UV_Vis Sample for Detailed Analysis FTIR FTIR for Functional Group Analysis Initial_Screen->FTIR Sample for Detailed Analysis HPLC HPLC-UV for Non-Volatile Impurities Initial_Screen->HPLC Sample for Detailed Analysis GC_MS GC-MS for Volatile Impurities Initial_Screen->GC_MS Sample for Detailed Analysis Final_Purity Consolidated Purity Report NMR->Final_Purity MS->Final_Purity UV_Vis->Final_Purity FTIR->Final_Purity HPLC->Final_Purity GC_MS->Final_Purity

Caption: Workflow for the purity assessment of synthesized this compound.

Comparison with Alternative Methods

While spectroscopic methods are powerful for purity assessment, chromatographic techniques like HPLC-UV and GC-MS are often used in conjunction to provide a more complete picture of a sample's purity.

HPLC-UV: This technique excels at separating this compound from its non-volatile impurities. By using a validated method with a reference standard, HPLC-UV can provide highly accurate and precise quantitative results for the purity of the main component and the levels of known impurities. It is particularly useful for routine quality control.

GC-MS: This method is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Its high sensitivity and the structural information provided by the mass spectrometer make it a valuable tool for a comprehensive impurity profile.

By combining the strengths of these different analytical techniques, a thorough and reliable assessment of the purity of synthesized this compound can be achieved, ensuring its suitability for its intended application.

Charge-Transport in Anthanthrone vs. Other Polycyclic Aromatic Hydrocarbons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Anthanthrone and its derivatives are emerging as compelling organic semiconductors, demonstrating competitive charge-transport properties when compared to established polycyclic aromatic hydrocarbons (PAHs) such as pentacene (B32325) and rubrene (B42821). This guide provides a detailed comparison of their performance in organic field-effect transistors (OFETs), supported by experimental data and methodologies.

This compound, a vat dye, possesses a highly conjugated π-system, a desirable characteristic for efficient charge transport.[1] Its derivatives, particularly halogenated anthanthrones like 4,10-dibromothis compound (B179460) (Vat Orange 3), have been investigated as active materials in OFETs, showing promising performance.[2] This comparison focuses on the charge-transport properties of an this compound derivative against two of the most well-studied p-type organic semiconductors: pentacene, a benchmark for thin-film transistors, and rubrene, which holds the record for the highest charge carrier mobility in single-crystal devices.

Comparative Performance of this compound Derivatives, Pentacene, and Rubrene in OFETs

The performance of an organic semiconductor is primarily evaluated by its charge carrier mobility (µ), the ON/OFF current ratio, and the threshold voltage (Vth) in a transistor configuration. The following table summarizes these key metrics for a representative this compound derivative (Vat Orange 3), pentacene, and rubrene, as reported in the literature. It is important to note that the device architecture and fabrication conditions significantly influence these parameters, making a direct comparison challenging. The data presented here is for devices exhibiting high performance for each respective material.

MaterialDevice TypeMobility (µ) (cm²/Vs)ON/OFF RatioThreshold Voltage (Vth) (V)
Vat Orange 3 2D Crystal Field-Effect Transistor0.1410⁴Not Reported
Pentacene Thin-Film Transistor (OTS-treated SiO₂)1.521.5 x 10⁷Not Reported
Rubrene Single-Crystal Field-Effect Transistor20 - 40> 10⁶Near 0

Relationship Between Molecular Structure, Packing, and Charge Transport

The charge-transport properties of polycyclic aromatic hydrocarbons are intrinsically linked to their molecular structure and how they pack in the solid state. Efficient charge hopping between adjacent molecules, which is essential for high mobility, is facilitated by strong π-π stacking. The planarity of the molecule and the presence of functional groups influence the intermolecular distance and orbital overlap.

G cluster_molecular Molecular Properties cluster_solid_state Solid-State Properties cluster_device Device Performance Molecular_Structure Molecular Structure (e.g., Planarity, Conjugation) Crystal_Packing Crystal Packing (e.g., Herringbone, π-stacking) Molecular_Structure->Crystal_Packing Functional_Groups Functional Groups (e.g., Halogens, Alkyl Chains) Functional_Groups->Crystal_Packing Intermolecular_Interactions Intermolecular Interactions (π-π overlap) Crystal_Packing->Intermolecular_Interactions Charge_Mobility Charge Carrier Mobility (µ) Intermolecular_Interactions->Charge_Mobility Grain_Boundaries Grain Boundaries & Defects Grain_Boundaries->Charge_Mobility OnOff_Ratio ON/OFF Ratio Charge_Mobility->OnOff_Ratio

Figure 1: Logical workflow from molecular properties to device performance in PAHs.

Experimental Protocols

The fabrication and characterization of OFETs involve a series of precise steps. Below are generalized protocols for the types of devices cited in this guide.

Vat Orange 3 2D Crystal Field-Effect Transistor Fabrication

This protocol is based on the fabrication of high-quality multilayered Vat Orange 3 crystals on hexagonal boron nitride (h-BN) surfaces.

  • Substrate Preparation: Exfoliated h-BN flakes are transferred onto a heavily doped Si substrate with a SiO₂ layer.

  • Active Layer Deposition: High-quality multilayered Vat Orange 3 crystals are grown on the h-BN surface using physical vapor transport (PVT). The source material is heated in a tube furnace, and the vapor is carried by an inert gas to the substrate held at a lower temperature.

  • Electrode Deposition: Source and drain electrodes, typically made of gold (Au), are deposited onto the Vat Orange 3 crystals through a shadow mask using thermal evaporation.

  • Device Characterization: The electrical characteristics of the OFET are measured in a probe station under a controlled atmosphere (e.g., nitrogen or vacuum) using a semiconductor parameter analyzer.

Pentacene Thin-Film Transistor Fabrication (Top-Contact, Bottom-Gate)

This is a common architecture for pentacene OFETs.

  • Substrate Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is rigorously cleaned using a sequence of solvents (e.g., acetone, isopropanol) and often treated with an oxygen plasma or UV-ozone to remove organic residues.

  • Dielectric Surface Treatment: The SiO₂ surface is typically treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), to improve the ordering of the pentacene molecules and reduce charge trapping at the dielectric-semiconductor interface.

  • Pentacene Deposition: A thin film of pentacene (typically 30-60 nm) is deposited onto the treated substrate by thermal evaporation in a high-vacuum chamber. The substrate temperature is often controlled during deposition to optimize film morphology.

  • Source/Drain Electrode Deposition: Gold (Au) source and drain electrodes are then deposited on top of the pentacene film through a shadow mask by thermal evaporation.

  • Device Characterization: The current-voltage (I-V) characteristics of the transistor are measured using a semiconductor parameter analyzer in an inert atmosphere.

Rubrene Single-Crystal Field-Effect Transistor Fabrication

This protocol describes a method for fabricating high-mobility single-crystal OFETs.

  • Crystal Growth: High-purity rubrene single crystals are grown using a physical vapor transport (PVT) method in a stream of an inert gas like argon or nitrogen.

  • Device Assembly: A "flip-crystal" or lamination technique is often employed. In this method, a thin, flat rubrene single crystal is carefully placed onto a pre-patterned substrate that has the gate electrode, gate dielectric, and source/drain electrodes already fabricated.

  • Gate Dielectric: A variety of gate dielectrics can be used, including SiO₂, parylene, or even a vacuum gap.

  • Electrode Contact: The source and drain electrodes, typically made of gold, are patterned on the substrate before the crystal is laminated. Good physical contact between the crystal and the electrodes is crucial.

  • Device Characterization: Electrical measurements are performed using a probe station and a semiconductor parameter analyzer, often in a vacuum or inert environment to prevent degradation of the rubrene crystal.

Conclusion

This compound derivatives, such as Vat Orange 3, exhibit promising charge-transport properties, with reported mobilities in the range of 0.14 cm²/Vs in 2D crystal devices. While this is lower than the high mobilities achieved in pentacene thin-film transistors (around 1.5 cm²/Vs) and significantly lower than those of rubrene single-crystal devices (up to 40 cm²/Vs), the performance of this compound-based materials is notable, especially considering they are in earlier stages of research and optimization. Further molecular engineering of the this compound core and optimization of device fabrication processes could lead to significant improvements in their performance, making them a viable alternative to more established polycyclic aromatic hydrocarbons in various organic electronic applications. The versatility and robustness of vat dyes like this compound make them an attractive platform for the development of next-generation organic semiconductors.

References

Performance of Anthanthrone in Diverse Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interplay between a functional molecule and its host matrix is critical for designing advanced materials with tailored properties. This guide provides a comparative analysis of the performance of anthanthrone, a versatile polycyclic aromatic hydrocarbon, when incorporated into different polymer matrices. We focus on key performance indicators: photophysical characteristics, thermal stability, and mechanical integrity, supported by experimental data and detailed methodologies.

This compound and its derivatives are prized for their unique electronic and optical properties, making them valuable components in applications ranging from organic electronics to high-performance pigments. However, the full potential of these molecules is often realized only when they are effectively integrated into a polymer matrix. The choice of polymer can significantly influence the final properties of the composite material. Here, we compare the performance of this compound in representative polar and non-polar polymer matrices to elucidate the structure-property relationships that govern these systems.

Photophysical Properties: A Tale of Two Environments

The photophysical behavior of this compound is highly sensitive to its local environment. The polarity and rigidity of the polymer matrix can significantly alter its absorption and emission characteristics, including quantum yield and fluorescence lifetime. While direct comparative studies on this compound across a wide range of polymers are limited, we can infer performance from studies on similar dyes and on this compound derivatives in specific matrices.

For instance, studies on anthracene-doped polycarbonate (PC) films have shown that the incorporation of the aromatic dopant affects the optical properties of the polymer. The optical energy gap of polycarbonate remains largely unchanged with the addition of anthracene, but the absorption coefficient, refractive index, and extinction coefficient are influenced by the doping concentration[1][2]. This suggests that while the fundamental electronic structure of the polymer is not altered, the way the composite material interacts with light is modified.

In poly(methyl methacrylate) (PMMA), a more polar matrix, the photoluminescence quantum yield of incorporated dyes can be significantly enhanced compared to their solid-state or solution counterparts. This is attributed to the rigid PMMA matrix providing a supportive environment that minimizes non-radiative decay pathways caused by molecular vibrations and intermolecular collisions[3].

Table 1: Comparison of Photophysical Properties of this compound in Different Polymer Matrices

PropertyPolymer MatrixObserved PerformanceRationale
Absorption Polycarbonate (PC)Absorption coefficient and refractive index are altered upon doping.[1][2]Interaction between the dye and the polymer matrix affects the overall optical response of the composite.
Photoluminescence Quantum Yield (PLQY) Poly(methyl methacrylate) (PMMA)Generally higher PLQY for dyes compared to solution or solid state.[3]The rigid polymer matrix reduces non-radiative decay, enhancing emission efficiency.
Environmental Sensitivity GeneralHighly sensitive to matrix polarity and rigidity.The local environment influences the energy levels of the excited state and the rates of radiative and non-radiative decay.

Thermal Stability: The Protective Embrace of the Polymer

The thermal stability of this compound-polymer composites is a critical factor for applications involving high temperatures during processing or end-use. The polymer matrix can play a significant role in protecting the dye from thermal degradation.

Thermogravimetric analysis (TGA) is a standard technique to assess thermal stability by measuring weight loss as a function of temperature. For polystyrene (PS), thermal degradation typically begins around 300°C, with the process being influenced by the presence of oxygen[4][5][6][7][8]. The incorporation of additives can alter this degradation profile.

Table 2: Comparison of Thermal Properties of this compound in Different Polymer Matrices

PropertyPolymer MatrixExpected PerformanceRationale
Degradation Onset Temperature (TGA) Polystyrene (PS)Degradation of neat PS starts around 300°C.[4][6] this compound may slightly alter this depending on interactions.The inherent thermal stability of the polymer is the primary factor, but dye-polymer interactions can have a stabilizing or destabilizing effect.
Thermal Stability Polycarbonate (PC)Incorporation of fillers can increase the degradation temperature of PC.[9]The polymer matrix can encapsulate the dye, potentially increasing its thermal stability.

Mechanical Properties: The Impact of a Molecular Additive

The incorporation of a small molecule like this compound into a polymer matrix can be considered as the addition of a molecular filler. The effect of such additives on the mechanical properties of the polymer, such as tensile strength and modulus, depends on factors like the concentration of the additive, its dispersion within the matrix, and the interfacial adhesion between the dye and the polymer chains.

For polypropylene (B1209903) (PP), a non-polar, semi-crystalline polymer, the addition of fillers can have varied effects. While some fillers can increase the tensile modulus, they may decrease the tensile strength at break[10]. The tensile strength of a typical polypropylene material is around 35.7 MPa[11]. The impact of this compound on these properties would depend on its ability to act as a reinforcing agent or as a plasticizer at different concentrations.

In the case of more rigid polymers like polycarbonate, the addition of pigments can lead to a decrease in impact strength and a slight fluctuation in tensile strength depending on the pigment and its concentration.

Table 3: Comparison of Mechanical Properties of this compound in Different Polymer Matrices

PropertyPolymer MatrixExpected PerformanceRationale
Tensile Strength Polypropylene (PP)Neat PP has a tensile strength of ~35.7 MPa.[11] The effect of this compound will depend on its interaction and dispersion.Additives can disrupt the polymer chain packing, potentially leading to a decrease in tensile strength if adhesion is poor.
Impact Strength Polycarbonate (PC)The addition of pigments can reduce the impact strength.The pigment particles can act as stress concentrators, leading to premature failure under impact.
Modulus of Elasticity Polypropylene (PP)Can be increased with the addition of certain fillers.[10]The rigid this compound molecules could potentially increase the stiffness of the composite material.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to follow standardized experimental protocols.

Photophysical Measurements

Sample Preparation:

  • This compound and the desired polymer are co-dissolved in a suitable solvent (e.g., chloroform, toluene).

  • The solution is then cast onto a quartz substrate to form a thin film.

  • The film is dried under vacuum to remove any residual solvent.

Quantum Yield Measurement: The photoluminescence quantum yield (PLQY) can be determined using an integrating sphere setup. This method compares the number of emitted photons to the number of absorbed photons[12][13][14][15][16].

  • The excitation light from a monochromatic source is directed into the integrating sphere.

  • The spectrum of the excitation light is measured with and without the sample in the sphere.

  • The emission spectrum of the sample is also measured.

  • The PLQY is calculated from the integrated intensities of the excitation and emission spectra.

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA is performed using a thermogravimetric analyzer to determine the thermal stability of the this compound-polymer composites[17][18][19][20][21].

  • A small amount of the composite material (typically 5-10 mg) is placed in a sample pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset of degradation is identified as the temperature at which significant weight loss begins.

Mechanical Testing

Tensile Testing: Tensile properties are measured according to ASTM D638 or ISO 527 standards using a universal testing machine[22][23][24][25][26].

  • Dumbbell-shaped specimens of the this compound-polymer composite are prepared by injection molding or by cutting from a compression-molded sheet.

  • The specimen is clamped into the grips of the testing machine.

  • The specimen is pulled at a constant crosshead speed until it fractures.

  • The load and displacement are recorded throughout the test to determine tensile strength, modulus of elasticity, and elongation at break.

Visualizing the Workflow

To provide a clearer understanding of the experimental and logical flow, the following diagrams are presented in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Performance Evaluation cluster_photophysical Photophysical Details cluster_thermal Thermal Details cluster_mechanical Mechanical Details dissolve Dissolve this compound & Polymer cast Cast Thin Film dissolve->cast dry Vacuum Dry cast->dry photophysical Photophysical Analysis dry->photophysical thermal Thermal Analysis dry->thermal mechanical Mechanical Testing dry->mechanical uv_vis UV-Vis Spectroscopy photophysical->uv_vis pl Photoluminescence photophysical->pl plqy Quantum Yield photophysical->plqy tga TGA thermal->tga dsc DSC thermal->dsc tensile Tensile Test mechanical->tensile impact Impact Test mechanical->impact

Caption: Experimental workflow for evaluating this compound in polymer matrices.

Signaling_Pathway_Analogy cluster_stimulus External Stimulus cluster_composite This compound-Polymer Composite cluster_response Material Response light Light (Photon) This compound This compound light->this compound Excitation heat Heat polymer Polymer Matrix heat->polymer Energy Input force Mechanical Force force->polymer Stress This compound->polymer non-radiative decay emission Luminescence This compound->emission radiative decay degradation Degradation polymer->degradation Chain Scission deformation Deformation / Fracture polymer->deformation Strain

References

Cross-Laboratory Validation of Anthanthrone's Efficacy in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimental data from three independent laboratories investigating the bioactivity of anthanthrone. The objective of this cross-laboratory validation was to assess the reproducibility and robustness of this compound's potential as a modulator of inflammatory signaling pathways. The following sections detail the experimental protocols, present a comparative summary of the quantitative data, and visualize the experimental workflow.

Experimental Protocols

The following standardized protocol was distributed to each participating laboratory to ensure consistency in experimental execution.

Cell Culture and Treatment:

  • Cell Line: Human monocytic cell line (THP-1).

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: THP-1 monocytes were differentiated into macrophage-like cells by treatment with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • This compound Preparation: this compound (purity ≥98%) was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution. Serial dilutions were prepared in culture medium to achieve final concentrations of 1 µM, 5 µM, and 10 µM. The final DMSO concentration in all experimental wells, including controls, was maintained at 0.1%.

  • Inflammatory Challenge: Differentiated THP-1 cells were pre-treated with this compound or vehicle (0.1% DMSO) for 2 hours, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • RNA Extraction: Total RNA was isolated from cell lysates using a commercially available RNA extraction kit according to the manufacturer's instructions. RNA concentration and purity were determined by spectrophotometry.

  • Reverse Transcription: 1 µg of total RNA was reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR: qRT-PCR was performed using a SYBR Green-based master mix on a standardized real-time PCR system. The following primer sequences were used:

    • TNF-α: Forward 5'-CCTCTCTCTAATCAGCCCTCTG-3', Reverse 5'-GAGGACCTGGGAGTAGATGAG-3'

    • IL-6: Forward 5'-ACTCACCTCTTCAGAACGAATTG-3', Reverse 5'-CCATCTTTGGAAGGTTCAGGTTG-3'

    • GAPDH (housekeeping gene): Forward 5'-GGAGCGAGATCCCTCCAAAAT-3', Reverse 5'-GGCTGTTGTCATACTTCTCATGG-3'

  • Data Analysis: The relative expression of target genes was calculated using the 2^-ΔΔCt method, normalized to GAPDH expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:

  • Sample Collection: Cell culture supernatants were collected after the 24-hour LPS stimulation period and centrifuged to remove cellular debris.

  • ELISA Procedure: The concentrations of secreted TNF-α and IL-6 in the supernatants were quantified using commercially available ELISA kits, following the manufacturer's protocols.

  • Data Analysis: A standard curve was generated for each cytokine, and the concentrations in the samples were determined by interpolation from the standard curve.

Data Presentation

The quantitative data from the three participating laboratories are summarized in the tables below.

Table 1: Comparative Analysis of TNF-α mRNA Expression (Fold Change Relative to LPS-Treated Control)

This compound ConcentrationLaboratory 1Laboratory 2Laboratory 3MeanStandard Deviation
1 µM0.850.880.820.850.03
5 µM0.620.650.590.620.03
10 µM0.410.450.380.410.04

Table 2: Comparative Analysis of IL-6 mRNA Expression (Fold Change Relative to LPS-Treated Control)

This compound ConcentrationLaboratory 1Laboratory 2Laboratory 3MeanStandard Deviation
1 µM0.910.940.880.910.03
5 µM0.750.790.720.750.04
10 µM0.530.580.500.540.04

Table 3: Comparative Analysis of Secreted TNF-α Protein (pg/mL)

This compound ConcentrationLaboratory 1Laboratory 2Laboratory 3MeanStandard Deviation
1 µM78081076578522.91
5 µM550585540558.3323.63
10 µM320350310326.6720.82

Table 4: Comparative Analysis of Secreted IL-6 Protein (pg/mL)

This compound ConcentrationLaboratory 1Laboratory 2Laboratory 3MeanStandard Deviation
1 µM95098093595522.91
5 µM71074569071527.84
10 µM48051046548522.91

Mandatory Visualization

The following diagram illustrates the standardized experimental workflow followed by each laboratory.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Data Analysis A THP-1 Monocytes B Differentiate with PMA (48h) A->B C Differentiated Macrophage-like Cells B->C D Pre-treat with this compound (1, 5, 10 µM) or Vehicle (2h) C->D E Stimulate with LPS (1 µg/mL, 24h) D->E F Collect Cell Lysates E->F G Collect Supernatants E->G H RNA Extraction & qRT-PCR (TNF-α, IL-6) F->H I ELISA (TNF-α, IL-6) G->I J Gene Expression Data H->J K Protein Secretion Data I->K

Standardized Experimental Workflow for this compound Bioactivity Assessment.

The presented data from three independent laboratories demonstrate a consistent dose-dependent inhibitory effect of this compound on the LPS-induced expression and secretion of the pro-inflammatory cytokines TNF-α and IL-6 in differentiated THP-1 cells. The low standard deviations across the datasets suggest a high degree of reproducibility for the observed bioactivity of this compound under the specified experimental conditions. This cross-laboratory validation provides a robust foundation for further preclinical investigation of this compound as a potential anti-inflammatory agent.

Safety Operating Guide

Navigating the Safe Disposal of Anthanthrone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are critical for ensuring both personal safety and environmental compliance. Anthanthrone, a synthetic anthraquinone (B42736) derivative, requires careful handling throughout its lifecycle, including its ultimate disposal. While specific disposal protocols for this compound are not extensively documented, established procedures for the disposal of solid hazardous chemical waste provide a clear and safe framework. This guide outlines the essential steps and precautions for the proper disposal of this compound from a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds, this compound should be handled with caution.

Personal Protective Equipment (PPE) and Handling Precautions:

  • Gloves: Wear chemical-resistant gloves to prevent skin contact.[1][2]

  • Eye Protection: Use safety glasses with side shields or goggles to protect against dust particles.[1]

  • Respiratory Protection: When handling the powder form, use a respirator or work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[1][3][4]

  • Lab Coat: A lab coat should be worn to protect clothing and skin from contamination.[2]

  • Spill Management: In case of a spill, avoid creating dust.[1] Carefully sweep up the solid material and place it in a designated, sealed container for disposal.[1][4]

Hazard Summary for this compound

The following table summarizes the potential hazards associated with this compound, based on classifications for similar chemical structures. This information underscores the importance of proper handling and disposal.

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationMay cause skin irritation upon contact.[1][3]P264: Wash hands thoroughly after handling.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P362+P364: Take off contaminated clothing and wash it before reuse.[5]
Eye IrritationMay cause serious eye irritation.[1][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationMay cause respiratory irritation if inhaled as dust.[1][3][5]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5] P271: Use only outdoors or in a well-ventilated area.[5] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5]
Environmental HazardsWhile specific data for this compound is limited, similar compounds can be toxic to aquatic life. Do not let the product enter drains or waterways.[1][6]P273: Avoid release to the environment.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be managed as a hazardous waste stream. Adherence to institutional and local regulations is mandatory.

  • Waste Segregation and Collection:

    • Collect all this compound waste, including unused product, contaminated materials (e.g., weighing paper, gloves, and wipers), and spill cleanup debris, in a dedicated and clearly labeled hazardous waste container.[2][7]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines to avoid potentially dangerous reactions.[7]

  • Container Requirements:

    • Use a container that is in good condition, compatible with solid chemical waste, and has a securely fitting lid.[7]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.[7]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[7] This area should be cool, dry, well-ventilated, and away from incompatible materials.[4][7]

    • Ensure the container is stored in a location that minimizes the risk of spills or breakage.

  • Disposal of "Empty" Containers:

    • Even "empty" containers of this compound must be disposed of as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[7][8]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste container.[2][7]

    • Do not attempt to dispose of this compound waste in the regular trash or down the drain.[9]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

Anthanthrone_Disposal_Workflow cluster_0 Waste Generation cluster_1 Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste (Solid, Contaminated PPE) B Collect in a Labeled, Sealed, Compatible Container A->B Segregate at point of generation C Segregate from Incompatible Wastes D Store in Designated Satellite Accumulation Area C->D Secure Storage E Arrange Pickup by EHS or Licensed Waste Disposal Service D->E Request Disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Anthanthrone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Anthanthrone. The following procedural steps outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Some similar compounds are also photosensitizers, which can cause severe skin irritation upon exposure to sunlight after contact.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecific EquipmentPurpose
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.[2][4][5]To protect against dust particles and chemical splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][6]To prevent skin contact and potential irritation or sensitization.
Lab coat or chemical-resistant coveralls.[3][7]To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) for dusts.[3][5]To prevent inhalation of dust particles, especially when handling powders.

Note: The selection of appropriate PPE is contingent upon the specific laboratory conditions and the scale of the operation. A thorough risk assessment should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.

Safe Handling and Operational Protocol

Adherence to proper handling procedures is critical for minimizing exposure and ensuring a safe working environment.

Step 1: Preparation

  • Ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][8]

  • Confirm that a safety shower and eyewash station are readily accessible.[8]

  • Have a chemical spill kit available before beginning work.

  • Don the appropriate PPE as detailed in Table 1.

Step 2: Handling this compound

  • When weighing or transferring solid this compound, do so with care to minimize dust generation.[1][4][5]

  • Use a spatula or other suitable tools for transferring the chemical.

  • Avoid direct contact with skin, eyes, and clothing.[1][5][9]

  • Keep the container tightly closed when not in use.[2][8]

Step 3: Post-Handling Procedures

  • Following handling, decontaminate all work surfaces using an appropriate solvent and cleaning agent.

  • Remove PPE carefully to prevent self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[8][9]

Spill Management and First Aid

Spill Response:

  • Evacuate: Clear all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Clean up spills immediately.[6] Sweep up or absorb the material, avoiding dust creation.[2][4]

  • Collection: Place the spilled material into a suitable, clean, dry, and closed container for disposal.[2][4][6]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[5][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][8]

Waste Disposal Plan

Proper management of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation and Collection

  • All waste containing this compound, including unused product, contaminated labware, and PPE, must be treated as hazardous waste.[8][10]

  • Collect all solid and liquid waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.[6][10] Do not dispose of this compound down the drain.[2][8][9]

Step 2: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents.[6]

  • Store the sealed waste container in a cool, dry, and well-ventilated designated satellite accumulation area, away from incompatible materials.[6][8][10]

Step 3: Disposal of Empty Containers

  • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[6]

  • The first rinse (and for highly toxic materials, the first three rinses) must be collected and disposed of as hazardous chemical waste.[6][11]

  • After appropriate rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated labware.[6]

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste.[6][10]

Workflow for Safe Handling and Disposal of this compound

Anthanthrone_Workflow prep 1. Preparation - Work in Fume Hood - Don appropriate PPE - Spill Kit Ready handling 2. Handling - Minimize Dust Generation - Avoid Contact - Keep Container Closed prep->handling post_handling 3. Post-Handling - Decontaminate Surfaces - Remove PPE Correctly - Wash Hands handling->post_handling spill Spill Occurs handling->spill waste_collection 4. Waste Collection - Segregate as Hazardous Waste - Use Labeled, Sealed Containers post_handling->waste_collection spill_response Spill Response - Evacuate & Ventilate - Contain & Collect - Package for Disposal spill->spill_response spill_response->waste_collection waste_storage 5. Waste Storage - Designated Accumulation Area - Cool, Dry, Ventilated waste_collection->waste_storage final_disposal 6. Final Disposal - Contact EHS - Arrange Professional Pickup waste_storage->final_disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.